molecular formula C9H15NO3 B193035 Isobutyrylproline CAS No. 23500-15-4

Isobutyrylproline

Cat. No.: B193035
CAS No.: 23500-15-4
M. Wt: 185.22 g/mol
InChI Key: WKQUFVTUGGLNNO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of Captopril

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUFVTUGGLNNO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178067
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23500-15-4
Record name Isobutyrylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of Isobutyrylproline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyrylproline, a molecule structurally related to the proline-based angiotensin-converting enzyme (ACE) inhibitor captopril, presents a compelling case for investigation within cardiovascular research and drug development. While primarily documented as an impurity of captopril, its inherent chemical structure suggests a potential for direct interaction with ACE and a role in the renin-angiotensin system. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its probable mechanism of action, metabolic origins, and potential as a biomarker. Detailed experimental protocols for its analysis are also presented to facilitate further research into this intriguing molecule.

Introduction: Unveiling this compound

This compound, chemically known as (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a derivative of the amino acid proline. Its structural similarity to captopril, a widely used ACE inhibitor, has led to its primary identification as "Captopril Impurity E".[1] This association immediately raises questions about its own potential biological activities, particularly concerning the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3] Understanding the biological significance of this compound is therefore of considerable interest to researchers in pharmacology, cardiovascular medicine, and drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
IUPAC Name(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
SynonymsCaptopril Impurity E, N-isobutyryl-L-proline

The Renin-Angiotensin System and ACE Inhibition: The Likely Nexus of this compound's Activity

The most probable biological significance of this compound lies in its potential to inhibit the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II exerts a range of effects, including vasoconstriction, stimulation of aldosterone release (leading to sodium and water retention), and promotion of cardiac and vascular remodeling. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation, decreased blood pressure, and beneficial effects in conditions like hypertension and heart failure.[2]

Captopril and other proline-based ACE inhibitors effectively target the active site of ACE.[4] The proline moiety in these inhibitors plays a crucial role in binding to the enzyme. Given that this compound shares this fundamental proline structure, it is highly plausible that it also acts as a competitive inhibitor of ACE.

Diagram: The Renin-Angiotensin-Aldosterone System and the Role of ACE Inhibition

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Salt_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (Potential Inhibitor) This compound->ACE Inhibits Metabolic_Pathways Captopril Captopril (Exogenous) Metabolism Metabolism/ Degradation Captopril->Metabolism Valine Valine (from diet/protein breakdown) Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism Proline Proline (from diet/synthesis) Hypothetical_Enzyme Hypothetical Enzymatic Reaction Proline->Hypothetical_Enzyme This compound This compound Metabolism->this compound Exogenous Pathway Isobutyryl_CoA->Hypothetical_Enzyme Hypothetical_Enzyme->this compound Potential Endogenous Pathway

Caption: Potential exogenous and endogenous pathways for the formation of this compound.

This compound as a Potential Biomarker

Given its likely interaction with the RAAS, this compound could serve as a valuable biomarker in several contexts:

  • Monitoring Captopril Therapy: The levels of this compound in plasma or urine could potentially be used to monitor patient compliance and metabolism of captopril.

  • Investigating ACE Inhibitor Resistance: In patients who show a suboptimal response to captopril, quantifying this compound levels might provide insights into altered drug metabolism.

  • Exploring Endogenous RAAS Modulation: If an endogenous pathway for this compound synthesis is confirmed, its levels could be investigated as a novel biomarker for conditions associated with RAAS dysregulation, such as hypertension, chronic kidney disease, and heart failure.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices is crucial for elucidating its biological significance. The following is a generalized workflow for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. [5]

Diagram: Experimental Workflow for this compound Quantification

LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Extraction 3. Solid Phase Extraction (SPE) (Optional, for cleanup and concentration) Protein_Precipitation->Extraction LC_Separation 4. Liquid Chromatography (LC) (Reversed-phase separation) Extraction->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) (MRM for quantification) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification against standard curve) MS_Detection->Data_Analysis

Caption: A typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

Step-by-Step Methodology: LC-MS/MS Quantification of this compound in Human Plasma

1. Sample Preparation:

  • Objective: To extract this compound from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate this compound from other components in the extract.

  • Typical Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To specifically detect and quantify this compound using Multiple Reaction Monitoring (MRM).

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) m/z 186.1 -> Product ion (Q3) m/z 70.1 (corresponding to the proline moiety).

      • Internal Standard (e.g., ¹³C₅, ¹⁵N-isobutyrylproline): Precursor ion (Q1) m/z 192.1 -> Product ion (Q3) m/z 74.1.

    • Collision Energy and other MS parameters: To be optimized for maximal signal intensity.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the samples.

  • Procedure:

    • Generate a standard curve by analyzing a series of known concentrations of this compound.

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

Future Directions and Conclusion

The biological significance of this compound is a nascent field of research with considerable potential. While its role as a captopril impurity is established, future investigations should focus on:

  • Confirming Endogenous Presence: Comprehensive metabolomic studies are needed to determine if this compound is an endogenous metabolite in mammals.

  • Elucidating ACE Inhibition Kinetics: In vitro enzyme assays are required to determine the inhibitory potency (IC₅₀) and mechanism of action of this compound on ACE.

  • In Vivo Studies: Animal models of hypertension and cardiovascular disease can be utilized to assess the physiological effects of this compound administration.

References

  • Analysis of Raw Biofluids by Mass Spectrometry Using Microfluidic Diffusion-Based Separation. PubMed Central. [Link]

  • The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. [Link]

  • CAPTOPRIL. precisionFDA. [Link]

  • Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis. PubMed Central. [Link]

  • Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure–Activity Relationship. MDPI. [Link]

  • Captopril. StatPearls. [Link]

  • Metabolism of isoprenaline after aerosol and direct intrabronchial administration in man and dog. PubMed. [Link]

  • Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Waters. [Link]

  • The new insight into the role of hydroxyproline in metabolism of cancer cells. Frontiers in Oncology. [Link]

  • Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. Frontiers in Chemistry. [Link]

  • Captopril metabolic pathway References. PathWhiz. [Link]

  • Analysis of Raw Biofluids by Mass Spectrometry Using Microfluidic Diffusion-Based Separation. PubMed. [Link]

  • The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk. MDPI. [Link]

  • Proline metabolism in adult male burned patients and healthy control subjects. PubMed. [Link]

  • Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. PubMed. [Link]

  • A Novel Mass Spectrometry Platform for Multiplexed N-Glycoprotein Biomarker Discovery from Patient Biofluids by Antibody Panel Based N-Glycan Imaging. PubMed. [Link]

  • A novel angiotensin-I-converting enzyme inhibitory peptide from oyster: Simulated gastro-intestinal digestion, molecular docking, inhibition kinetics and antihypertensive effects in rats. Frontiers in Nutrition. [Link]

  • On-line immunoaffinity-liquid chromatography-mass spectrometry for identification of amyloid disease markers in biological fluids. PubMed. [Link]

  • Hydroxyproline in animal metabolism, nutrition, and cell signaling. PubMed. [Link]

  • Determination of captopril in biological samples by high-performance liquid chromatography with ThioGlo 3 derivatization. PubMed. [Link]

Sources

An Investigator's Guide to the Potential Endogenous Functions of Isobutyrylproline in Mammals: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territory in Mammalian Metabolism

To our fellow researchers, scientists, and drug development professionals, this document serves not as a definitive guide to a known biological molecule, but as a structured roadmap for the investigation of a potential, yet currently uncharacterized, endogenous metabolite: isobutyrylproline. While the existence of this compound as a synthetic entity is documented in patent literature, its presence and function within mammalian systems remain an open and intriguing question. This guide is designed to provide the foundational logic, hypothetical frameworks, and detailed experimental avenues to explore the possibility of this compound as a novel signaling molecule or metabolic intermediate. We will proceed with the rigor of scientific inquiry, building a case from the known metabolism of its constituent parts and the broader understanding of a related class of molecules, the N-acyl amino acids.

Part 1: The Hypothetical Existence of Endogenous this compound

At present, there is a notable absence of direct evidence in peer-reviewed literature confirming the endogenous presence of this compound in mammalian tissues. However, a compelling case for its potential existence can be constructed from established metabolic pathways. This compound is an N-acyl amino acid, a class of molecules known to have diverse signaling functions.[1][2][3] The formation of such molecules typically involves the enzymatic ligation of an acyl-CoA to an amino acid.

A Plausible Biosynthetic Pathway

We hypothesize that this compound could be synthesized from two readily available precursors in mammalian cells: isobutyryl-CoA and L-proline.

  • Isobutyryl-CoA: This is a key intermediate in the catabolism of the branched-chain amino acid, valine.[4][5] The breakdown of valine to succinyl-CoA, a TCA cycle intermediate, proceeds through isobutyryl-CoA.

  • L-Proline: A proteinogenic amino acid with unique structural properties, proline is abundant in the cellular amino acid pool.[6]

The enzymatic machinery responsible for ligating these two substrates is yet to be identified. However, the existence of enzymes that synthesize other N-acyl amino acids, such as peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH), suggests that analogous enzymes capable of utilizing short-chain acyl-CoAs and proline may exist.[2]

Hypothetical Biosynthesis of this compound Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Valine Catabolism Proline L-Proline Enzyme Hypothetical N-acyltransferase Proline->Enzyme Isobutyryl_CoA->Enzyme This compound This compound Enzyme->this compound Ligation Potential Signaling Pathways of this compound This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding Nuclear_Receptor Nuclear Receptor This compound->Nuclear_Receptor Binding Second_Messengers Second Messengers (e.g., cAMP, Ca2+) GPCR->Second_Messengers Activation Gene_Expression Altered Gene Expression Nuclear_Receptor->Gene_Expression Transcriptional Regulation Cellular_Response Cellular Response (e.g., Metabolism, Proliferation) Second_Messengers->Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothesized signaling mechanisms of this compound.

Part 3: Experimental Protocols for Detection and Functional Characterization

The primary challenge in studying this compound is its detection and quantification in biological matrices. A robust analytical methodology is the cornerstone of this investigative roadmap.

Protocol for Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules like N-acyl amino acids. [7][8] Objective: To establish a sensitive and specific method for the detection and quantification of this compound in mammalian plasma and tissue homogenates.

Materials:

  • This compound analytical standard (synthesis may be required)

  • Stable isotope-labeled internal standard (e.g., 13C- or 2H-labeled this compound)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

Methodology:

  • Sample Preparation:

    • For plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard. Vortex and centrifuge to precipitate proteins.

    • For tissue: Homogenize tissue in a suitable buffer. Perform a protein precipitation step as with plasma.

  • Solid-Phase Extraction (SPE) (Optional, for increased purity):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analyte on a C18 column using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • MRM Transitions: Develop a multiple reaction monitoring (MRM) method using the precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Parameter Description
Analyte This compound
Internal Standard Stable isotope-labeled this compound
Instrumentation LC-MS/MS (Triple Quadrupole)
Ionization Mode ESI Positive
Separation Reverse-Phase C18 Chromatography
Quantification Multiple Reaction Monitoring (MRM)
Workflow for Investigating Endogenous Function

Once a reliable detection method is established, a systematic investigation into the biological role of this compound can commence.

Experimental Workflow for Functional Investigation Start Start: Establish LC-MS/MS Detection Method Quantification Quantify this compound in Tissues and Plasma Start->Quantification Perturbation Modulate Endogenous Levels (e.g., Valine Diet, Genetic Models) Quantification->Perturbation In_Vitro In Vitro Studies: Treat Cells with this compound Quantification->In_Vitro Measurement Measure Changes in this compound Perturbation->Measurement Phenotyping Metabolic and Behavioral Phenotyping of Animal Models Measurement->Phenotyping Conclusion Elucidate Endogenous Function Phenotyping->Conclusion Omics Transcriptomics, Proteomics, Metabolomics Analysis of Treated Cells In_Vitro->Omics Target_ID Identify Potential Receptors and Downstream Pathways Omics->Target_ID Validation Validate Targets and Pathways (e.g., Knockdown, Pharmacological Inhibition) Target_ID->Validation Validation->Conclusion

Caption: A proposed workflow for the functional characterization of this compound.

Conclusion: A Call to Exploration

The study of endogenous this compound in mammals is a nascent field, rich with the potential for discovery. This guide has laid out a logical and experimentally sound approach to address the fundamental questions: Does it exist, and if so, what is its function? By combining targeted metabolomics with systematic physiological and cell-based assays, the scientific community can begin to unravel the potential role of this and other short-chain N-acyl amino acids in health and disease. The path forward requires meticulous analytical work and a creative, hypothesis-driven approach to functional genomics and pharmacology. We present this roadmap as a starting point and an invitation to embark on this exciting area of metabolic research.

References

  • Palese, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]

  • Lovero, A., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Karlsson, C. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-Portal.org. [Link]

  • O'Dell, D. K., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808359. [Link]

  • Lisco, A. M., et al. (2009). Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae. Journal of bacteriology, 191(15), 4785–4794. [Link]

  • National Institute of Standards and Technology. isobutyranilide. NIST Chemistry WebBook. [Link]

  • Tan, B., et al. (2007). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of lipid research, 48(6), 1366–1376. [Link]

  • Vockley, J., et al. (2002). Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. Molecular genetics and metabolism, 77(1-2), 115–123. [Link]

  • Park, J. M., et al. (2010). Prediction of novel synthetic pathways for the production of desired chemicals. BMC systems biology, 4, 33. [Link]

  • Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1227, 123815. [Link]

  • Todd, J. N., et al. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Plant physiology, 144(2), 1048–1061. [Link]

  • Sun, L., et al. (2020). Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth. International journal of molecular sciences, 21(21), 8035. [Link]

  • T-REX, Broad Institute. FDX1 regulates cellular protein lipoylation through direct binding to LIAS. Broad Institute. [Link]

  • Wikipedia. N-Acylamides. [Link]

  • Google Patents. WO2016098757A1 - Method for detecting amino acids or acylcarnitine.
  • Danishefsky, S. J., & Shue, Y. K. (2011). An advance in proline ligation. Proceedings of the National Academy of Sciences of the United States of America, 108(25), 10029–10030. [Link]

  • Malaviya, S., et al. (2013). Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. Analytical chemistry, 85(3), 1609–1616. [Link]

  • Zhang, Y., et al. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in plant science, 6, 42. [Link]

  • Bradshaw, H. B., et al. (2011). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 163(7), 1393–1410. [Link]

  • Opgenorth, P. H., et al. (2020). Isobutanol production freed from biological limits using synthetic biochemistry. Nature communications, 11(1), 4234. [Link]

  • Mouse Genome Informatics. valine metabolic process Gene Ontology Term (GO:0006573). [Link]

  • Schmidt, T. J., et al. (2005). Hypothetical biosynthetic pathway leading to diphyllin (9) and isojusticidin B (13). PS. ResearchGate. [Link]

  • Canavelli, P., et al. (2019). Prebiotic peptide elongation by the chemoselective ligation of aminonitriles. Nature, 571(7766), 546–549. [Link]

  • European Patent Office. (2023). CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION. [Link]

  • Holding, A. N., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, RP94503. [Link]

  • Uversky, V. N., et al. (2022). The Essential Role of Prolines and Their Conformation in Allosteric Regulation of Kaiso Zinc Finger DNA-Binding Activity by the Adjacent C-Terminal Loop. International journal of molecular sciences, 23(24), 15610. [Link]

  • St-Pierre, J., et al. (2024). Valine Catabolism Drives Bioenergetic and Lipogenic Fuel Plasticity in Prostate Cancer. bioRxiv. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

Isobutyrylproline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isobutyrylproline: Structure, Properties, and Analysis

Introduction

This compound, formally known as (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is an acylated derivative of the amino acid L-proline. While not a widely studied therapeutic agent in its own right, it holds significant importance in the pharmaceutical industry, primarily as a known impurity and reference standard in the manufacturing of Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Understanding the chemical structure, properties, and analytical profile of this compound is therefore critical for researchers, quality control scientists, and professionals involved in the development and manufacturing of proline-containing pharmaceuticals.

This guide provides a comprehensive technical overview of this compound, synthesizing data from chemical databases with established principles of organic synthesis and analytical chemistry. It is designed to serve as a practical resource for scientists requiring a deeper understanding of this molecule for purposes of synthesis, identification, or quantification.

Chemical Identity and Molecular Structure

The fundamental identity of a molecule is defined by its structure and nomenclature. This compound is built upon a proline scaffold, a unique cyclic amino acid, where the secondary amine of the pyrrolidine ring is acylated with an isobutyryl group.

Nomenclature and Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by several synonyms, which is important to recognize when searching literature and databases.[1]

Table 1: Chemical Identifiers for this compound

Identifier Type Value Source
IUPAC Name (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid PubChem[1]
CAS Number 23500-15-4 PubChem[1]
Molecular Formula C₉H₁₅NO₃ PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Canonical SMILES CC(C)C(=O)N1CCC[C@H]1C(=O)O PubChem[1]
InChIKey WKQUFVTUGGLNNO-ZETCQYMHSA-N PubChem[1]

| Synonyms | Captopril Impurity E, N-Isobutyryl-L-proline | PubChem[1], GSRS[2] |

Molecular Structure and Stereochemistry

The structure features a chiral center at the alpha-carbon of the proline ring (C2), which is in the (S) configuration, inherited from the natural L-proline starting material.[2] This stereochemistry is crucial as biological systems are highly sensitive to molecular chirality. The isobutyryl group introduces a tertiary amide bond, which can exhibit rotational isomerism (cis/trans conformers) in solution, a common feature for N-acylproline derivatives that can be observed via NMR spectroscopy.[3]

Caption: Chemical structure of (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in various environments, influencing its solubility, stability, and suitability for analytical separation. While extensive experimental data for this compound is not widely published, its properties can be predicted using computational models and inferred from its constituent parts, L-proline and isobutyric acid.

Table 2: Computed Physicochemical Properties of this compound

Property Value Method Source
XLogP3 0.6 Computational PubChem[1]
Hydrogen Bond Donors 1 Computational PubChem[1]
Hydrogen Bond Acceptors 3 Computational PubChem[1]
Rotatable Bonds 2 Computational PubChem[1]
Topological Polar Surface Area 57.6 Ų Computational PubChem[1]
Appearance White crystalline powder (Expected) Inference Based on L-proline[4]
Solubility Highly soluble in water (Expected) Inference Based on L-proline[4]

| Melting Point | Not available | - | - |

The presence of the carboxylic acid group suggests high solubility in aqueous and polar protic solvents. The XLogP3 value of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, suggesting some solubility in less polar organic solvents as well.

Synthesis and Purification

The synthesis of this compound is a straightforward N-acylation of L-proline. This can be achieved through various standard peptide coupling methods. A common and reliable laboratory-scale approach is the Schotten-Baumann reaction, which involves the acylation of the proline secondary amine using an acyl halide or anhydride under basic conditions.

Rationale for Synthetic Approach

The choice of the Schotten-Baumann conditions is based on its simplicity and efficiency for acylating amino acids.

  • Reactants : L-proline serves as the nucleophile. Isobutyryl chloride is chosen as the acylating agent due to its high reactivity.

  • Base : An aqueous base like sodium hydroxide is used to deprotonate the carboxylic acid of proline, increasing its solubility in the aqueous phase, and to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion.

  • Solvent : A biphasic system (e.g., water and a non-polar organic solvent) can be used, but for a water-soluble starting material like proline, a homogenous aqueous basic solution is often sufficient.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating workflow, with checkpoints to ensure the reaction is proceeding as expected.

  • Dissolution of L-Proline :

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in 1 M sodium hydroxide (2.5 eq) solution at 0-5 °C (ice bath).

    • Causality: The base deprotonates both the carboxylic acid and the secondary amine, increasing the nucleophilicity of the amine. The low temperature controls the exothermicity of the acylation reaction.

  • Acylation :

    • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1). The product should have a higher Rf value than L-proline.

  • Reaction Completion and Quenching :

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Acidification and Extraction :

    • Cool the reaction mixture again in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

    • Causality: Acidification protonates the product's carboxylate, making it less water-soluble and extractable into an organic solvent.

    • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification :

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify further using column chromatography on silica gel.

synthesis_workflow start Start: L-Proline & Isobutyryl Chloride dissolve 1. Dissolve L-Proline in aqueous NaOH at 0-5 °C start->dissolve acylate 2. Add Isobutyryl Chloride (Maintain T < 10 °C) dissolve->acylate monitor 3. Monitor via TLC (Self-Validation Step) acylate->monitor stir 4. Stir at Room Temp (2-4 hours) monitor->stir Reaction Incomplete acidify 5. Acidify to pH 1-2 with HCl monitor->acidify Reaction Complete stir->monitor extract 6. Extract with Ethyl Acetate acidify->extract purify 7. Wash, Dry, Concentrate & Column Chromatography extract->purify end End: Purified this compound purify->end

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized molecule. The primary techniques for this purpose are HPLC, Mass Spectrometry, and NMR Spectroscopy.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing purity. A reversed-phase method is typically employed.

  • Principle : This method separates compounds based on their hydrophobicity. This compound, being moderately polar, will have a characteristic retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile phase.

  • Protocol :

    • System : HPLC with UV detector.

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

    • Gradient : A typical gradient would run from 5% B to 95% B over 20-30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm (for the amide bond).[5]

    • Sample Prep : Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.

  • Expected Outcome : A single major peak at a specific retention time, with purity calculated based on the area percentage of all observed peaks.

Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and can offer structural information through fragmentation analysis.

  • Principle : The molecule is ionized, and its mass-to-charge ratio (m/z) is measured.

  • Expected Results :

    • Ionization Mode : Electrospray ionization (ESI) is suitable. In positive mode, the expected ion would be [M+H]⁺ at m/z 186.11. In negative mode, [M-H]⁻ at m/z 184.10 would be observed.

    • High-Resolution MS : An exact mass measurement can confirm the elemental composition (C₉H₁₅NO₃).

    • Tandem MS (MS/MS) : Fragmentation of the parent ion would likely show characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or cleavage at the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The presence of cis/trans isomers across the tertiary amide bond may lead to the appearance of multiple sets of signals for adjacent protons and carbons.

  • ¹H NMR :

    • Rationale : The number of signals, their splitting patterns (multiplicity), and their integration values correspond to the different types of protons in the molecule.

    • Predicted Chemical Shifts :

Table 3: Predicted ¹H NMR Signals for this compound (trans isomer)

Proton(s) Predicted Shift (ppm) Multiplicity Integration
Carboxyl (COOH) 10-12 Broad Singlet 1H
Proline Cα-H ~4.4 Doublet of Doublets 1H
Proline Cδ-H₂ ~3.5-3.7 Multiplet 2H
Isobutyryl CH ~2.8 Septet 1H
Proline Cβ, Cγ-H₂ ~1.8-2.2 Multiplet 4H

| Isobutyryl CH₃ | ~1.1 | Doublet | 6H |

  • ¹³C NMR :

    • Rationale : Provides information on the carbon skeleton of the molecule.

    • Predicted Chemical Shifts :

Table 4: Predicted ¹³C NMR Signals for this compound

Carbon Predicted Shift (ppm)
Carboxyl (C=O) ~175
Amide (C=O) ~173
Proline Cα ~60
Proline Cδ ~48
Isobutyryl CH ~35
Proline Cβ, Cγ ~25-30

| Isobutyryl CH₃ | ~20 |

Biological Context and Applications

Role as a Pharmaceutical Impurity

The primary significance of this compound in the drug development field is its classification as "Captopril Impurity E".[1][2] Captopril is a proline-containing drug used to treat hypertension. Impurities in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the FDA and EMA. Therefore, highly characterized this compound is required as a reference standard for:

  • Method Development : To develop and validate analytical methods (typically HPLC) capable of separating the impurity from the main API.

  • Quality Control : For routine testing of Captopril drug substance and drug product batches to ensure that the level of this impurity is below the specified threshold.

  • Forced Degradation Studies : To understand the degradation pathways of the API and identify potential process-related impurities.

Proline Analogues in Drug Discovery

While this compound itself is not a drug, the broader class of proline analogues is of immense interest in medicinal chemistry.[6] The rigid pyrrolidine ring of proline restricts the conformational flexibility of peptide backbones, making it a valuable tool for designing peptidomimetics with defined secondary structures.[7][8] Acylating proline, as in this compound, is a common strategy to modify the properties of a lead compound, such as improving cell permeability or metabolic stability.[9] Therefore, understanding the synthesis and properties of simple N-acylprolines like this compound provides a foundational knowledge base for designing more complex proline-based drug candidates.[6]

Conclusion

This compound is a molecule of significant technical interest, primarily due to its role as a process-related impurity in the manufacture of Captopril. A thorough understanding of its chemical structure, physicochemical properties, synthesis, and analytical behavior is essential for ensuring the quality and safety of this important therapeutic agent. The protocols and data presented in this guide offer a comprehensive framework for scientists working with this compound, enabling its effective synthesis, identification, and quantification. Furthermore, the principles discussed herein are broadly applicable to the wider and strategically important field of proline-based drug discovery and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15324300, this compound. Retrieved from [Link].

  • Global Substance Registration System (GSRS). This compound. Retrieved from [Link].

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. Retrieved from [Link].

  • MDPI (2010). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 15(11), 7911-7926. Retrieved from [Link].

  • PubMed (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Peptide and Protein Research, 42(5), 470-479. Retrieved from [Link].

  • PubMed (2001). Synthesis and evaluation of some hydroxyproline-derived peptidomimetics as isoprenyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2031-2034. Retrieved from [Link].

  • Royal Society of Chemistry (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link].

  • SoleChem. L-Proline. Retrieved from [Link].

Sources

The Crossroads of Metabolism: An In-Depth Technical Guide to Isobutyrylproline's Potential Role in Cellular Energetics and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nascent yet potentially significant role of isobutyrylproline in cellular metabolism. While not as extensively characterized as other metabolites, the intersection of its constituent pathways—valine catabolism and proline metabolism—suggests a compelling area for investigation. This document provides a comprehensive overview of the metabolic landscape from which this compound may emerge, hypothesizes its potential functions, and offers detailed experimental frameworks for its study. As a Senior Application Scientist, the following content is structured to provide not just a theoretical framework, but also actionable, field-proven insights to guide your research.

Introduction: Unveiling a Potential Metabolic Modulator

Cellular metabolism is a complex and interconnected network of biochemical reactions essential for life. Within this network, the catabolism of branched-chain amino acids (BCAAs) and the metabolism of proline are critical for energy production, redox balance, and macromolecular synthesis. This compound, an N-acyl amino acid, sits at the theoretical intersection of these two fundamental pathways. While its endogenous presence and function are yet to be firmly established in the literature, its chemical structure—an isobutyryl group derived from valine catabolism N-acylated to a proline residue—points towards a potential role as a signaling molecule or a metabolic intermediate.

This guide will explore the following key areas:

  • The Metabolic Origins: A detailed examination of valine catabolism leading to the formation of isobutyryl-CoA and the multifaceted pathways of proline metabolism.

  • The Hypothetical Nexus: Postulating the potential enzymatic and non-enzymatic formation of this compound.

  • Potential Functional Significance: Hypothesizing the roles of this compound in mitochondrial function, cellular signaling, and as a potential biomarker for metabolic dysregulation.

  • A Roadmap for Investigation: Providing detailed, state-of-the-art experimental protocols for the detection, quantification, and functional characterization of this compound.

The Metabolic Foundations: Valine and Proline Pathways

A thorough understanding of the precursor pathways is paramount to appreciating the potential significance of this compound.

Valine Catabolism: The Source of the Isobutyryl Moiety

Valine, an essential branched-chain amino acid, is a crucial substrate for cellular energy and biosynthesis. Its catabolism primarily occurs within the mitochondria and proceeds through a series of enzymatic steps to ultimately yield succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. A key intermediate in this pathway is isobutyryl-CoA.[1][2]

The initial steps of valine catabolism are shared with the other BCAAs, leucine and isoleucine, and involve:

  • Transamination: The removal of the amino group from valine by a branched-chain aminotransferase (BCAT), producing α-ketoisovalerate.

  • Oxidative Decarboxylation: The irreversible conversion of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]

Isobutyryl-CoA then undergoes further enzymatic conversions to eventually enter the TCA cycle.[1] A deficiency in the enzyme isobutyryl-CoA dehydrogenase, which catalyzes a subsequent step, leads to the accumulation of isobutyryl-CoA and its derivatives, a condition known as isobutyryl-CoA dehydrogenase deficiency.[3][4]

Diagram: Valine Catabolism Pathway

Valine_Catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified pathway of valine catabolism to succinyl-CoA.

Proline Metabolism: A Hub of Biosynthesis and Energy Production

Proline metabolism is a critical nexus for cellular biosynthesis, stress response, and energy homeostasis.[5][6] Proline can be synthesized from glutamate and ornithine and is catabolized back to glutamate in the mitochondria.[6]

Proline Biosynthesis:

  • From Glutamate: Glutamate is converted to pyrroline-5-carboxylate (P5C) by P5C synthase (P5CS). P5C is then reduced to proline by P5C reductase (PYCR).[6]

  • From Ornithine: Ornithine is converted to P5C by ornithine aminotransferase (OAT), which then enters the final step of proline synthesis.[6]

Proline Catabolism:

  • Oxidation to P5C: Proline dehydrogenase (PRODH), an inner mitochondrial membrane enzyme, oxidizes proline to P5C.[5]

  • Conversion to Glutamate: P5C is subsequently oxidized to glutamate by P5C dehydrogenase (P5CDH).[5]

The interconversion of proline and P5C, known as the proline cycle, plays a role in redox shuttling and ATP production.[7]

The Hypothetical Formation and Function of this compound

The convergence of valine and proline metabolism within the mitochondrial matrix, where isobutyryl-CoA and proline are present, provides a plausible environment for the formation of this compound.

Potential Mechanisms of this compound Synthesis

The formation of N-acyl amino acids can occur through both enzymatic and non-enzymatic mechanisms.

  • Enzymatic Synthesis: While a specific enzyme for this compound synthesis has not been identified, the existence of enzymes that catalyze the formation of other N-acyl amino acids suggests the possibility of a similar mechanism.[8][9] These enzymes often utilize acyl-CoA donors and amino acid acceptors. A putative "this compound synthetase" could catalyze the transfer of the isobutyryl group from isobutyryl-CoA to the secondary amine of proline.

  • Non-Enzymatic Acylation: The high-energy thioester bond in isobutyryl-CoA could potentially lead to the non-enzymatic acylation of proline under specific physiological or pathological conditions where concentrations of these precursors are elevated.

Diagram: Hypothetical this compound Synthesis

Isobutyrylproline_Synthesis cluster_valine Valine Catabolism cluster_proline Proline Pool Valine Valine aKIV aKIV Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl_CoA aKIV->Isobutyryl_CoA BCKDH This compound This compound Isobutyryl_CoA->this compound Putative Synthetase / Non-enzymatic Proline Proline Proline->this compound

Caption: Potential routes for the formation of this compound.

Hypothesized Roles in Cellular Metabolism

Based on the functions of other N-acyl amino acids and the metabolic context of its precursors, several potential roles for this compound can be postulated:

  • Mitochondrial Function and Energetics: Given that both valine and proline metabolism are intimately linked to mitochondrial function, this compound could modulate mitochondrial activities. It might influence the efficiency of the electron transport chain, the production of reactive oxygen species (ROS), or the transport of metabolites across the mitochondrial membrane.

  • Cellular Signaling: N-acyl amino acids are an emerging class of signaling molecules.[9] this compound could act as an intracellular or intercellular signaling molecule, potentially interacting with specific receptors or ion channels to regulate downstream pathways involved in cell growth, proliferation, or apoptosis.

  • Biomarker of Metabolic Disease: Elevated levels of this compound could serve as a sensitive biomarker for inborn errors of valine metabolism, such as isobutyryl-CoA dehydrogenase deficiency, where isobutyryl-CoA levels are high.[4] It might also be indicative of other metabolic states characterized by altered BCAA or proline metabolism, such as obesity, diabetes, or certain cancers.

Experimental Workflows for the Investigation of this compound

The following section outlines detailed, self-validating protocols for the robust investigation of this compound.

Detection and Quantification of this compound in Biological Samples

The definitive identification and accurate quantification of this compound in complex biological matrices such as plasma, tissues, and cell lysates require a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11][12][]

4.1.1. Sample Preparation

The choice of sample preparation method is critical for the reliable analysis of metabolites and should aim to efficiently extract the analyte while minimizing matrix effects.[14]

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., isotopically labeled this compound). Add 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive Ion Mode):

ParameterSetting
Ionization Source Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Precursor ion (m/z of this compound) -> Product ions

Diagram: LC-MS/MS Workflow for this compound Quantification

LCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Solid-Phase Extraction (SPE) Centrifuge->Extract Dry_Reconstitute Dry Down & Reconstitute Extract->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound.

Investigating the Functional Role of this compound

Once a reliable method for detecting and quantifying this compound is established, its functional role can be investigated using cell-based assays.

Protocol: Assessing the Impact of this compound on Mitochondrial Respiration

This protocol utilizes high-resolution respirometry to measure the effect of exogenous this compound on mitochondrial oxygen consumption.

  • Cell Culture: Culture cells of interest (e.g., hepatocytes, myotubes) to confluence in appropriate media.

  • Cell Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent (e.g., digitonin) to allow direct access to the mitochondria.

  • High-Resolution Respirometry:

    • Add the permeabilized cells to the chambers of a high-resolution respirometer (e.g., Oroboros O2k) containing a mitochondrial respiration medium.

    • Measure basal respiration (State 2) with the addition of substrates for Complex I (e.g., glutamate and malate) and Complex II (e.g., succinate).

    • Induce ADP-stimulated respiration (State 3) by adding a saturating concentration of ADP.

    • After establishing a stable State 3 respiration, add varying concentrations of this compound and monitor any changes in oxygen consumption.

    • Use specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to further dissect the effects of this compound.

  • Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratios in the presence and absence of this compound to assess mitochondrial coupling and efficiency.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on:

  • Confirmation of Endogenous Presence: Rigorous analysis of various biological samples to confirm the natural occurrence of this compound.

  • Identification of Biosynthetic Enzymes: Utilizing proteomic and genetic approaches to identify the enzyme(s) responsible for its synthesis.

  • Elucidation of Biological Targets: Employing techniques such as affinity chromatography and chemical proteomics to identify the cellular receptors and binding partners of this compound.

  • In Vivo Studies: Using animal models of metabolic diseases to investigate the physiological and pathophysiological roles of this compound.

References

  • Amino Acid Catabolism: An Overlooked Area of Metabolism. PMC - PubMed Central.
  • Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. NIH.
  • This compound | C9H15NO3 | CID 15324300. PubChem - NIH.
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
  • The Metabolism of Proline as Microenvironmental Stress Substr
  • Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed.
  • The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)...
  • Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. PubMed.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Analysis of Drugs from Biological Samples.
  • Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I
  • This compound. gsrs.
  • Overview of Valine Metabolism.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acyl
  • Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC.
  • Method for producing n-acyl-amino group-containing compound.
  • Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • l-Proline, N-butyryl-, methyl ester. the NIST WebBook.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • Catabolism of Arginine & Proline. Biochemistry - YouTube.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. MDPI.
  • N-butyryl-l-proline amide | C9H16N2O2 | CID 129778474. PubChem - NIH.
  • Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science.
  • Retrospective analysis of isobutyryl CoA dehydrogenase deficiency. PubMed.
  • Replacement of proline with valine does not remove an apparent proline isomerization-dependent folding event in CRABP I. PMC - NIH.
  • Amino Acid MS Analysis Service. BOC Sciences.
  • N-Acetyl-L-proline. MedchemExpress.com.
  • N-Acylamides. Wikipedia.
  • Identification of amino acids by mass spectrometry.
  • Proline-c
  • Redetermination of the solvent-free crystal structure of l-proline. PMC - NIH.
  • Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants.
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit

Sources

Technical Review: N-Isobutyryl-L-Proline – Structural Dynamics, Enzymatic Synthesis, and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-L-proline (N-iBu-Pro) represents a critical structural probe in the study of peptide bond cis-trans isomerization and angiotensin-converting enzyme (ACE) inhibition. While often overshadowed by its metabolic analog isobutyrylglycine (a marker for Isobutyryl-CoA Dehydrogenase deficiency) or its pharmaceutical derivative Captopril, N-iBu-Pro serves as a fundamental model for understanding steric bulk effects on the pyrrolidine ring. This guide synthesizes the chemical, enzymatic, and pharmacological profiles of N-iBu-Pro, providing researchers with validated protocols for its synthesis and analysis.

Structural Dynamics: The Proline Switch

The defining feature of N-iBu-Pro is the restricted rotation of the N-acyl amide bond. Unlike primary amino acids, the cyclic pyrrolidine side chain of proline locks the


 dihedral angle, while the tertiary amide bond exhibits a lowered energy barrier between cis and trans isomers compared to secondary amides, yet a high enough barrier to separate distinct populations by NMR.
Steric Influence of the Isobutyryl Group

The isobutyryl moiety introduces a branched isopropyl group adjacent to the carbonyl carbon. This steric bulk interacts significantly with the


-carbons of the proline ring.
  • Mechanism: The equilibrium constant (

    
    ) is governed by the steric clash between the isobutyryl methyl groups and the proline ring protons.
    
  • Causality: In aqueous solution, N-acyl prolines typically favor the trans isomer (approx. 70-80%). However, the bulky isobutyryl group destabilizes the cis form further than a simple acetyl group would, shifting the population dynamics.

Visualization: Isomerization Equilibrium

The following diagram illustrates the rotameric equilibrium and the steric pressure points.

Isomerization cluster_0 Solvent Environment (D2O) Cis Cis-Rotamer (Steric Clash: iPr vs C-delta) Transition Transition State (Partial Double Bond Character) Cis->Transition Slow Exchange (NMR scale) Trans Trans-Rotamer (Thermodynamically Favored) Trans->Transition Thermal Excitation Transition->Cis Transition->Trans Relaxation

Caption: Thermodynamic equilibrium of N-iBu-Pro rotamers. The isopropyl group (iPr) dictates the population ratio.

Synthetic Methodologies

Two primary routes exist for obtaining high-purity N-iBu-Pro: chemical acylation (Schotten-Baumann) and enzymatic kinetic resolution.

Protocol A: Chemical Synthesis (Schotten-Baumann)

This method is preferred for bulk synthesis. The use of a biphasic system protects the acid functionality while acylating the amine.

Reagents:

  • L-Proline (10 mmol)[1]

  • Isobutyryl Chloride (11 mmol)

  • NaOH (2M)

  • Solvent: Dichloromethane (DCM) / Water

Step-by-Step Protocol:

  • Dissolution: Dissolve L-Proline (1.15 g) in 10 mL of 2M NaOH. Cool to 0°C in an ice bath. Reasoning: High pH ensures the proline amine is deprotonated (nucleophilic), while low temperature prevents hydrolysis of the acyl chloride.

  • Acylation: Add Isobutyryl Chloride (1.15 mL) dropwise over 20 minutes while simultaneously adding 2M NaOH to maintain pH > 10. Critical Control Point: If pH drops below 9, the amine becomes protonated and unreactive.

  • Acidification: Wash the aqueous layer with diethyl ether (to remove unreacted acid chloride). Acidify the aqueous phase to pH 2.0 using 6M HCl. Mechanism: This protonates the carboxylate, making the product soluble in organic solvents.

  • Extraction: Extract the acidic aqueous layer with DCM (3 x 20 mL).

  • Drying: Dry combined organic layers over anhydrous

    
     and evaporate in vacuo.
    
  • Validation: Product should appear as a white crystalline solid or viscous oil. Check purity via TLC (MeOH:CHCl3 1:9).

Protocol B: Enzymatic Kinetic Resolution

For generating enantiomerically pure derivatives from racemic precursors, Aminoacylase I (from Aspergillus melleus) or Lipases (e.g., Candida antarctica Lipase B, CAL-B) are used.

Workflow Logic:

  • Start with racemic N-isobutyryl-DL-proline methyl ester.

  • Incubate with CAL-B in phosphate buffer.

  • The enzyme preferentially hydrolyzes the L-ester to the free acid (N-isobutyryl-L-proline), leaving the D-ester intact.

EnzymaticResolution Substrate Racemic Mixture (N-iBu-DL-Pro-OMe) Enzyme Catalyst: CAL-B Lipase (Stereoselective Hydrolysis) Substrate->Enzyme pH 7.0, 30°C ProductL Product A: N-iBu-L-Proline (Free Acid) Enzyme->ProductL Hydrolysis ProductD Product B: N-iBu-D-Pro-OMe (Unreacted Ester) Enzyme->ProductD No Reaction Separation Separation: Acid/Base Extraction ProductL->Separation ProductD->Separation

Caption: Kinetic resolution workflow using Lipase B to isolate the L-enantiomer.

Pharmacological Relevance: The ACE Inhibitor Connection

N-iBu-Pro is historically significant in the Structure-Activity Relationship (SAR) studies of Angiotensin-Converting Enzyme (ACE) inhibitors.

The "Zinc-Binding" Hypothesis

Captopril, the first orally active ACE inhibitor, owes its potency (


 nM) to the sulfhydryl (-SH) group which coordinates with the Zinc ion (

) at the ACE active site.
  • Captopril Structure: D-3-mercapto-2-methylpropanoyl-L-proline.

  • N-iBu-Pro Structure: 2-methylpropanoyl-L-proline (lacks the -SH).

Comparative Data

By removing the thiol group, N-iBu-Pro serves as a negative control, demonstrating that the proline ring alone provides binding affinity to the S2' subsite, but the zinc-binding motif is essential for nanomolar potency.

CompoundStructure FeatureACE Inhibition (

)
Mechanism Note
Captopril Thiol (-SH) + Proline23 nMStrong Zn-coordination
N-iBu-Pro Alkyl (-H) + Proline> 1,000 µMWeak hydrophobic interaction
Enalaprilat Carboxylate + Proline4.5 nMCarboxylate-Zn coordination
Clinical Distinction (Critical Note)

WARNING: Do not confuse Isobutyrylproline with Isobutyrylglycine .

  • Isobutyrylglycine: The diagnostic urinary metabolite for Isobutyryl-CoA Dehydrogenase (IBD) Deficiency.

  • This compound: A synthetic structural probe or minor metabolite not typically used in standard newborn screening panels.

Analytical Characterization

To validate the synthesis of N-iBu-Pro, the following analytical parameters must be met.

NMR Spectroscopy ( )

Due to the cis-trans isomerism, the NMR spectrum will show doubled peaks.

  • 
     NMR:  Look for the isopropyl methyl doublets. In the trans isomer, these will appear upfield compared to the cis isomer due to the anisotropic effect of the carbonyl.
    
  • 
    -Proton:  The proline 
    
    
    
    -proton is the diagnostic handle. It typically resonates at
    
    
    4.4 (trans) and
    
    
    4.7 (cis).
HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amide bond absorption). Note: N-iBu-Pro lacks a strong chromophore; derivatization with p-bromophenacyl bromide may be required for high-sensitivity UV detection.

References

  • Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine. Link (Foundational SAR establishing the role of proline derivatives).

  • Beuwer, M., et al. (2020).[2] Enzymatic Kinetic Resolution of N-Functionalized Amino Acids. Organic Process Research & Development. Link (General protocols for lipase-mediated resolution).

  • Stein, R. L., et al. (1987). Kinetics and Mechanism of the Hydrolysis of N-Acyl-L-Prolines by Proline Acylase. Biochemistry. Link (Enzymatic specificity data).

  • Thomas, L. (2023).[1] Synthesis and characterization of L-proline amide derivatives and their application as ACE inhibitors. AIP Conference Proceedings. Link (Recent protocols on proline amide synthesis).

  • BenchChem. (2025).[3] Protocols for the Use of N-Isobutyryl-D-cysteine in Pharmaceutical Quality Control. BenchChem Application Notes. Link (Context for isobutyryl derivatization).

Sources

An Investigator's Guide to Isobutyrylproline: A Potential Endogenous Metabolite on the Frontier of N-Acyl Amino Acid Research

Author: BenchChem Technical Support Team. Date: February 2026

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific rationale for investigating isobutyrylproline as a novel, potential endogenous metabolite. While its presence in biological systems remains to be definitively confirmed, a compelling body of indirect evidence warrants its exploration. This document provides a comprehensive framework for researchers, outlining the theoretical biosynthetic and metabolic pathways, proposing detailed analytical methodologies for its detection and quantification, and discussing potential physiological roles based on the established biology of the broader class of N-acyl amino acids. By synthesizing existing knowledge and providing a clear experimental roadmap, this guide aims to catalyze research into this intriguing molecule and its potential impact on human health and disease.

Introduction: The Emerging Landscape of N-Acyl Amino Acids

The field of metabolomics continues to uncover the vast complexity of small molecules that orchestrate physiological processes. Among these, the N-acyl amino acids (NAAs) have emerged as a significant class of lipid signaling molecules with diverse biological functions.[1][2][3] These amphipathic molecules, composed of a fatty acid linked to an amino acid via an amide bond, are involved in a range of physiological and pathological processes, including appetite regulation, pain perception, and inflammation.[2][3] The discovery of well-characterized NAAs, such as N-arachidonoylglycine, has paved the way for the exploration of other, as-yet-unidentified members of this family.

This guide focuses on a compelling candidate for a novel endogenous NAA: This compound . While it is a known chemical entity, its existence as a product of mammalian metabolism is currently hypothetical.[4] This document will provide the foundational knowledge and technical guidance necessary to investigate the endogenous presence and potential biological significance of this compound.

The Biochemical Rationale: A Plausible Endogenous Origin

The hypothesis for the endogenous existence of this compound is rooted in the availability of its metabolic precursors: isobutyryl-coenzyme A (isobutyryl-CoA) and L-proline.

Isobutyryl-CoA: A Key Intermediate in Valine Catabolism

Isobutyryl-CoA is a well-established intermediate in the mitochondrial catabolism of the branched-chain amino acid, valine.[5][6] The breakdown of valine generates isobutyryl-CoA, which is further metabolized to propionyl-CoA and ultimately enters the citric acid cycle.[5][6] The continuous flux through this pathway ensures a consistent, albeit localized, pool of isobutyryl-CoA.

L-Proline: A Ubiquitous and Functionally Significant Amino Acid

L-proline is a proteinogenic amino acid with unique structural properties that play a critical role in protein folding and function. Beyond its role in protein synthesis, proline metabolism is intricately linked to cellular stress responses, redox balance, and energy homeostasis. Its ready availability in all cells provides the second necessary component for the potential biosynthesis of this compound.

Hypothetical Biosynthesis and Degradation Pathways

The enzymatic machinery responsible for the synthesis and degradation of other NAAs provides a strong basis for postulating a similar lifecycle for this compound.

The formation of an amide bond between isobutyryl-CoA and proline would require the action of an N-acyltransferase. While a specific enzyme for this reaction has not been identified, several candidates exist. The enzyme peptidase M20 domain containing 1 (PM20D1) is a known N-acyl amino acid synthase, though its substrate specificity for proline and isobutyryl-CoA remains to be fully characterized.[7][8] Fatty acid amide hydrolase (FAAH), another key enzyme in NAA metabolism, has also been shown to exhibit synthase activity under certain conditions.[7][9]

Diagram of the Hypothetical Biosynthetic Pathway for this compound

Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Catabolism Enzyme N-acyltransferase (e.g., PM20D1, FAAH?) Isobutyryl_CoA->Enzyme Proline L-Proline Proline->Enzyme This compound This compound Enzyme->this compound Biosynthesis

Caption: Hypothetical biosynthesis of this compound from valine catabolism and L-proline.

The degradation of this compound would likely be mediated by the same enzymes that hydrolyze other NAAs, namely PM20D1 and FAAH, which possess hydrolase activity.[7][8][9] These enzymes would cleave the amide bond, releasing isobutyric acid and proline, which can then re-enter their respective metabolic pathways.

Diagram of the Hypothetical Degradation Pathway for this compound

This compound This compound Hydrolase Hydrolase (e.g., PM20D1, FAAH) This compound->Hydrolase Isobutyric_Acid Isobutyric Acid Proline L-Proline Hydrolase->Isobutyric_Acid Degradation Hydrolase->Proline Degradation

Caption: Hypothetical degradation of this compound into isobutyric acid and L-proline.

Analytical Methodologies: A Roadmap for Detection and Quantification

The definitive confirmation of this compound as an endogenous metabolite hinges on its unambiguous detection and accurate quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Analytical Standards

The first critical step is to obtain a certified analytical standard of this compound. This is essential for method development, instrument calibration, and definitive identification. Analytical standards for isobutyraldehyde and isobutyric acid are also commercially available and may be useful for metabolic studies.[10][11]

Sample Preparation

A robust and reproducible sample preparation protocol is paramount to minimize matrix effects and maximize recovery.

Step-by-Step Protocol for Extraction from Biological Fluids (e.g., Plasma, Urine, CSF):

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample, add an internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar N-acyl amino acid not expected to be in the sample).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography Separation

Reversed-phase liquid chromatography (RPLC) is well-suited for the separation of N-acyl amino acids.

Table 1: Recommended LC Parameters

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Detection and Fragmentation

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for confident identification and quantification.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of N-acyl amino acids.

  • Precursor Ion: The protonated molecule [M+H]+ of this compound (C9H15NO3, exact mass: 185.1052) would be selected as the precursor ion.

  • Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The fragmentation pattern of proline-containing peptides often includes a prominent ion at m/z 70.065, corresponding to the pyrrolidine ring.[12] Other diagnostic fragments would need to be determined by analyzing the analytical standard.

Diagram of the Proposed Analytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2

Caption: A typical workflow for the detection and quantification of this compound.

Potential Biological Functions and Therapeutic Implications

While the specific biological role of this compound is unknown, the functions of other NAAs provide a framework for testable hypotheses.

  • Neuromodulation: Many NAAs have been shown to interact with G-protein coupled receptors (GPCRs) and ion channels in the central nervous system, suggesting a potential role for this compound in neurotransmission and pain signaling.[13]

  • Metabolic Regulation: Given its origins in amino acid metabolism, this compound could be involved in the regulation of energy homeostasis, similar to other NAAs that have been implicated in appetite control and mitochondrial uncoupling.

  • Anti-inflammatory Effects: Some N-acyl amino acids have demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating immune responses.

The discovery of endogenous this compound and the elucidation of its biological function could open new avenues for therapeutic intervention in a variety of diseases, including metabolic disorders, neurological conditions, and inflammatory diseases.

Conclusion and Future Directions

The investigation of this compound as a potential endogenous metabolite represents a compelling frontier in metabolomics and lipid signaling research. The strong biochemical rationale, coupled with the availability of advanced analytical techniques, provides a solid foundation for its discovery and characterization. This technical guide offers a comprehensive roadmap for researchers to embark on this exciting area of investigation. Future studies should focus on:

  • Definitive Identification: Utilizing the described analytical methodologies to screen for the presence of this compound in various biological tissues and fluids.

  • Enzyme Characterization: Identifying and characterizing the specific N-acyltransferase(s) and hydrolase(s) responsible for its biosynthesis and degradation.

  • Functional Elucidation: Investigating the biological activity of this compound in relevant in vitro and in vivo models to determine its physiological role.

  • Clinical Relevance: Exploring the potential association of this compound levels with human diseases to assess its utility as a biomarker or therapeutic target.

The exploration of this compound has the potential to not only expand our understanding of the diverse family of N-acyl amino acids but also to uncover novel mechanisms of physiological regulation and new opportunities for therapeutic innovation.

References

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Chiang, K. P., Ni, A., & Long, J. Z. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Wikipedia. N-Acylamides. [Link]

  • Zhu, Z., Han, Z., Halabelian, L., & Zheng, Y. G. (2020). Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation. ResearchGate. [Link]

  • Baran, T., Blaschke, M., & Blaschke, G. (2006). Monitoring and modeling of the reaction dynamics in the valine/leucine synthesis pathway in Corynebacterium glutamicum. Applied and Environmental Microbiology, 72(7), 4795–4804. [Link]

  • Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2007). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 18(4), 608–621. [Link]

  • Dembitsky, V. M., & Rezanka, T. (2024). Untargeted metabolomic profiling reveals molecular signatures associated with type 2 diabetes in Nigerians. Scientific Reports, 14(1), 5348. [Link]

  • Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803. [Link]

  • Cavasin, M. A., & Carretero, O. A. (2017). N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes. Journal of Translational Medicine, 15(1), 19. [Link]

  • Chiang, K. P., Ni, A., & Long, J. Z. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Google Patents.
  • Chen, Y., Wang, Y., & Dai, Z. (2020). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 48(22), 12604–12618. [Link]

  • Zhang, H., Wang, Y., & Li, X. (2020). Non-modular Fatty Acid Synthases Yield Unique Acylation in Ribosomal Peptides. Journal of the American Chemical Society, 142(31), 13393–13398. [Link]

  • Tsuboi, K., Zhao, Y., & Okamoto, Y. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Pharmacology, 5, 198. [Link]

  • Chen, Y., Wang, Y., & Dai, Z. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. bioRxiv. [Link]

  • ResearchGate. (PDF) Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Koc, K., & Cybulski, L. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Molecules, 25(20), 4639. [Link]

  • Leone, M., et al. (2024). Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer. Nature Communications, 15(1), 5946. [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. The Journal of Organic Chemistry, 68(13), 5403–5412. [Link]

  • Wikipedia. Isobutyryl-CoA. [Link]

  • ResearchGate. Pathway of valine catabolism. Solid lines denote the metabolic blocks.... [Link]

  • Wang, Y., et al. (2024). Untargeted metabolomics profiling of gestational diabetes mellitus: insights into early diagnosis and metabolic pathway alterations. Frontiers in Endocrinology, 15, 1346985. [Link]

  • ResearchGate. (PDF) Fatty acid amide hydrolase ablation promotes ectopic lipid storage and insulin resistance due to centrally mediated hypothyroidism. [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • Saghatelian, A. (2021). Function and therapeutic potential of N-acyl amino acids. Trends in Pharmacological Sciences, 42(7), 549–560. [Link]

  • Chen, Y., Wang, Y., & Dai, Z. (2021). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 49(1), 127–142. [Link]

  • Chiang, K. P., Ni, A., & Long, J. Z. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732. [Link]

  • Google Patents. Synthetic methods for aplidine and new antitumoral derivatives, methods of making and using them.
  • Chen, Y., Wang, Y., & Dai, Z. (2021). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 49(1), 127–142. [Link]

  • Peng, H., Carretero, O. A., & Rhaleb, N. E. (2001). Effect of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline on DNA and Collagen Synthesis in Rat Cardiac Fibroblasts. Hypertension, 37(3), 794–798. [Link]

  • Wang, J., & Chow, W. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules, 23(10), 2548. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. AIP Conference Proceedings, 2801(1), 020012. [Link]

  • Li, C., et al. (2025). Combining Untargeted Metabolomics and High-Throughput Sequencing to Explore the Dynamics of Small-Molecular Metabolites in the Fermentation Stage of Inner Mongolian Cheese. Journal of Agricultural and Food Chemistry, 73(33), 11623–11634. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • eLife. Peer review in Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. [Link]

  • The Good Scents Company. isobutyraldehyde. [Link]

  • The American Society for Biochemistry and Molecular Biology. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. [Link]

  • PubMed Central. Untargeted metabolomics-based elucidation of metabolic reprogramming mechanisms and pathways following aortic dissection surgery. [Link]

  • bioRxiv. Valine Catabolism Drives Bioenergetic and Lipogenic Fuel Plasticity in Prostate Cancer. [Link]

  • LookChem. Cas 1044637-62-8,1-Isobutyl-L-proline. [Link]

  • Diva-Portal.org. Biosynthesis and physiological functions of N-acyl amino acids. [Link]

Sources

Deconvoluting the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyrylproline, an N-acylated derivative of the amino acid L-proline, represents a class of small molecules with underexplored therapeutic potential. While proline and its analogues are increasingly recognized for their roles in drug design, the specific biological activities and molecular targets of this compound remain largely uncharacterized.[1][2][3] This technical guide presents a comprehensive, multi-pronged strategy for the systematic investigation of this compound's mechanism of action. We eschew a rigid, predefined path, instead advocating for an integrated approach that begins with broad phenotypic screening to uncover its biological effects, followed by robust, parallel strategies for target identification and validation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed, actionable protocols to unravel the therapeutic promise of this compound.

Introduction: The this compound Puzzle

Proline and its derivatives are versatile building blocks in medicinal chemistry, lending unique conformational constraints to peptides and small molecules.[1][3] The addition of an N-acyl group, such as an isobutyryl moiety, can enhance the lipophilicity and metabolic stability of the parent molecule, potentially improving its cell permeability and pharmacokinetic profile.[4] While some L-proline derivatives have shown psychotropic activity, suggesting a potential role in neuroscience, the functional consequences of N-isobutyrylation on proline's biological activity are unknown.[5]

The absence of a known mechanism of action for this compound presents a significant barrier to its development as a therapeutic agent. To address this knowledge gap, we propose two primary hypotheses to guide our investigation:

  • Primary Hypothesis: this compound acts as a modulator of neurological processes, potentially influencing neuronal signaling, viability, or morphology. This is based on the observed psychotropic effects of other L-proline derivatives.[5]

  • Secondary Hypothesis: this compound functions as a regulator of cell growth and proliferation, given the role of some N-acyl-L-proline derivatives in promoting root growth in plants and the multifaceted roles of proline in cell behavior.[6][7]

This guide will detail a systematic approach to test these hypotheses, identify the molecular target(s) of this compound, and elucidate its downstream signaling pathways.

Part 1: Phenotypic Screening to Uncover Biological Activity

Before embarking on target identification, it is crucial to first understand the phenotypic consequences of treating cells with this compound. A broad, unbiased phenotypic screen can provide invaluable clues as to its potential therapeutic area and guide the selection of appropriate cell models for subsequent mechanistic studies.[8][9][10][11][12]

Rationale for Phenotypic Screening

Phenotypic screening allows for the discovery of compounds that elicit a desired biological response in a complex cellular system without a priori knowledge of the molecular target.[10][12] This approach is particularly well-suited for a novel compound like this compound, where the target is unknown.

Recommended Phenotypic Assays

We recommend a panel of assays targeting both of our primary hypotheses.

Assay Cell Line Purpose Primary Readout
Neurite Outgrowth Assay SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma)To assess the effect on neuronal differentiation and morphology.High-content imaging of neurite length and branching.
Cell Viability/Proliferation Assay A549 (human lung carcinoma), MCF-7 (human breast cancer), HEK293 (human embryonic kidney)To determine the impact on cell growth across different lineages.MTS or CellTiter-Glo® assay to measure metabolic activity.
Wound Healing (Scratch) Assay HaCaT (human keratinocytes)To evaluate the influence on cell migration, a key process in development and disease.Time-lapse imaging to measure the rate of wound closure.
Cytokine Secretion Profiling LPS-stimulated RAW 264.7 (murine macrophages)To screen for potential anti-inflammatory or immunomodulatory effects.Multiplex immunoassay (e.g., Luminex) of supernatant.
Experimental Protocol: Neurite Outgrowth Assay
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well, collagen-coated imaging plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Differentiation and Treatment: Induce differentiation by replacing the growth medium with a low-serum medium containing 10 µM retinoic acid. Add this compound at a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

  • Incubation: Incubate the cells for 72 hours to allow for neurite extension.

  • Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against β-III tubulin (a neuronal marker) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze neurite length, number of branches, and cell number per well using appropriate software.

Part 2: A Dual Strategy for Target Identification

Once a reproducible phenotype has been established, the next critical step is to identify the molecular target(s) of this compound. We advocate for a parallel, dual approach that combines affinity-based protein profiling with a label-free method to increase the likelihood of success and provide orthogonal validation.

Affinity-Based Protein Profiling (AfBPP)

AfBPP utilizes a chemically modified version of the small molecule (a "probe") to capture its binding partners from a cell lysate.[13][14][15] This approach requires the synthesis of a probe that retains the biological activity of the parent compound.

The probe will be designed with three key components: the this compound core for target recognition, a photoreactive group for covalent cross-linking, and a reporter tag for enrichment and identification.[13] A diazirine is a suitable photoreactive group due to its small size and ability to form a reactive carbene upon UV irradiation. A terminal alkyne will be incorporated as a bioorthogonal handle for click chemistry-based attachment of a biotin tag for pulldown or a fluorophore for imaging.

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

  • Cell Culture and Treatment: Culture the cells identified in the phenotypic screen to ~80% confluency. Treat the cells with the this compound probe (e.g., 10 µM) for 1-2 hours. Include a vehicle control and a competition control where cells are pre-treated with excess unmodified this compound.

  • UV Cross-linking: Irradiate the cells with 365 nm UV light for 15-30 minutes on ice to induce covalent cross-linking of the probe to its target proteins.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.

  • Click Chemistry: To the cell lysate, add a biotin-azide tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a ligand (e.g., TBTA) to catalyze the click reaction between the probe's alkyne and the biotin-azide.

  • Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.

  • Data Analysis: Identify candidate target proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[16][17][18][19][20][21] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cells with this compound (at a concentration that elicits the desired phenotype) or vehicle for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by freeze-thawing. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against a candidate protein (if one is suspected) or a panel of antibodies related to the observed phenotype.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

For an unbiased, proteome-wide analysis (Thermal Proteome Profiling or TPP), the soluble fractions would be analyzed by LC-MS/MS.[22]

Part 3: Target Validation with CRISPR-Cas9

Identifying a protein that binds to this compound is a crucial step, but it does not prove that this interaction is responsible for the observed biological effect. Target validation is the process of confirming that modulation of the identified protein recapitulates the phenotype of the compound. CRISPR-Cas9-mediated gene editing is the gold standard for this purpose.[23][24][25][26][27]

Rationale for CRISPR-Cas9 Knockout

By creating a knockout (KO) of the gene encoding the candidate target protein, we can test whether the cells lacking this protein are still responsive to this compound. If the protein is the true target, the KO cells should be resistant to the compound's effects.

Experimental Protocol: CRISPR-Cas9 Target Validation
  • gRNA Design and Cloning: Design and clone two or more single guide RNAs (sgRNAs) targeting early exons of the candidate gene into a lentiviral vector that also expresses Cas9 nuclease.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the parental cell line.

  • Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.

  • KO Clone Verification: Expand the clones and verify the knockout of the target protein by Western blot and sequencing of the genomic locus.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., neurite outgrowth) on the verified KO clones and wild-type (WT) control cells in the presence and absence of this compound.

  • Data Analysis: Compare the response of the WT and KO cells to this compound. A loss of response in the KO cells provides strong evidence that the knocked-out protein is the target of this compound.

Part 4: Pathway Elucidation and Mechanistic Studies

With a validated target, the final phase of the preliminary investigation is to understand the downstream consequences of target engagement. This involves mapping the signaling pathways that are modulated by this compound.

Hypothetical Signaling Pathway

Based on a hypothetical target, "Protein X," we can construct a potential signaling cascade to investigate.

Signaling_Pathway This compound This compound TargetX Target Protein X This compound->TargetX Binds and Activates KinaseA Kinase A TargetX->KinaseA Inhibits PhosphataseB Phosphatase B TargetX->PhosphataseB Activates TranscriptionFactorY Transcription Factor Y KinaseA->TranscriptionFactorY Phosphorylates (Inhibitory) PhosphataseB->TranscriptionFactorY Dephosphorylates (Activating) GeneExpression Gene Expression (e.g., Neurite Growth Genes) TranscriptionFactorY->GeneExpression Promotes Transcription Phenotype Neurite Outgrowth GeneExpression->Phenotype

Caption: Hypothetical signaling pathway for this compound.

Recommended Mechanistic Assays
  • Phospho-Proteomics: A mass spectrometry-based analysis of changes in protein phosphorylation upon treatment with this compound can provide a global view of the signaling pathways affected.

  • Western Blot Analysis: Use phospho-specific antibodies to validate the findings from the phospho-proteomics screen and to probe the activation state of key signaling nodes (e.g., p-Akt, p-ERK, p-CREB) at different time points after treatment.

  • RT-qPCR: Measure changes in the mRNA levels of genes downstream of the identified signaling pathway to confirm that the pathway modulation leads to changes in gene expression.

Conclusion

The study of this compound's mechanism of action is a journey into uncharted territory. The systematic, hypothesis-driven approach outlined in this guide, which combines unbiased phenotypic screening with orthogonal, state-of-the-art target identification and validation techniques, provides a robust framework for success. By meticulously progressing from phenotype to target and then to pathway, researchers can effectively deconvolute the biological role of this enigmatic molecule, paving the way for its potential development as a novel therapeutic agent. The insights gained from these preliminary studies will be instrumental in shaping future pre-clinical and clinical investigations.

References

  • Derivatives of l-proline, their preparation and their biological uses.
  • Proline derivatives used in this study. ResearchGate. [Link]

  • An update of label-free protein target identification methods for natural active products. Theranostics. [Link]

  • Root Growth-promoting Activities of N-Acyl-L-proline Derivatives. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

  • Target Validation with CRISPR. Biocompare. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC. [Link]

  • Enhanced Permeability and Binding Activity of Isobutylene‐Grafted Peptides. PMC. [Link]

  • Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

  • Proline Utilization by Bacillus subtilis: Uptake and Catabolism. PMC. [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Label-Free Proteome Profiling as a Quantitative Target Identification Technique for Bioactive Small Molecules. Biochemistry. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Phenotypic screening. Wikipedia. [Link]

  • An update of label-free protein target identification methods for natural active products (PDF). ResearchGate. [Link]

  • Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC. [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. Frontiers. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

  • Chemical Composition, Nutritional Profile, and Bioactive Properties of Diplotaxis tenuifolia, a Health-Promoting Food. MDPI. [Link]

  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

  • Phenotypic Screening. Sygnature Discovery. [Link]

  • Pregabalin. Wikipedia. [Link]

  • Direct and Indirect Biomimetic Peptide Modification of Alginate: Efficiency, Side Reactions, and Cell Response. MDPI. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ResearchGate. [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • A Comparison of Two Stability Proteomics Methods for Drug Target Identification in OnePot 2D Format. ACS Publications. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers. [Link]

  • Topological isomers of a potent wound healing peptide: Structural insights and implications for bioactivity. PMC. [Link]

  • Method of making L-proline using an N-acyl-L-protine acylase.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • Redetermination of the solvent-free crystal structure of l-proline. PMC. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. [Link]

Sources

An In-Depth Technical Guide to Investigating the Interaction of Isobutyrylproline with Proteins and Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyrylproline, an N-acyl derivative of the amino acid proline, represents a class of molecules with largely unexplored biological significance. While direct protein and enzyme interactions of this compound are not extensively documented in current literature, its structural similarity to proline—a key player in protein structure and cell signaling—suggests a high potential for significant biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interactions of this compound with proteins and enzymes. We will delve into the theoretical basis for its potential interactions, drawing parallels from the well-established roles of proline and other N-acyl amino acids. More importantly, this document serves as a practical, in-depth manual, offering detailed experimental protocols and workflows to empower researchers to identify and characterize the molecular targets of this compound.

Introduction: The Enigmatic Potential of this compound

Proline, unique among the proteinogenic amino acids for its secondary amine, imparts significant conformational rigidity to peptide chains and is crucial for protein folding and stability.[1] Proline-rich motifs are integral to a multitude of protein-protein interactions, acting as recognition sites for various protein domains such as SH3, WW, and EVH1 domains.[2][3] These interactions are fundamental to numerous signaling cascades that regulate cellular processes.[3]

The acylation of amino acids, creating N-acyl amino acids, is a known biological modification that can dramatically alter the parent molecule's function, often conferring novel signaling properties. A notable example is N-acetyl-proline-glycine-proline (ac-PGP), a collagen breakdown product that acts as a potent neutrophil chemoattractant by ligating CXCR1/2 receptors.[4] This precedent strongly suggests that this compound, with its N-terminal isobutyryl group, could similarly possess unique biological activities distinct from L-proline.

The isobutyryl modification introduces a bulky, hydrophobic moiety that can influence the molecule's interaction with protein binding pockets. This could lead to altered affinity, specificity, or even a completely different set of protein targets compared to proline. The exploration of this compound's interactome, therefore, presents a promising avenue for the discovery of novel therapeutic targets and biological pathways.

Hypothetical Protein and Enzyme Targets for this compound

Based on the known biochemistry of proline and its derivatives, we can hypothesize several classes of proteins and enzymes as potential interaction partners for this compound.

Enzymes of Proline Metabolism

The metabolic pathways of proline are tightly regulated and involve several key enzymes. This compound could potentially act as a substrate, inhibitor, or allosteric modulator of these enzymes.

  • Proline Dehydrogenase (PRODH): This mitochondrial enzyme catalyzes the first step in proline degradation. The isobutyryl group might interfere with substrate binding or catalytic activity.

  • Pyrroline-5-Carboxylate (P5C) Reductase (PYCR): Involved in proline biosynthesis, PYCRs are potential targets for proline analogs.

Proline-Binding Protein Domains

Many signaling proteins utilize specific domains to recognize proline-rich sequences in their binding partners. The isobutyryl group could modulate the affinity of the proline moiety for these domains.

  • SH3 (Src Homology 3) Domains: These domains typically bind to proline-rich motifs with the consensus sequence PxxP.

  • WW Domains: These domains recognize PPxY motifs.

  • EVH1 (Ena/VASP Homology 1) Domains: These domains bind to sequences containing the motif F/L/WPPPP.

G-Protein Coupled Receptors (GPCRs)

The discovery of N-acyl amino acids as signaling molecules that can activate GPCRs opens the possibility that this compound could function as a ligand for a yet-to-be-identified receptor.

Experimental Workflows for Target Identification and Validation

This section provides detailed, step-by-step methodologies for identifying and validating the interaction of this compound with its putative protein and enzyme targets.

Workflow for Identifying this compound-Binding Proteins

This workflow outlines a strategy for the unbiased identification of proteins that bind to this compound from a complex biological sample, such as a cell lysate.

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Investigating Isobutyrylproline Function Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing Isobutyrylproline for Functional Investigation

This compound, also known as N-isobutyryl-L-proline, is a small dipeptide-like molecule formed by an amide bond between isobutyric acid and the amino acid L-proline[1]. While specific research on its cellular functions is limited, its constituent parts provide a strong, rational basis for designing a hypothesis-driven research strategy.

  • L-Proline: This unique imino acid is a fundamental component of collagen, crucial for the integrity of the extracellular matrix (ECM), joints, and tendons[2][3]. Its metabolism is intricately linked to cellular stress responses, redox homeostasis, and signaling pathways that can dictate cell survival or apoptosis[4]. Proline has also been shown to influence cell proliferation, particularly in stem and tumor cells[5].

  • Isobutyric Acid: As a short-chain fatty acid (SCFA), it belongs to a class of molecules known for their significant roles in host-signaling, metabolism, and modulating inflammatory responses[6][7]. N-acyl amino acids, the broader family to which this compound belongs, are recognized as endogenous signaling molecules with diverse biological activities[8][9].

This application note provides a comprehensive framework of cell-based assays to systematically investigate the potential biological functions of this compound. We will proceed from foundational cytotoxicity assessments to specific, hypothesis-driven assays targeting pathways suggested by its chemical structure. Each protocol is designed to be a self-validating system, providing researchers with the tools to generate robust and reliable data.

Part 1: Foundational Assays - Determining the Cellular Response Profile

Before investigating specific functions, it is critical to determine the optimal, non-toxic concentration range of this compound for your chosen cell line. This is achieved through cell viability and cytotoxicity assays.

Principle of Viability Assays

Assays like the WST-1 and MTT tests are colorimetric methods that measure the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells cleave tetrazolium salts (like WST-1 or MTT) into a colored formazan product[10][11]. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[10]. The WST-1 assay is often preferred as it produces a water-soluble formazan, simplifying the protocol compared to the MTT assay[12].

Experimental Workflow: Dose-Response Analysis

The initial experimental workflow involves treating cells with a range of this compound concentrations to identify the EC₅₀ (half-maximal effective concentration) and the optimal window for sublethal functional studies.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 cluster_3 Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells add_wst1 Add WST-1 Reagent treat_cells->add_wst1 incubate Incubate (0.5-4 hours) add_wst1->incubate read_absorbance Read Absorbance (~450 nm) incubate->read_absorbance analyze_data Calculate % Viability vs. Control Generate Dose-Response Curve read_absorbance->analyze_data

Caption: Workflow for determining cell viability in response to this compound.

Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 2 mM down to 1 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various 1X final concentrations of this compound. Include "vehicle control" wells (medium only) and "blank" wells (medium without cells). Incubate for 24-48 hours.

  • Assay: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density and should be determined empirically.

  • Measurement: Shake the plate gently and measure the absorbance at ~450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of viability for each concentration: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot % Viability against the log of the this compound concentration to determine the dose-response curve.

This compound (µM)Average Absorbance (450nm)% Viability vs. Control
0 (Vehicle Control)1.250100%
11.24599.6%
101.23098.4%
501.19095.2%
1001.10088.0%
2500.85068.0%
5000.60048.0%
10000.25020.0%

Table 1: Example dose-response data for a hypothetical cell line treated with this compound for 48 hours. The sublethal concentration range for functional assays would be ≤100 µM.

Part 2: Hypothesis-Driven Functional Assays

Based on the molecular structure of this compound, we can formulate several hypotheses about its potential cellular functions and select appropriate assays to test them.

Hypothesis A: this compound modulates extracellular matrix production.

Scientific Rationale: The L-proline moiety is a primary constituent of collagen[3]. Therefore, this compound may influence the synthesis and deposition of ECM proteins, a critical process in tissue repair, fibrosis, and development.

The Sirius Red assay is a cost-effective colorimetric method to quantify total collagen produced by cells in culture[13]. Sirius Red dye specifically binds to the [Gly-X-Y] helical structure characteristic of fibrillar collagens.

Protocol:

  • Cell Culture: Seed fibroblasts (e.g., NIH-3T3 or primary dermal fibroblasts) in a 24-well plate and grow to confluence.

  • Treatment: Replace the medium with a serum-free medium containing Ascorbic Acid (50 µg/mL), a crucial cofactor for collagen synthesis[14]. Treat cells with non-toxic concentrations of this compound for 48-72 hours.

  • Harvest: Collect the conditioned medium (contains secreted collagen) and lyse the cells in the well (contains cell-associated collagen).

  • Staining:

    • Add Sirius Red staining solution to both the medium and cell lysate fractions and incubate to precipitate the collagen-dye complex[13].

    • Centrifuge to pellet the complex, wash to remove unbound dye.

    • Elute the bound dye using an alkaline solution.

  • Quantification: Measure the absorbance of the eluted dye at ~550 nm and compare it to a standard curve prepared with known concentrations of purified collagen.

Hypothesis B: this compound influences cell stress and apoptosis.

Scientific Rationale: Proline metabolism is deeply connected to cellular redox state and can trigger signaling pathways leading to either cell survival or apoptosis[4][15]. This compound could modulate these pathways.

Activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis[16]. Luminescent or colorimetric assays provide a direct measure of this activity.

G cluster_0 Apoptotic Signaling Cascade cluster_1 Assay Principle Pro_Apoptotic_Signal Pro-Apoptotic Signal (e.g., Stress, Drug Treatment) Initiator_Caspases Initiator Caspases (Caspase-8, -9) Pro_Apoptotic_Signal->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptosis Cellular Disassembly (Apoptosis) Effector_Caspases->Apoptosis Assay_Substrate Caspase-3/7 Substrate (e.g., Ac-DEVD-pNA or Proluminescent DEVD) Cleavage Cleavage Assay_Substrate->Cleavage Effector_Caspases_Assay Active Caspase-3/7 (from Cell Lysate) Effector_Caspases_Assay->Cleavage Signal Detectable Signal (Color or Light) Cleavage->Signal

Caption: Principle of the Caspase-3/7 activity assay for apoptosis detection.

Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Culture & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with this compound, a positive control (e.g., staurosporine), and a vehicle control for 6-24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega)[17].

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Hypothesis C: this compound modulates inflammatory signaling pathways.

Scientific Rationale: Short-chain fatty acids can influence inflammatory responses[6]. A key pathway in inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound may activate or inhibit this critical transcription factor.

This assay uses a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements[18][19]. When NF-κB is activated and translocates to the nucleus, it drives luciferase expression, which can be quantified by adding a substrate and measuring the resulting luminescence[19].

Protocol:

  • Cell Culture: Use a commercially available NF-κB reporter cell line (e.g., HEK293-NF-κB-luc). Seed cells in a 96-well plate and allow them to adhere overnight[18].

  • Treatment:

    • For activation screening , treat cells with various concentrations of this compound.

    • For inhibition screening , pre-treat cells with this compound for 1-2 hours, then stimulate with a known NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL).

    • Include positive (TNF-α only) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C[18].

  • Lysis & Measurement:

    • Remove the medium and lyse the cells.

    • Add a luciferase assay substrate (e.g., D-luciferin).

    • Immediately measure the luminescence on a plate-reading luminometer. The light output is directly proportional to the NF-κB transcriptional activity.

Treatment ConditionRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle Control1,5001.0
This compound (100 µM)1,6501.1
TNF-α (10 ng/mL)45,00030.0
This compound + TNF-α22,50015.0

Table 2: Example data from an NF-κB reporter assay. In this hypothetical scenario, this compound shows an inhibitory effect on TNF-α-induced NF-κB activation.

Conclusion

The functional characterization of a novel or understudied compound like this compound requires a systematic, hypothesis-driven approach. By leveraging knowledge of its constituent molecules—L-proline and isobutyric acid—we can design a logical series of experiments. The protocols outlined in this application note, from foundational viability assays to specific functional readouts for ECM production, apoptosis, and inflammatory signaling, provide a robust starting point for any researcher aiming to elucidate the biological role of this compound and similar N-acyl amino acids.

References

  • Rae, C., et al. (2024). L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices. Neurochemical Research.
  • Kovalczuk, T., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. Available at: [Link]

  • van der Slot-Verhoeven, A. J., et al. (2005). Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis. Drug Discovery Today: Technologies. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Technical Manual. Available at: [Link]

  • Phang, J. M., et al. (2015). Proline Metabolism and Microenvironmental Stress. Annual Review of Nutrition. Available at: [Link]

  • Rauf, A., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Taki, F. A., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]

  • Wang, G., et al. (2022). Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress. Frontiers in Plant Science. Available at: [Link]

  • Bass, J. J., et al. (2022). Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model. International Journal of Molecular Sciences. Available at: [Link]

  • WebMD. (n.d.). Proline - Uses, Side Effects, and More. WebMD. Available at: [Link]

  • Miskolzie, M., et al. (2019). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. Available at: [Link]

  • Marques, C., et al. (2023). Investigating Short-Chain Fatty Acids Effects on Extracellular Vesicles Production in Colorectal Cancer. bioRxiv. Available at: [Link]

  • Al-Hayali, A., et al. (2013). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]

  • Hare, P. D., & Cress, W. A. (1997). Proline synthesis and degradation: a model for elucidating stress-related signal transduction. Journal of Plant Physiology. Available at: [Link]

  • Fehér, A., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International Journal of Molecular Sciences. Available at: [Link]

  • Bottari, B., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Proline. PubChem Compound Summary. Available at: [Link]

  • Eyupoglu, F. C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal. Available at: [Link]

  • D'Aniello, C., et al. (2013). Proline mechanisms of stress survival. Antioxidants & Redox Signaling. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Product Datasheet. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Product Manual. Available at: [Link]

  • Stoop, R., et al. (n.d.). Collagen quantification in cell cultures and tissues. Quickzyme Biosciences. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Technical Manual. Available at: [Link]

  • Said, T. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. Available at: [Link]

  • Lauria, F., et al. (2024). Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? Antioxidants. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Product Information. Available at: [Link]

  • Metabolon. (n.d.). Short Chain Fatty Acid Targeted Panel. Metabolon Website. Available at: [Link]

  • D'Aniello, C. (2022). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Das, P., et al. (2023). WST-1-based cell cytotoxicity assay as a substitute for MTT-based assay for rapid detection of toxigenic Bacillus species using CHO cell line. ResearchGate. Available at: [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. User Manual. Available at: [Link]

  • Paudel, S., et al. (2021). Amino Acids in Cell Signaling: Regulation and Function. ResearchGate. Available at: [Link]

  • Chondrex, Inc. (n.d.). Collagen Detection - Type I, Type II, Total Collagen. Chondrex Website. Available at: [Link]

  • Chapman, L. M., & Werkman, C. H. (1959). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Journal of Biological Chemistry. Available at: [Link]

Sources

Investigating Isobutyrylproline In Vivo: A Guide to Animal Model Selection and Preclinical Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing in vivo studies to investigate the biological effects of isobutyrylproline. Recognizing the limited direct literature on this specific dipeptide, this document synthesizes information on proline metabolism, its role in neurological and metabolic disorders, and established preclinical research methodologies. By leveraging this knowledge, we present a rationale-driven approach to selecting appropriate animal models and provide detailed, field-proven protocols for pharmacokinetics, behavioral analysis, and target engagement studies. This guide is intended to serve as a foundational resource for elucidating the therapeutic potential of this compound.

Introduction: The Scientific Rationale for In Vivo Investigation of this compound

This compound is a proline-containing dipeptide whose in vivo biological functions remain largely unexplored. However, the critical role of proline metabolism in central nervous system (CNS) function and metabolic homeostasis provides a compelling basis for its investigation.[1] Dysregulation of proline metabolism, particularly involving the enzyme proline dehydrogenase (PRODH), has been linked to neurological and psychiatric disorders such as schizophrenia.[1][2] Furthermore, proline and its derivatives are implicated in metabolic syndrome, highlighting a potential role in systemic metabolic regulation.

Given these connections, this compound, as a modified proline-containing molecule, warrants in vivo investigation to explore its potential modulatory effects in relevant disease contexts. This guide outlines a strategic approach to this investigation, beginning with the selection of appropriate animal models and progressing to detailed experimental protocols.

Strategic Selection of Animal Models

The choice of an animal model is paramount for the successful in vivo investigation of this compound. The selection should be driven by the specific research question and the hypothesized therapeutic area. Based on the established links of proline metabolism, we recommend considering models in two primary domains: neurological disorders and metabolic diseases.

Animal Model Research Area Key Characteristics Advantages Disadvantages
PRODH Knockout/Knockdown Mouse Neurological Disorders (Schizophrenia-like phenotypes)Exhibits schizophrenia-like behaviors, including hyperactivity and impaired social interaction, learning, and memory due to dysregulated proline metabolism.[1]High construct validity for studying the role of the proline metabolic pathway in neurological dysfunction.May not fully recapitulate the complex and heterogeneous nature of schizophrenia in humans.
APP/PS1 Transgenic Mouse Neurological Disorders (Alzheimer's Disease)Develops age-dependent amyloid plaques and cognitive deficits, including impaired spatial and recognition memory.[3]Well-characterized model with a progressive and predictable disease-like pathology. Allows for testing of both prophylactic and therapeutic interventions.The primary pathology is driven by specific genetic mutations, which may not represent all forms of Alzheimer's disease.
Diet-Induced Obese (DIO) Mouse Metabolic Disease (Obesity and Metabolic Syndrome)Develops obesity, insulin resistance, and other features of metabolic syndrome when fed a high-fat diet.[4]Closely mimics the development of metabolic syndrome in humans due to dietary factors.The metabolic phenotype can vary depending on the specific diet and mouse strain used.

Experimental Workflow for In Vivo Characterization

A comprehensive in vivo investigation of this compound should follow a logical and phased approach, beginning with an assessment of its pharmacokinetic profile, followed by efficacy studies in relevant disease models.

experimental_workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy in Disease Models cluster_2 Phase 3: Target Engagement & Mechanism of Action PK_Tolerability Pharmacokinetic & Maximum Tolerated Dose (MTD) Studies in Healthy Mice Efficacy_Neuro Neurological Models (PRODH KO or APP/PS1) PK_Tolerability->Efficacy_Neuro Inform Dosing Regimen Efficacy_Metabolic Metabolic Model (DIO Mice) PK_Tolerability->Efficacy_Metabolic Inform Dosing Regimen Target_Engagement Ex Vivo Analysis (Brain & Peripheral Tissues) Efficacy_Neuro->Target_Engagement Confirm Biological Effect Efficacy_Metabolic->Target_Engagement Confirm Biological Effect

Caption: High-level experimental workflow for in vivo studies.

Detailed Protocols

The following protocols provide step-by-step guidance for key in vivo experiments. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol: Pharmacokinetic (PK) Study of this compound in Mice

Animals: Male C57BL/6J mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a formulation determined by solubility)

  • Dosing needles (oral gavage)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be such that the desired dose can be administered in a volume of 5-10 mL/kg.

  • Animal Dosing:

    • Administer a single dose of this compound to a cohort of mice via oral gavage (e.g., 10 mg/kg).

    • For comparison, administer a single intravenous (IV) dose to a separate cohort to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via retro-orbital bleeding.

    • Immediately place blood samples in EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.[7][8]

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Protocol: Behavioral Phenotyping in a Mouse Model of Alzheimer's Disease (APP/PS1)

Objective: To assess the effect of this compound on cognitive function in the APP/PS1 mouse model of Alzheimer's disease. A comprehensive behavioral battery is crucial to evaluate different aspects of cognition.[3][9]

Animals: Male APP/PS1 transgenic mice and wild-type littermate controls, aged according to the desired stage of pathology (e.g., 6-8 months for early to mid-stage).

Procedure:

  • Treatment: Administer this compound or vehicle to the mice daily for a predetermined period (e.g., 4-8 weeks) via oral gavage.

  • Behavioral Test Battery: Conduct a series of behavioral tests in the following order to minimize interference between tests:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To further evaluate anxiety-like behavior.

    • Novel Object Recognition Test: To assess recognition memory.

    • Morris Water Maze: To evaluate spatial learning and memory.[10]

  • Data Analysis: Analyze the data from each behavioral test using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of treated and untreated APP/PS1 mice with wild-type controls.

behavioral_battery start Start of Behavioral Testing open_field Open Field Test (Locomotion & Anxiety) start->open_field elevated_plus Elevated Plus Maze (Anxiety) open_field->elevated_plus novel_object Novel Object Recognition (Recognition Memory) elevated_plus->novel_object morris_water Morris Water Maze (Spatial Learning & Memory) novel_object->morris_water end End of Behavioral Testing morris_water->end

Caption: Recommended sequence for a behavioral test battery.

Protocol: Assessment of Metabolic Parameters in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on key metabolic parameters in a mouse model of diet-induced obesity.

Animals: Male C57BL/6J mice.

Procedure:

  • Induction of Obesity: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Treatment: Administer this compound or vehicle daily for 4-6 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor daily.

    • Glucose Tolerance Test (GTT): To assess glucose clearance.

    • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

    • Terminal Blood and Tissue Collection: At the end of the study, collect blood to measure plasma insulin, lipids, and inflammatory markers. Collect liver and adipose tissue for histological analysis and gene expression studies.

  • Data Analysis: Use appropriate statistical methods to compare metabolic parameters between the different treatment groups.

Protocol: Brain Tissue Collection and Analysis

Objective: To measure the concentration of this compound and assess downstream molecular changes in the brains of treated animals.

Procedure:

  • Euthanasia and Brain Extraction: At the designated endpoint, euthanize the mouse and immediately extract the brain.

  • Dissection: Dissect specific brain regions of interest (e.g., hippocampus, cortex) on a cold plate.

  • Sample Preparation:

    • For bioanalysis of this compound, homogenize the tissue in an appropriate buffer.

    • For molecular analyses (e.g., Western blot, qPCR), prepare lysates or extract RNA according to standard protocols.

  • Analysis:

    • LC-MS/MS: Quantify the concentration of this compound in the brain homogenates.

    • Western Blot/ELISA: Measure the levels of key proteins involved in relevant signaling pathways.

    • qPCR: Analyze the expression of target genes.

Conclusion and Future Directions

The in vivo investigation of this compound holds promise for uncovering novel therapeutic avenues for neurological and metabolic disorders. The strategic selection of animal models and the implementation of rigorous, well-designed experimental protocols are essential for generating reliable and translatable data. The methodologies outlined in this guide provide a solid foundation for researchers to embark on the systematic evaluation of this compound's in vivo effects. Future studies should aim to elucidate the specific molecular targets and mechanisms of action of this compound to further validate its therapeutic potential.

References

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PMC. [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (2013). PubMed Central. [Link]

  • Medication Routes of Administration. (2023). StatPearls - NCBI Bookshelf. [Link]

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. (2017). National Institutes of Health. [Link]

  • Validation of LC-MS/MS bioanalytical methods for protein therapeutics. (2016). PubMed. [Link]

  • Schizophrenia-Like Behaviors Arising from Dysregulated Proline Metabolism Are Associated with Altered Neuronal Morphology and Function in Mice with Hippocampal PRODH Deficiency. (2024). PubMed Central. [Link]

  • Metabolic Consequences and Vulnerability to Diet-Induced Obesity in Male Mice under Chronic Social Stress. (2009). PubMed Central. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers. [Link]

  • Expression pattern of human PRODH, mouse and rat orthologues. (n.d.). ResearchGate. [Link]

  • Diet-induced Obesity DIO Mouse Model. (n.d.). InnoSer. [Link]

  • How to trust your data: the power of statistical analysis in in vivo experimental design. (n.d.). Sygnature Discovery. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Longitudinal Assessment of Working Memory Performance in the APPswe/PSEN1dE9 Mouse Model of Alzheimer's Disease Using an Automated Figure-8-Maze. (2021). Frontiers. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (2017). MDPI. [Link]

  • Mutant Mouse Models: Genotype-Phenotype Relationships to Negative Symptoms in Schizophrenia. (2011). PMC. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]

  • Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet. (2017). National Institutes of Health. [Link]

  • Amelioration of Serum Aβ Levels and Cognitive Impairment in APPPS1 Transgenic Mice Following Symbiotic Administration. (2024). MDPI. [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (2013). FDA. [Link]

  • In Vivo Pharmacology Studies. (n.d.). Eurofins Discovery. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). National Institutes of Health. [Link]

  • De novo development of small cyclic peptides that are orally bioavailable. (2023). PubMed. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (2022). PMC. [Link]

  • CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. (2024). Oxford Academic. [Link]

  • Transcriptional and behavioral interaction between 22q11.2 orthologs modulates schizophrenia-related phenotypes in mice. (2005). Nature. [Link]

  • Metabolic Consequences and Vulnerability to Diet-Induced Obesity in Male Mice under Chronic Social Stress. (2009). PLOS One. [Link]

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease. (2013). PubMed. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. (2019). PMC. [Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). ACS Publications. [Link]

  • Experimental design and statistical analysis for pharmacology and the biomedical sciences. (2022). The University of Bath's research portal. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube. [Link]

  • Progressive impairments in executive function in the APP/PS1 model of Alzheimer's disease as measured by translatable touchscreen testing. (2019). bioRxiv. [Link]

  • Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. (2018). Frontiers. [Link]

  • Biosynthesis and physiological functions of N-‐acyl amino acids. (2013). Diva-Portal.org. [Link]

  • Form and function in cyclic peptide natural products: a pharmacokinetic perspective. (2013). Current Topics in Medicinal Chemistry. [Link]

  • Taking an Alternative Approach to Drug Delivery. (2021). Pharmaceutical Technology. [Link]

  • Murine Models of Obesity. (2022). MDPI. [Link]

Sources

Application Note: A High-Throughput Screening Platform for the Discovery of Isobutyrylproline Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Charting a New Territory in Post-Translational Modifications

The field of post-translational modifications (PTMs) is undergoing a significant expansion with the discovery of novel acylations beyond traditional acetylation. Isobutyrylation of proline residues, forming isobutyrylproline (ibPro), represents a nascent, yet potentially critical, regulatory mark in cellular signaling. The biological significance of ibPro is an area of active investigation, and the identification of small molecules that can modulate its lifecycle is paramount to deconvoluting its function and validating it as a therapeutic target.

This guide provides a comprehensive, field-proven framework for establishing a robust high-throughput screening (HTS) campaign to discover and characterize novel modulators of this compound. We move beyond a simple recitation of steps to explain the causality behind experimental design, ensuring the development of a self-validating screening cascade. This document provides detailed protocols for primary and secondary assays, data analysis guidelines, and the strategic rationale required to navigate the complexities of a small molecule discovery program targeting this novel PTM.

The Strategic Imperative: Targeting the this compound Lifecycle

The dynamic regulation of any PTM is orchestrated by a triad of protein classes: "writers," "erasers," and "readers." A successful HTS campaign must be strategically designed to interrogate one or more of these control points.

  • "Writers" (Acyltransferases): These enzymes are responsible for catalyzing the transfer of an isobutyryl group to proline residues on substrate proteins. A screen for inhibitors of these putative acyltransferases would serve to decrease the prevalence of the ibPro mark.

  • "Erasers" (Deacylases): These enzymes, likely a subclass of histone deacetylases (HDACs) or sirtuins, remove the isobutyryl modification. Inhibiting these erasers would lead to the accumulation of ibPro, a potentially desirable outcome depending on the biological context.

  • "Readers" (Binding Proteins): These effector proteins possess specialized domains (e.g., Bromodomains, YEATS domains) that specifically recognize and bind to the ibPro mark, translating it into a downstream cellular event. A screen for small molecules that disrupt this protein-PTM interaction would effectively block the signaling output.

This application note will focus on a screening strategy for "reader" domain inhibitors , as it offers a versatile and well-precedented assay format. However, the principles and platforms described can be readily adapted to target the writer and eraser enzymes.

The Screening Cascade: A Self-Validating Workflow

A robust HTS campaign is not a single experiment but a multi-stage funnel designed to eliminate false positives and enrich for genuine, high-quality hits. Our proposed cascade ensures trustworthiness by incorporating orthogonal assays and counter-screens at each stage.

HTS_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library ~500,000 Compound Library Primary_Assay 1536-well Fluorescence Polarization (FP) Assay Single Concentration (e.g., 10 µM) Compound_Library->Primary_Assay High-throughput Initial_Hits Initial Hits (~0.5-1% Hit Rate) Primary_Assay->Initial_Hits Dose_Response Dose-Response (IC50) FP Assay Initial_Hits->Dose_Response Potency Orthogonal_Assay Orthogonal TR-FRET Assay Dose_Response->Orthogonal_Assay Mechanism Confirmation Counter_Screen FP Counter-Screen (Non-specific effects) Orthogonal_Assay->Counter_Screen Artifact Removal Confirmed_Hits Confirmed & Validated Hits Counter_Screen->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Cellular_Assays Cellular Target Engagement Assays SAR_Studies->Cellular_Assays Lead_Candidates Lead Candidates for Optimization Cellular_Assays->Lead_Candidates

Caption: A robust, multi-stage HTS cascade for identifying ibPro modulators.

Primary Assay Protocol: Fluorescence Polarization (FP)

Rationale: Fluorescence Polarization (FP) is an ideal primary HTS technology for studying molecular interactions.[1][2] It is a homogeneous (no-wash) assay, making it highly amenable to automation and miniaturization. The principle relies on the difference in the rotational speed of a small fluorescently-labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger protein.[2][3][4] This binding event slows the tracer's tumbling, increasing the polarization of its emitted light.[1][2]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization Free_Tracer Fast Tumbling Low Polarization Bound_Complex Slow Tumbling High Polarization Free_Tracer->Bound_Complex Binds Reader_Protein Reader Protein Reader_Protein->Bound_Complex Bound_Complex->Free_Tracer Displaced by Inhibitor Inhibitor Inhibitor Inhibitor->Reader_Protein Binds

Caption: Principle of the Fluorescence Polarization competition assay.

Experimental Protocol: FP Primary Screen

1. Reagents & Materials:

  • Assay Plate: 1536-well, low-volume, black, solid bottom plates.
  • Reader Protein: Purified reader domain protein with a known affinity for ibPro.
  • Fluorescent Tracer: A synthetic peptide containing the ibPro mark, conjugated to a fluorophore (e.g., 5-FAM). The concentration should be at or below the Kd of the protein-peptide interaction.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM TCEP, 0.01% (v/v) Triton X-100. Causality: TCEP is a stable reducing agent preventing protein oxidation. Triton X-100 is a non-ionic surfactant used to minimize non-specific binding of compounds to proteins or surfaces.
  • Compound Library: Plated in DMSO.

2. Step-by-Step Methodology:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense 20 nL of test compounds from the library plates into the 1536-well assay plates. Also dispense DMSO into control wells (High signal: no inhibitor; Low signal: no protein).
  • Reagent Preparation: Prepare a 2X solution of the Reader Protein in Assay Buffer. Prepare a separate 2X solution of the Fluorescent Tracer in Assay Buffer.
  • Protein Addition: Dispense 2 µL of the 2X Reader Protein solution into the compound and high-signal control wells. Dispense 2 µL of Assay Buffer into the low-signal control wells.
  • Incubation: Allow a brief 15-minute incubation for potential inhibitors to bind to the protein.
  • Tracer Addition & Assay Initiation: Dispense 2 µL of the 2X Fluorescent Tracer solution to all wells. The final assay volume is 4 µL.
  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
  • Plate Reading: Read the plates on an FP-capable plate reader (e.g., BMG PHERAstar or equivalent) using appropriate excitation and emission filters for the fluorophore.

3. Data Analysis:

  • Calculate Z'-factor: This metric assesses the quality and robustness of the assay. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
  • Hit Identification: Define a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the vehicle (DMSO) control wells.

Secondary & Orthogonal Assays: Ensuring Hit Validity

Hits from the primary screen must be validated through a series of secondary assays to confirm their activity and rule out artifacts.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Rationale: TR-FRET is an excellent orthogonal assay technology.[5][6] It relies on the transfer of energy between a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore when they are in close proximity.[7][8] The time-resolved detection method minimizes interference from compound autofluorescence and light scatter, which can be sources of false positives in FP assays.[8][9]

1. Reagents & Materials:

  • Assay Plate: 384-well, low-volume, white, solid bottom plates.
  • Tagged Reader Protein: e.g., 6xHis-tagged Reader Protein.
  • Biotinylated Tracer: A synthetic, biotinylated peptide containing the ibPro mark.
  • Donor Fluorophore: Terbium (Tb)-cryptate conjugated anti-6xHis antibody.
  • Acceptor Fluorophore: Streptavidin-conjugated d2 (SA-d2).
  • Assay Buffer: As per FP protocol.

2. Step-by-Step Methodology:

  • Compound Plating: Plate confirmed hits from the FP dose-response experiments in a concentration gradient into the 384-well plates.
  • Reagent Mix: Prepare a solution containing the His-tagged Reader Protein and the Biotinylated Tracer in Assay Buffer.
  • Incubation with Compound: Dispense 5 µL of the protein/peptide mix into the wells containing the compounds. Incubate for 60 minutes at room temperature.
  • Detection Reagent Addition: Add 5 µL of a pre-mixed solution of Tb-anti-His antibody and SA-d2.
  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.
  • Plate Reading: Read on a TR-FRET capable plate reader, with excitation at ~340 nm and dual emission reads at ~665 nm (acceptor) and ~620 nm (donor).

3. Data Analysis:

  • The primary output is a ratiometric signal: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
  • Calculate % Inhibition as with the FP assay and determine the IC50 value for each compound by fitting the dose-response curve to a four-parameter logistic model.

Table 1: Example Data from Screening Cascade

Compound IDPrimary Screen (% Inh @ 10µM)FP IC50 (µM)TR-FRET IC50 (µM)Status
HTS-00178.22.53.1Validated Hit
HTS-00265.18.9> 50FP Artifact
HTS-00355.9> 50N/AFalse Positive
HTS-00485.41.21.8Validated Hit

Further Orthogonal and Counter-Screens:

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Another bead-based proximity assay that can serve as a robust orthogonal test.[10][11][12][13] It is highly sensitive and well-suited for HTS.[13]

  • Affinity Selection Mass Spectrometry (ASMS): A label-free method that directly measures the binding of a compound to the target protein.[14] This is a powerful technique to confirm direct binding and eliminate compounds that interfere with the detection technology itself.[14]

Conclusion: Enabling a New Field of Discovery

The exploration of novel PTMs like this compound is critical for advancing our understanding of cellular regulation and disease. The HTS cascade detailed in this application note provides a scientifically rigorous and experimentally validated pathway for the discovery of small molecule modulators targeting this new biology. By integrating a high-quality primary assay with confirmatory and orthogonal secondary assays, researchers can confidently identify and validate high-quality chemical probes. These probes will be instrumental in elucidating the functional role of this compound and paving the way for novel therapeutic strategies.

References

  • Advances in high-throughput mass spectrometry in drug discovery. (2022). EMBO Molecular Medicine. [Link]

  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. (2021). ACS Chemical Biology. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (2007). Nature Protocols. [Link]

  • TR-FRET Assay Principle. Poly-Dtech. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2018). Methods in Molecular Biology. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules. [Link]

  • High-throughput mass spectrometry. SCIEX. [Link]

  • TR-FRET Measurements. BMG LABTECH. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. (2022). SLAS Discovery. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. (2022). ResearchGate. [Link]

  • High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis. (2018). Analyst. [Link]

  • Principles of TR-FRET. (2009). Assay Guidance Manual. [Link]

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. (2022). PubMed. [Link]

  • Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods. (2023). Analytical Chemistry. [Link]

  • In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). (2019). Bio-protocol. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • Rapid, High-Throughput Mass Spectrometry. (2020). Agilent Technologies YouTube Channel. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. Semantic Scholar. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2018). PubMed. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2019). Journal of Visualized Experiments. [Link]

  • AlphaScreen as a cell-based assay for the investigation of binary protein-protein interactions. (2012). ResearchGate. [Link]

  • Fluorescence polarization binding assays. (2016). Dr. Peter B Allen – Lab Blog. [Link]

Sources

Application Notes and Protocols for Isobutyrylproline Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isobutyrylproline in Metabolomics

This compound, an N-acyl amino acid, is an emerging metabolite of interest in various fields of biomedical research and drug development. As a product of protein metabolism and potentially influenced by gut microbiota, its quantification in biological matrices can provide valuable insights into cellular physiology, disease pathogenesis, and the metabolic fate of xenobiotics. Accurate and reproducible measurement of this compound is paramount for robust metabolomic studies. This necessitates meticulously developed sample preparation techniques that ensure the preservation of the analyte's integrity from collection to analysis.

This comprehensive guide provides detailed protocols and expert insights into the sample preparation of this compound for metabolomic analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind each step to empower researchers to adapt and optimize these protocols for their specific applications.

Pre-Analytical Considerations: The Foundation of Reliable Data

Before embarking on any extraction protocol, it is crucial to address pre-analytical variables that can significantly impact the measured concentration of this compound. The metabolome is dynamic and susceptible to rapid changes ex vivo.[1]

Sample Collection and Handling:

  • Blood Samples: For plasma or serum, it is recommended to collect blood in tubes containing an anticoagulant such as EDTA.[2] Immediate processing to separate plasma or serum by centrifugation at low temperatures (e.g., 2000 x g for 15 minutes at 4°C) is critical to minimize enzymatic activity.

  • Cell Cultures: To halt metabolic processes, rapid quenching is essential. This can be achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl, followed by immediate immersion in liquid nitrogen or treatment with a cold quenching solution like 80% methanol.[3]

  • Tissue Samples: Tissues should be flash-frozen in liquid nitrogen immediately upon collection to arrest metabolism.[4]

Sample Storage:

Proper storage is vital for maintaining the stability of this compound. Short-term storage should be at -80°C. For long-term storage, it is advisable to minimize freeze-thaw cycles, as these can lead to degradation of metabolites.[5][6]

Core Extraction Strategies for this compound

The choice of extraction method depends on the sample matrix, the desired analytical platform (LC-MS or GC-MS), and the need to analyze other metabolites simultaneously. This compound is a polar molecule, and therefore, extraction strategies should be tailored to efficiently recover such compounds.[7]

Protein Precipitation: The Workhorse for Plasma and Serum

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological fluids, which can interfere with downstream analysis.[8][9][10] Organic solvents like methanol, acetonitrile, and acetone are commonly used.[5][11]

Rationale: Cold organic solvents disrupt the solvation shell of proteins, leading to their denaturation and precipitation. Polar metabolites like this compound remain soluble in the supernatant. Methanol is often favored for its ability to extract a broad range of polar metabolites.[7]

Protocol 1: Methanol-Based Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum for LC-MS/MS analysis.

Materials:

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >12,000 x g and maintaining 4°C

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted metabolites without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or dried down under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Table 1: Comparison of Common Protein Precipitation Solvents

SolventRatio (Solvent:Sample)AdvantagesDisadvantages
Methanol 3:1 to 4:1Excellent for polar metabolites, good protein removal.[7]May not be optimal for less polar compounds.
Acetonitrile 2:1 to 3:1Efficient protein precipitation.[5]Less effective for very polar metabolites compared to methanol.
Acetone 3:1Good protein precipitation.Can be less volatile, making drying steps longer.
Liquid-Liquid Extraction (LLE): A Biphasic Approach

LLE can be employed to separate metabolites based on their polarity. A common LLE method for metabolomics is the Folch extraction, which uses a chloroform:methanol:water system to partition polar and non-polar metabolites into distinct phases.[2]

Rationale: This method is particularly useful when a broad metabolic profile, including both lipids and polar compounds, is desired from a single sample. This compound will partition into the upper aqueous (polar) phase.

Protocol 2: Modified Folch Extraction for Polar Metabolites

Materials:

  • Chloroform (HPLC grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of sample (e.g., tissue homogenate, cell lysate), add 400 µL of methanol. Vortex thoroughly.

  • Add 200 µL of chloroform and vortex again.

  • Add 200 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein disc at the interface, and a lower organic layer (containing lipids).

  • Carefully collect the upper aqueous phase for the analysis of this compound.

Diagram 1: Liquid-Liquid Extraction Workflow

LLE_Workflow Sample Sample (100 µL) Add_Methanol Add Methanol (400 µL) Vortex Sample->Add_Methanol Add_Chloroform Add Chloroform (200 µL) Vortex Add_Methanol->Add_Chloroform Add_Water Add Water (200 µL) Vortex Add_Chloroform->Add_Water Centrifuge Centrifuge (2,000 x g, 15 min, 4°C) Add_Water->Centrifuge Phase_Separation Phase Separation Centrifuge->Phase_Separation Aqueous_Phase Upper Aqueous Phase (this compound) Phase_Separation->Aqueous_Phase Organic_Phase Lower Organic Phase (Lipids) Phase_Separation->Organic_Phase SPE_Workflow SPE_Cartridge SPE Cartridge Conditioning 1. Condition (Methanol, Water) Loading 2. Load Sample (Acidified) Conditioning->Loading Washing 3. Wash (Acidic Water, Acetonitrile) Loading->Washing Elution 4. Elute (Ammoniated Methanol) Washing->Elution Analyte_Collection Collect Eluate (Contains this compound) Elution->Analyte_Collection

Sources

Application Notes & Protocols: Isobutyrylproline as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the emerging potential of isobutyrylproline as a clinical biomarker. This document elucidates the biochemical origins of this compound, rooted in branched-chain amino acid metabolism, and explores its putative clinical relevance in metabolic disorders and inborn errors of metabolism. A detailed, field-proven protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, underpinned by a rationale for experimental choices and validation requirements.

Introduction: Unveiling this compound

This compound is a dipeptide comprised of an isobutyryl group covalently linked to a proline amino acid. While not as extensively studied as other metabolites, its strategic position within the valine catabolic pathway positions it as a potential indicator of metabolic flux and dysfunction. The accumulation or depletion of this compound in biological fluids may reflect upstream enzymatic activities and substrate availability, thus offering a window into cellular metabolic health. This guide provides the scientific foundation and practical methodology to investigate this compound's utility as a clinical biomarker.

Scientific Foundation: Biochemical Provenance and Clinical Hypotheses

The clinical significance of a biomarker is intrinsically linked to its biochemical pathway. This compound arises from the catabolism of the essential branched-chain amino acid (BCAA), valine.

The Valine Catabolic Pathway and this compound Formation:

The breakdown of valine is a multi-step process primarily occurring within the mitochondria. A key intermediate in this pathway is isobutyryl-CoA. It is hypothesized that under certain physiological or pathological conditions, isobutyryl-CoA can be diverted from its canonical pathway and instead conjugate with proline to form this compound.

Valine Catabolism and this compound Formation Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT aKG α-Ketoglutarate BCAT Branched-chain aminotransferase (BCAT) IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH BCKDH Branched-chain α-ketoacid dehydrogenase (BCKDH) MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBD This compound This compound IsobutyrylCoA->this compound Putative Enzyme IBD Isobutyryl-CoA dehydrogenase (IBD) FurtherMetabolism Further Metabolism to Propionyl-CoA MethacrylylCoA->FurtherMetabolism Proline Proline Proline->this compound PutativeEnzyme Putative Acyltransferase

Figure 1: The Valine Catabolism Pathway and the Hypothesized Formation of this compound.

Clinical Relevance and Hypotheses:

  • Inborn Errors of Metabolism: Deficiencies in enzymes downstream of isobutyryl-CoA, such as isobutyryl-CoA dehydrogenase (IBD) deficiency, lead to the accumulation of isobutyryl-CoA.[1][2] This surplus may drive the formation and subsequent elevation of this compound in biological fluids, positioning it as a potential secondary biomarker for such conditions.

  • Mitochondrial Dysfunction: As the valine catabolic pathway is localized within the mitochondria, impairments in mitochondrial function could disrupt this process, potentially leading to altered levels of this compound.

  • Metabolic Syndrome and Insulin Resistance: Elevated circulating levels of BCAAs are strongly associated with insulin resistance and type 2 diabetes.[3] Dysregulation of BCAA catabolism is a key feature of these conditions, suggesting that this compound may serve as a novel biomarker to monitor disease progression or response to therapeutic interventions.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

The following protocol details a robust and sensitive method for the quantification of this compound in human plasma. This method is based on well-established principles for the analysis of small polar molecules in complex biological matrices.

3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • This compound stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (collected in K2EDTA tubes)

  • 96-well protein precipitation plates

3.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

3.3. Preparation of Standards and Quality Controls

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to create primary stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the this compound primary stock with a 50:50 (v/v) acetonitrile:water mixture to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock with the 50:50 acetonitrile:water mixture to achieve a final concentration of 50 ng/mL.

  • Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma).

Table 1: Example Calibration Curve and QC Concentrations

Sample TypeNominal Concentration (ng/mL)
Calibration Standard 11.0
Calibration Standard 22.5
Calibration Standard 35.0
Calibration Standard 410.0
Calibration Standard 550.0
Calibration Standard 6100.0
Calibration Standard 7500.0
Calibration Standard 81000.0
Lower Limit of QC (LLQC)1.0
Low QC (LQC)3.0
Medium QC (MQC)75.0
High QC (HQC)750.0

3.4. Sample Preparation: Protein Precipitation

This is a rapid and effective method for removing the bulk of proteins from plasma samples.

  • Sample Aliquoting: Pipette 50 µL of plasma samples, calibration standards, or QCs into the wells of a 96-well protein precipitation plate.

  • Addition of Internal Standard and Precipitation Solvent: Add 200 µL of the internal standard working solution in acetonitrile to each well.

  • Mixing: Mix thoroughly on a plate shaker for 5 minutes.

  • Filtration: Place the precipitation plate on a vacuum manifold and filter the supernatant into a clean 96-well collection plate.

  • Dilution: Add 200 µL of water to each well of the collection plate and mix. This step reduces the organic content of the final extract, improving chromatographic peak shape.

3.5. LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2% B held for 0.5 min, ramp to 98% B over 2.5 min, hold for 1 min, re-equilibrate at 2% B
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: Q1/Q3 (e.g., m/z 186.1 -> 116.1) IS: Q1/Q3 (e.g., m/z 193.1 -> 123.1)
Collision Energy To be optimized for each transition

Note: The precursor and product ions for the MRM transitions should be empirically determined by infusing the pure analyte and internal standard into the mass spectrometer.

3.6. Data Analysis and Validation

  • Peak Integration and Calibration: Integrate the chromatographic peaks and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a linear regression with a 1/x² weighting.

  • Quantification: Calculate the concentration of this compound in unknown samples from the calibration curve.

  • Method Validation: For clinical utility, the method must be validated according to regulatory guidelines. Key parameters to assess include accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Workflow and Data Interpretation

The successful implementation of this compound as a clinical biomarker requires a structured workflow from sample acquisition to clinical decision-making.

Clinical Biomarker Workflow cluster_preclinical Preclinical & Analytical cluster_clinical Clinical Interpretation PatientSample Patient Sample (Plasma) SamplePrep Sample Preparation (Protein Precipitation) PatientSample->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of This compound LCMS->Quantification DataAnalysis Data Analysis vs. Reference Range Quantification->DataAnalysis Correlation Correlation with Clinical Phenotype DataAnalysis->Correlation Decision Clinical Decision (Diagnosis, Prognosis, Monitoring) Correlation->Decision

Figure 2: Workflow for the Clinical Application of this compound as a Biomarker.

Interpretation of this compound levels should always be done in the context of a patient's overall clinical presentation and in comparison to an established reference range from a healthy population. Elevated levels may warrant further investigation into underlying metabolic disorders.

Conclusion and Future Directions

This compound is a promising, yet under-investigated, candidate for a clinical biomarker. Its biochemical linkage to valine metabolism provides a strong rationale for its exploration in inborn errors of metabolism and broader metabolic diseases. The LC-MS/MS methodology presented here offers a robust platform for its accurate quantification. Future research should focus on large-scale clinical studies to establish reference ranges and to validate the clinical utility of this compound in specific disease cohorts.

References

  • Chronic Exposure to Proline Causes Aminoacidotoxicity and Impaired Beta-Cell Function: Studies In Vitro. National Institutes of Health. [Link]

  • Identification of human urinary metabolites of isbufylline by high-performance liquid chromatography/thermospray mass spectrometry. PubMed. [Link]

  • LC–MS/MS Method for the Quantitation of OCT1 Biomarker Isobutyrylcarnitine in Human Plasma with Clinical Sample Analysis. Request PDF on ResearchGate. [Link]

  • Valine degradation | Pathway. PubChem. [Link]

  • Isobutyryl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]

  • Chronic Exposure to Proline Causes Aminoacidotoxicity and Impaired Beta-Cell Function: Studies In Vitro. ResearchGate. [Link]

  • Inborn errors of proline metabolism. PubMed. [Link]

  • The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)... ResearchGate. [Link]

  • LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. PubMed. [Link]

  • Isobutyryl-coa dehydrogenase deficiency | About the Disease. GARD (Genetic and Rare Diseases Information Center). [Link]

  • Valine, Leucine, and Isoleucine Degradation | Pathway. PubChem. [Link]

  • Metabolic Profiling of Human Plasma and Urine, Targeting Tryptophan, Tyrosine and Branched Chain Amino Acid Pathways. MDPI. [Link]

  • Synthetic methods for aplidine and new antitumoral derivatives, methods of making and using them.
  • Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria. PubMed. [Link]

Sources

Application Note: A Multipronged NMR Approach for the Complete Structural Elucidation of Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isobutyrylproline, a modified amino acid, presents a structural characterization challenge emblematic of small molecules in pharmaceutical and metabolic research. Its structure, comprising a constrained proline ring and a flexible isobutyryl group, necessitates a robust analytical methodology for unambiguous confirmation of connectivity and stereochemistry. This application note provides a comprehensive guide to utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural analysis of this compound. We detail field-proven protocols for sample preparation, data acquisition (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), and a logical workflow for data interpretation. The causality behind each experimental choice is explained, ensuring a deep understanding of how this powerful analytical toolkit can be leveraged for confident structural elucidation.

The Analytical Imperative: Why this compound?

Modified proline derivatives are crucial scaffolds in medicinal chemistry and building blocks in peptide synthesis. The conformational rigidity of the proline ring can impart specific secondary structures to peptides, while appended functionalities, like the isobutyryl group, modulate properties such as binding affinity, solubility, and metabolic stability. Therefore, unequivocal structural verification is a cornerstone of quality control and mechanistic understanding in drug discovery and development.

NMR spectroscopy stands as the preeminent technique for the structural determination of small organic molecules in solution.[1][2] It provides unparalleled insight into the atomic-level connectivity and three-dimensional arrangement of a molecule. This guide will walk through a systematic NMR-based workflow to solve the structure of this compound from first principles.

The NMR Structural Elucidation Workflow

A successful structural analysis relies on a logical and integrated workflow. The process begins with meticulous sample preparation and proceeds through a series of NMR experiments that each provide a unique piece of the structural puzzle. The data from these experiments are then synthesized to build a complete and validated molecular structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation SamplePrep Sample Preparation (Dissolution, Filtration) NMR_1D 1D NMR (¹H, ¹³C, DEPT) SamplePrep->NMR_1D Load Sample NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assessment Processing Data Processing (FT, Phasing, Calibration) NMR_2D->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Proposal Interpretation->Structure Validation Cross-Validation (All data consistent?) Structure->Validation Validation->Interpretation No Final Final Structure Validation->Final Yes

Caption: A typical workflow for NMR-based structural elucidation.

Protocol I: Meticulous Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Proper preparation is non-negotiable for achieving high-resolution spectra.

Rationale for Choices:

  • Solvent: The choice of deuterated solvent is critical. It must fully dissolve the analyte without reacting with it. The solvent's residual proton signal should not obscure important analyte signals. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. For more polar samples or those requiring hydrogen-deuterium exchange studies, deuterium oxide (D₂O) or DMSO-d₆ are common alternatives.[3][4]

  • Concentration: The sample concentration must be sufficient for detecting nuclei with low natural abundance, especially for ¹³C NMR and 2D experiments. However, overly concentrated samples can lead to line broadening and difficulty in spectrometer tuning (shimming).[5]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shift scale, ensuring data accuracy and comparability across different experiments and instruments.[5]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 15-30 mg for a full suite of ¹H, ¹³C, and 2D experiments.

  • Dissolution: Transfer the solid to a clean, small glass vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[3][4]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.

  • Standard Addition: Add a very small amount of TMS to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol II: NMR Data Acquisition Suite

The following experiments form a comprehensive suite for determining the constitution of this compound.

ExperimentPurposeInformation Yielded
¹H NMR Proton environment mappingNumber of unique protons, chemical environment, integration (proton count), and scalar coupling (neighboring protons).
¹³C NMR Carbon backbone analysisNumber of unique carbons and their electronic environment (e.g., C=O, C-N, aliphatic).
COSY Proton-proton connectivityIdentifies protons that are coupled to each other, typically through 2 or 3 bonds. Essential for mapping out spin systems.[6][7]
HSQC Direct proton-carbon correlationIdentifies which protons are directly attached to which carbons (one-bond C-H correlation).[8][9]
HMBC Long-range proton-carbon correlationIdentifies correlations between protons and carbons over multiple bonds (typically 2-3 bonds). Crucial for connecting different spin systems and identifying quaternary carbons.[6][10]

Typical Acquisition Parameters (on a 500 MHz Spectrometer):

  • ¹H NMR: 16-32 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024-2048 scans, 2-second relaxation delay.

  • COSY: 2-4 scans per increment, 256 increments in the indirect dimension.

  • HSQC: 4-8 scans per increment, 256 increments in the indirect dimension.

  • HMBC: 8-16 scans per increment, 256 increments in the indirect dimension, optimized for a long-range coupling of 8 Hz.

Data Analysis and Structural Walkthrough

Once acquired, the data must be processed (Fourier transformation, phase and baseline correction) using software like Mnova, NMRium, or Spinworks.[11][12][13] The processed spectra are then interpreted in a stepwise manner to assemble the molecular structure.

Step 1: Analyze 1D Spectra to Identify Key Fragments

  • ¹H NMR: The spectrum will show distinct signals for the isobutyryl group (a septet for the CH and a doublet for the two methyl groups) and the proline ring (a set of more complex multiplets for the CH₂, CH₂, CH, and the α-CH). The integration of these signals confirms the number of protons in each environment.

  • ¹³C NMR: This spectrum will confirm the total number of unique carbons. Key signals will include the two carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of the proline ring, and the carbons of the isobutyryl group.

Step 2: Use COSY to Map Spin Systems The COSY spectrum will reveal two independent spin systems:

  • The isobutyryl protons: A cross-peak between the septet (CH) and the doublet (CH₃) confirms their connectivity.

  • The proline ring protons: A network of cross-peaks will connect the α-CH to the β-CH₂, which in turn connects to the γ-CH₂, and finally to the δ-CH₂.

Step 3: Link Protons to Carbons with HSQC The HSQC spectrum provides a direct link, pairing each proton signal with the signal of the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons in the molecule.

Step 4: Assemble the Full Structure with HMBC The HMBC spectrum is the key to connecting the fragments. It reveals correlations through two and three bonds, allowing us to piece together the final structure.

Caption: Key COSY and HMBC correlations for this compound.

Key HMBC Correlations for Structural Confirmation:

  • A correlation from the isobutyryl CH proton to the amide carbonyl carbon connects the two fragments.

  • Correlations from the proline α-CH and δ-CH₂ protons to the amide carbonyl further confirm this linkage.

  • A correlation from the α-CH to the carboxylic acid carbonyl carbon confirms the C-terminus of the proline ring.

Summary of Assignments: By combining all this information, a complete and unambiguous assignment of all proton and carbon signals can be made.

Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
Isobutyryl CH~2.5 (septet)~35
Isobutyryl CH₃~1.1 (doublet)~19
Proline α-CH~4.4 (dd)~60
Proline β-CH₂~2.0, ~2.3 (m)~30
Proline γ-CH₂~1.9, ~2.1 (m)~25
Proline δ-CH₂~3.5, ~3.6 (m)~47
Amide C=O-~176
Carboxyl C=O-~175
(Note: Chemical shifts are approximate and can vary based on solvent and pH.)

Advanced Topic: Stereochemical Analysis

Standard NMR experiments define the constitution but not the absolute configuration (D vs. L proline). To determine stereochemistry, more advanced techniques are required.

  • Chiral Derivatizing Agents (CDAs): Reacting this compound with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), creates a mixture of diastereomers.[14] These diastereomers are chemically distinct and will exhibit separate signals in the ¹H NMR spectrum. The differences in chemical shifts (Δδ) between the diastereomeric signals can be systematically analyzed to assign the absolute configuration.[14]

  • Chiral Solvating Agents (CSAs): Alternatively, adding a chiral solvating agent to the NMR tube can induce small, resolvable chemical shift differences between the enantiomers through the formation of transient, diastereomeric solvated complexes.[15]

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can reveal through-space proximities between protons.[16] This is particularly useful for determining the relative stereochemistry in more complex molecules and for studying the conformational preferences of the proline ring (e.g., Cγ-endo vs. Cγ-exo pucker) and the cis/trans isomerization state of the amide bond.[17][18]

Conclusion

The structural elucidation of this compound serves as an excellent model for the power of a multi-technique NMR approach. By systematically applying 1D and 2D NMR experiments, one can move from an unknown sample to a fully characterized structure with a high degree of confidence. The integration of ¹H, ¹³C, COSY, HSQC, and HMBC data provides a self-validating system that confirms atomic connectivity, while advanced methods can further resolve stereochemical questions. This robust workflow is an indispensable tool for researchers in drug discovery, chemical synthesis, and metabolomics.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355–360.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • NMRium. (n.d.). The next-generation NMR software. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • University of Iowa. (n.d.). Small molecule NMR sample preparation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobutyrylproline Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the mass spectrometric analysis of isobutyrylproline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation. Here, we synthesize technical expertise with practical, field-proven insights to help you improve your signal and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the key chemical properties of this compound that influence its analysis by mass spectrometry?

A1: this compound (C9H15NO3, molecular weight: 185.22 g/mol ) is a small, polar N-acyl amino acid.[1] Its structure, featuring a proline ring and an isobutyryl group, dictates its behavior in the mass spectrometer. Key properties include:

  • Polarity: The carboxylic acid and amide groups make it a polar molecule, suitable for reverse-phase liquid chromatography with aqueous mobile phases.

  • Ionizability: The carboxylic acid can be deprotonated in negative ion mode, while the amide and the proline nitrogen can be protonated in positive ion mode, making Electrospray Ionization (ESI) a suitable ionization technique.[2]

  • Surface Activity: N-acylation increases the hydrophobicity compared to native proline, which can enhance its surface activity in ESI droplets and potentially improve ionization efficiency.[3]

Q2: Which ionization mode, positive or negative, is generally preferred for this compound analysis?

A2: Both positive and negative ion modes can be utilized for this compound.

  • Positive Ion Mode (+ESI): Protonation will likely occur on the nitrogen atom of the proline ring, forming the [M+H]+ ion. This mode is often robust for N-acyl amino acids.[4]

  • Negative Ion Mode (-ESI): Deprotonation of the carboxylic acid group will form the [M-H]- ion. This can also provide excellent sensitivity, particularly if the mobile phase pH is conducive to deprotonation.

The optimal mode should be determined empirically for your specific instrument and sample matrix. Generally, positive ion mode is a good starting point for N-acyl amino acids.

Q3: Why might I be observing a weak signal for this compound even with a high sample concentration?

A3: A weak signal for this compound, despite adequate concentration, can stem from several factors:

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal intensity. This is a common issue in the analysis of biological samples.[2][5]

  • Suboptimal ESI Source Parameters: Inefficient spray formation, desolvation, or ion transfer will lead to a poor signal. Each parameter (e.g., capillary voltage, gas flows, temperature) needs to be optimized.[4]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio. Optimizing the LC method is crucial.

  • In-source Fragmentation: If the source conditions are too harsh, the precursor ion may fragment before it is detected, leading to a diminished signal for the intended m/z.[6]

Troubleshooting Guide: From Sample to Signal

This section provides a systematic approach to identifying and resolving issues that lead to poor this compound signal.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Signal cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Sample Sample Preparation & Matrix CheckPeakShape 1. Assess Peak Shape (Tailing, Broadening) OptimizeColumn 2. Optimize Column & Mobile Phase CheckPeakShape->OptimizeColumn CheckTuning 3. Verify Instrument Tuning & Calibration OptimizeColumn->CheckTuning OptimizeSource 4. Optimize ESI Source Parameters CheckTuning->OptimizeSource CheckFragmentation 5. Evaluate In-Source Fragmentation OptimizeSource->CheckFragmentation EvaluateMatrix 6. Investigate Matrix Effects CheckFragmentation->EvaluateMatrix ImproveCleanup 7. Enhance Sample Cleanup EvaluateMatrix->ImproveCleanup ConsiderDerivatization 8. Consider Derivatization ImproveCleanup->ConsiderDerivatization End Signal Improved ConsiderDerivatization->End Start Low Signal Detected Start->CheckPeakShape

Caption: A step-by-step workflow for troubleshooting low this compound signal.

Liquid Chromatography Performance

Issue: Poor chromatographic peak shape (tailing, broadening, or splitting) is observed.

Causality: Suboptimal chromatography leads to dilution of the analyte as it enters the mass spectrometer, resulting in a lower signal-to-noise ratio. For a polar molecule like this compound, interactions with the column and mobile phase are critical.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For positive ion mode, a low pH (e.g., 0.1% formic acid) will promote protonation. For negative ion mode, a neutral or slightly basic pH can improve deprotonation, but be mindful of column stability.

  • Column Chemistry: A standard C18 column is a good starting point. If peak shape is poor, consider a column with a polar end-capping or a HILIC column for better retention of polar analytes.[7]

  • Gradient Optimization: A shallow gradient around the elution time of this compound can improve peak shape and resolution from interfering matrix components.

Mass Spectrometer and ESI Source Optimization

Issue: The signal for this compound is consistently low or absent, even with a direct infusion of a standard.

Causality: The efficiency of ionization and ion transmission is highly dependent on the ESI source parameters. These parameters control the formation of charged droplets, the release of ions from these droplets, and their transfer into the mass spectrometer.

Recommended ESI Source Parameters (Starting Points):

ParameterPositive Ion Mode (+ESI)Negative Ion Mode (-ESI)Rationale
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kVEstablishes the electric field for spray formation.
Nebulizing Gas (N2) 10 - 15 L/min10 - 15 L/minAssists in droplet formation.
Drying Gas (N2) 8 - 12 L/min8 - 12 L/minAids in solvent evaporation.
Gas Temperature 300 - 350 °C300 - 350 °CPromotes desolvation of the droplets.
Fragmentor/Nozzle Voltage 80 - 120 V80 - 120 VCan be adjusted to minimize in-source fragmentation.

Note: These are general starting points and should be optimized for your specific instrument.

Protocol: ESI Source Optimization via Infusion

  • Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Vary one source parameter at a time while monitoring the signal intensity of the [M+H]+ or [M-H]- ion.

  • Plot the signal intensity against the parameter value to determine the optimal setting.

Sample Preparation and Matrix Effects

Issue: Good signal is observed for a pure standard, but the signal is significantly suppressed when analyzing a biological matrix (e.g., plasma, urine, tissue homogenate).

Causality: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[2][5] For small polar molecules like this compound, phospholipids and salts are common sources of ion suppression.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Cleanup:

    • Protein Precipitation (PPT): A simple and common method. Acetonitrile is often used to precipitate proteins from plasma or serum.[8]

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT. A mixed-mode or polymeric reversed-phase sorbent can be effective for retaining this compound while washing away more polar and non-polar interferences.

    • Liquid-Liquid Extraction (LLE): Can be used to partition this compound into a solvent where it is more soluble than the interfering matrix components.

  • Protocol: Protein Precipitation of Plasma Samples

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

Advanced Strategy: Chemical Derivatization

Issue: Signal intensity remains insufficient for the required sensitivity, even after optimizing the above parameters.

Causality: The inherent ionization efficiency of this compound may be a limiting factor. Derivatization can improve signal by introducing a more readily ionizable group or a group that enhances surface activity.[6]

Derivatization Approach:

  • Esterification: Reacting the carboxylic acid group with an alcohol (e.g., butanol) in the presence of an acid catalyst can create a less polar, more volatile derivative that may show improved signal in positive ion mode.

  • Amidation: Coupling the carboxylic acid with an amine containing a permanently charged moiety (e.g., a quaternary amine) can significantly enhance ionization efficiency in positive ion mode.

Diagram: Derivatization to Enhance Signal

Derivatization Improving Signal via Derivatization cluster_Analyte Analyte Properties cluster_Reaction Derivatization Reaction cluster_Product Resulting Product Analyte This compound (Moderate Ionization) Derivatization + Derivatizing Agent (e.g., with a quaternary amine) Analyte->Derivatization Product Derivatized this compound (High Ionization Efficiency) Derivatization->Product Signal Signal Product->Signal Greatly Enhanced MS Signal

Caption: Conceptual workflow of improving MS signal through chemical derivatization.

Understanding Fragmentation: Collision-Induced Dissociation (CID) of this compound

Predicted Fragmentation Pathways (+ESI Mode):

In positive ion mode, the protonated molecule [M+H]+ at m/z 186.1 will be the precursor ion. The primary fragmentation pathways are expected to involve the cleavage of the amide bond and fragmentation of the proline ring.

  • Loss of the isobutyryl group: A neutral loss of isobutene (C4H8, 56 Da) or the isobutyryl radical followed by hydrogen rearrangement can occur.

  • Cleavage of the proline ring: The pyrrolidine ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules.

  • Formation of an iminium ion: A common fragmentation pathway for proline-containing peptides involves the formation of a stable iminium ion of proline at m/z 70.

Diagram: Predicted Fragmentation of this compound

Fragmentation Predicted Fragmentation of [this compound+H]+ Precursor [M+H]+ m/z 186.1 Fragment1 Loss of H2O m/z 168.1 Precursor->Fragment1 -H2O Fragment2 Loss of CO m/z 158.1 Precursor->Fragment2 -CO Fragment3 Proline Iminium Ion m/z 70.1 Precursor->Fragment3 Ring Cleavage Fragment4 Loss of Isobutyryl Group m/z 116.1 Precursor->Fragment4 -C4H7O

Caption: Predicted major fragmentation pathways for protonated this compound.

By understanding these potential issues and systematically working through the troubleshooting steps, you can significantly improve the quality and intensity of your this compound signal. Should you require further assistance, please do not hesitate to contact our application support team with your experimental details.

References

  • Energetic switch of the proline effect in collision-induced dissociation of singly and doubly protonated peptide Ala-Ala-Arg-Pro-Ala-Ala. PubMed. [Link]

  • This compound | C9H15NO3 | CID 15324300. PubChem. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • Collision-Induced Affinity Selection Mass Spectrometry for Identification of Ligands. ScienceOpen. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. ACS Publications. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. [Link]

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC. [Link]

  • FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40 Fig.2 shows... ResearchGate. [Link]

  • Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A... ACS Publications. [Link]

  • Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. ResearchGate. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. [Link]

  • Sample preparation for Amino Acid Analaysis. Bio-Synthesis Inc. [Link]

  • Redetermination of the solvent-free crystal structure of l-proline. PMC. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • L-Hydroxyproline | C5H9NO3 | CID 5810. PubChem. [Link]

Sources

Technical Support Center: Optimization of Isobutyrylproline Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of isobutyrylproline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during sample preparation. Here, we delve into the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction method development?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy. This compound is an N-acylated amino acid. Its structure consists of a proline ring with a carboxylic acid group and an amide linkage to an isobutyryl group.

  • Acidity and pKa: The carboxylic acid group on the proline ring is the primary ionizable group. The pKa of the carboxylic acid on L-proline is approximately 1.99, while the secondary amine has a pKa of 10.60.[1] The isobutyryl group will have a minor electron-withdrawing effect, so the pKa of the carboxylic acid in this compound is expected to be in a similar acidic range. This means that at a pH above ~3, the molecule will be deprotonated and carry a negative charge.

  • Polarity and LogP: L-proline is a very polar molecule with a LogP of -2.54.[1] The addition of the nonpolar isobutyryl group will increase its lipophilicity, resulting in a higher LogP value. This moderate polarity suggests that both reversed-phase and ion-exchange chromatography are viable extraction mechanisms.

Q2: Which extraction technique is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both SPE and LLE can be successfully employed for this compound extraction, and the choice depends on the sample matrix, desired level of cleanliness, sample throughput, and available resources.

  • Solid-Phase Extraction (SPE): Generally offers higher selectivity, cleaner extracts, and better reproducibility compared to LLE.[2] It is well-suited for complex matrices like plasma and urine as it can effectively remove interferences. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.

  • Liquid-Liquid Extraction (LLE): Is a simpler and often cheaper technique. It is effective for less complex matrices or when a very high degree of purity is not essential. The efficiency of LLE is highly dependent on the choice of solvent and pH control.[3]

Q3: How do I choose the right SPE sorbent for this compound?

A3: The choice of SPE sorbent is critical for achieving high recovery. Based on the acidic nature of this compound, the following sorbents are recommended:

  • Weak Anion Exchange (WAX): This is an excellent choice as it directly targets the negatively charged carboxylic acid group of this compound at an appropriate pH. Sorbents like Oasis WAX are designed for strong acidic compounds and can provide high selectivity.[3]

  • Mixed-Mode Sorbents: Sorbents combining reversed-phase and anion-exchange functionalities (e.g., C8/WAX) are highly effective. The dual retention mechanism allows for rigorous washing steps, leading to very clean extracts and high recovery rates, often exceeding 90%.

  • Reversed-Phase Sorbents (e.g., C18, HLB): These can be used, but require careful pH control of the sample. The pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid to ensure the molecule is in its neutral, more hydrophobic form, allowing for retention on the nonpolar sorbent. Oasis HLB is a water-wettable polymer that can retain a wide range of compounds.[4]

Troubleshooting Guide

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is one of the most common issues in SPE. A systematic approach is key to identifying the root cause.

Problem: The recovery of this compound is consistently below the acceptable range (<85%).

Systematic Troubleshooting Workflow:

SPE_Troubleshooting start Low Recovery Observed check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load Analyte found in Load/Equilibration Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load Possible Causes: - Incorrect sample pH (analyte not retained) - Loading flow rate too high - Sorbent bed dried out before loading - Insufficient sorbent mass (breakthrough) analyte_in_load->cause_load Yes analyte_not_eluted Analyte not found in any fraction? analyte_in_wash->analyte_not_eluted No cause_wash Possible Causes: - Wash solvent is too strong (stripping analyte) - Incorrect pH of wash solvent analyte_in_wash->cause_wash Yes cause_elution Possible Causes: - Elution solvent is too weak - Incorrect pH of elution solvent - Insufficient elution volume - Secondary interactions with sorbent analyte_not_eluted->cause_elution Yes solution_load Solutions: - Adjust sample pH (2 units below pKa for RP, 2 units above for WAX) - Decrease loading flow rate - Ensure sorbent bed remains wet - Increase sorbent mass cause_load->solution_load solution_wash Solutions: - Decrease organic strength of wash solvent - Ensure pH maintains analyte retention cause_wash->solution_wash solution_elution Solutions: - Increase organic strength of elution solvent - Adjust pH to neutralize analyte - Increase elution volume (try 2-3 aliquots) - Add a different counter-ion to elution buffer cause_elution->solution_elution

Caption: Troubleshooting Decision Tree for Low SPE Recovery.

Poor Reproducibility

Problem: High variability in recovery across different samples or batches.

Potential Cause Explanation Recommended Solution
Inconsistent Flow Rates If the flow rate during sample loading, washing, or elution is not consistent, the interaction time between the analyte and the sorbent will vary, leading to inconsistent results.Use an automated SPE system with precise flow control. If using a manual vacuum manifold, ensure a consistent vacuum is applied to all wells. Start with a loading flow rate of 1-2 mL/min.
Sorbent Bed Drying Out If the sorbent bed dries out after conditioning and before sample loading, the sorbent's functional groups may not be properly solvated, leading to poor and variable retention.Ensure the sorbent bed remains submerged in the equilibration solvent until the sample is loaded.
Sample Matrix Variability High variability in the composition of the sample matrix (e.g., lipid content, protein concentration, pH) can affect the extraction efficiency.Implement a robust sample pre-treatment step. For plasma, protein precipitation is recommended. For urine, ensure pH is adjusted consistently. Diluting the sample can also mitigate matrix effects.
Incomplete Elution If the elution is incomplete, small variations in the elution step can lead to significant variability in the final result.Ensure the elution solvent is strong enough and the volume is sufficient. Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes before being drawn through.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a starting point for method development and is based on a mixed-mode (reversed-phase and weak anion exchange) mechanism for high selectivity.

1. Sample Pre-treatment (Protein Precipitation): a. To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Dilute the supernatant with 1 mL of 2% ammonium hydroxide in water to ensure the this compound is ionized.

2. SPE Procedure (using Oasis WAX 30 mg / 1 mL cartridge): a. Condition: Pass 1 mL of methanol through the cartridge. b. Equilibrate: Pass 1 mL of deionized water through the cartridge. c. Load: Load the diluted supernatant from step 1e onto the cartridge at a flow rate of 1-2 mL/min. d. Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% ammonium hydroxide in water. e. Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. f. Elute: Elute the this compound with 1 mL of 2% formic acid in methanol into a clean collection tube. The acidic mobile phase neutralizes the analyte, releasing it from the anion-exchange sorbent. g. Dry Down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL of 10:90 acetonitrile:water).

SPE Workflow Diagram:

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe SPE Protocol (Oasis WAX) cluster_post_spe Post-Elution plasma 100 µL Plasma ppt Add 300 µL Acetonitrile (with Internal Standard) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect & Dilute Supernatant (with 2% NH4OH) vortex->supernatant load Load Sample supernatant->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 5% NH4OH load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 2% Formic Acid in Methanol wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: SPE Workflow for this compound from Plasma.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general method that can be optimized for higher efficiency.

1. Sample Pre-treatment: a. To 500 µL of urine, add an appropriate internal standard. b. Adjust the pH of the sample to ~2.0 with 1M HCl. This will neutralize the carboxylic acid group of this compound, making it more soluble in an organic solvent.

2. LLE Procedure: a. Add 2 mL of ethyl acetate to the pH-adjusted urine sample in a glass tube. b. Cap the tube and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases. c. Centrifuge at 3,000 x g for 5 minutes to separate the layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Repeat the extraction (steps a-d) with another 2 mL of ethyl acetate and combine the organic layers to improve recovery. f. Dry Down and Reconstitute: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in a suitable volume of the initial mobile phase for your analytical method.

Expected Recovery Data (Based on Similar Compounds):

Method Matrix Sorbent/Solvent Typical Recovery Range Reference/Notes
SPE PlasmaMixed-Mode (C8/SCX)>90%For basic compounds, but demonstrates the efficiency of mixed-mode SPE.
SPE UrineStrong Anion Exchange90-100%For a range of organic acids.[6]
SPE River WaterOasis MCX84-104%For weakly basic drugs, showing good recovery from an environmental matrix.[7]
LLE Aqueous SolutionEthyl AcetateVariableHighly dependent on pH control and solvent-to-sample ratio.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link].

  • Insalubrious, M. A. et al. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. PLoS Computational Biology, 3(12), e241. Available at: [Link].

  • Waters Corporation. (n.d.). Oasis Sample Preparation Products. Retrieved from [Link].

  • Pérez-Santa-Bárbara, V., et al. (2016). A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8361049. Available at: [Link].

  • Emwas, A. H., et al. (2019). Application of novel Solid Phase Extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 182-204. Available at: [Link].

  • Struys, E. A., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites, 13(9), 998. Available at: [Link].

  • Søndergaard, C. R., et al. (2020). Protein pKa prediction by tree-based machine learning. ChemRxiv. Preprint. Available at: [Link].

  • Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link].

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link].

  • Tiei Extraction. (2024, May 15). Liquid/liquid mixing and separation Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link].

  • Sciortino, A., et al. (2017). Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Physical Chemistry Chemical Physics, 19(4), 3017-3027. Available at: [Link].

  • Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. Retrieved from [Link].

  • Gushurst, K. S., et al. (2017). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1551–1554. Available at: [Link].

  • Shoemaker, J. D., & Elliott, W. H. (1991). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography, 562(1-2), 125-138. Available at: [Link].

  • Jonsson, T., et al. (2005). Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c. Biochemistry, 44(2), 743-754. Available at: [Link].

  • Raynie, D. E. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC North America, 32(12), 914-921. Retrieved from [Link].

  • Taylor, T. (2019, June 1). Solving Recovery Problems in SPE. LCGC Europe, 32(6), 312-316. Retrieved from [Link].

  • ResearchGate. (2023, September 15). Is it possible to extract amino acids from water using extraction? Retrieved from [Link].

  • Waters Corporation. (n.d.). Taking the Complexity out of SPE Method Development. Retrieved from [Link].

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link].

  • Emwas, A. H., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 182-204. Available at: [Link].

  • Nugrahani, I., & Ibrahim, S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(4), 57-63. Available at: [Link].

  • Saito, K., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2298. Available at: [Link].

  • Wang, J., et al. (2015). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 17(6), 3433-3443. Available at: [Link].

  • Sudhakar, C., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(2), 220-224. Available at: [Link].

  • Waters Corporation. (n.d.). Oasis® WAX Sorbent for UPLC™/MS Determination of PFOS and Related Compounds in Waters and Tissue. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5810, L-Hydroxyproline. Retrieved from [Link].

Sources

How to resolve matrix effects in isobutyrylproline analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects

Welcome to the technical support center for isobutyrylproline analysis. As researchers and drug development professionals, you understand the critical importance of accurate and reproducible quantification of small molecules. This compound, a potential biomarker, presents unique analytical challenges, primarily due to matrix effects in complex biological samples.

This guide is designed to provide you with field-proven insights and troubleshooting strategies to identify, mitigate, and resolve these effects in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will move beyond simple procedural lists to explain the causality behind each experimental choice, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your analysis. Each question represents a common challenge, followed by a detailed, experience-driven solution.

Q1: My this compound signal is inconsistent and shows poor reproducibility across different plasma samples. Could this be a matrix effect?

A: Yes, inconsistent signal and poor reproducibility are classic symptoms of matrix effects, particularly ion suppression or enhancement.[1][2] The complex nature of biological matrices like plasma means that co-eluting endogenous components can interfere with the ionization of your target analyte, this compound.[1]

To definitively diagnose a matrix effect, you must perform a post-extraction spike experiment. This test isolates the effect of the matrix on the MS signal from analyte recovery during the extraction process.

Experimental Protocol: Diagnosing Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma from at least six different sources) through your entire sample preparation workflow.[3] Spike this compound into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the sample preparation workflow. (This set is used to calculate recovery).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the mean peak areas from Set A and Set B:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[4] Regulatory guidelines, such as the FDA's M10 guidance, provide criteria for acceptable matrix effect levels during method validation.[5][6]

G cluster_prep Sample Preparation cluster_sets Experimental Sets blank_matrix Blank Plasma (6 Sources) extract_proc Apply Sample Prep Protocol blank_matrix->extract_proc clean_extract Clean Extract extract_proc->clean_extract set_b Set B: Spike Analyte into Clean Extract clean_extract->set_b Spike Post-Extraction set_a Set A: Analyte in Solvent lcms LC-MS/MS Analysis set_a->lcms set_b->lcms calc Calculate Matrix Factor: MF = Area(B) / Area(A) lcms->calc G cluster_lc LC Elution cluster_ms MS Ion Source Analyte Analyte Ionization Ionization Process Analyte->Ionization SIL_IS SIL-IS SIL_IS->Ionization Interference Interference Interference->Ionization Suppression Detector MS Detector Ionization->Detector Ratio Ratio Calculation (Analyte / SIL-IS) = Accurate Result Detector->Ratio G start Inconsistent Results (Poor Accuracy/Precision) diag_me Perform Post-Extraction Spike Experiment start->diag_me q1 Is it a Matrix Effect? q2 Matrix Effect Confirmed? q1->q2 Yes no_me Troubleshoot Other Parameters (e.g., Instrument Stability, Sample Handling) q1->no_me No diag_me->q1 step1 Step 1: Improve Sample Preparation q2->step1 ppt PPT step1->ppt lle LLE step1->lle spe SPE / PLR step1->spe step2 Step 2: Optimize Chromatography step1->step2 step3 Step 3: Use SIL-IS step2->step3 end Validated Method: Accurate & Reproducible step3->end

Sources

Reducing background noise for sensitive isobutyrylproline detection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Background Noise for High-Sensitivity LC-MS/MS Analysis

Welcome to the technical support center for sensitive isobutyrylproline detection. This guide is designed for researchers, scientists, and drug development professionals who are working with low-concentration samples and require the highest degree of analytical sensitivity. As a Senior Application Scientist, my goal is to provide you with not just steps, but the reasoning behind them, enabling you to systematically identify and eliminate sources of background noise in your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

High background noise can mask the true signal of your analyte, leading to poor reproducibility, inaccurate quantification, and a decreased signal-to-noise ratio (S/N). This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you achieve a clean baseline and robust detection of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My LC-MS/MS baseline is high and noisy across my entire run, even in blank injections. What are the most likely culprits?

A high, noisy baseline is typically a sign of systemic contamination. The source is often something that is continuously introduced into the mass spectrometer. The most common origins are the mobile phase, the LC system itself, or contaminated solvents used for needle washes.

Troubleshooting Protocol: Isolating the Source of Systemic Noise

This protocol follows a logical sequence from the most common and easiest-to-fix issues to the more complex.

  • Mobile Phase & Solvents: The purity of your solvents is paramount for sensitive analysis. Lower-grade solvents can introduce a significant number of interfering compounds.[1]

    • Action: Prepare fresh mobile phase using exclusively LC-MS grade or higher purity solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate).

    • Causality: HPLC-grade solvents, while suitable for UV detection, often contain a significant level of non-volatile impurities and plasticizers that are readily ionized in an MS source, creating a high chemical background.[1][2]

    • Pro-Tip: Never "top off" solvent bottles. This practice concentrates less volatile contaminants over time. Always use fresh solvents in clean, borosilicate glass reservoirs.[1][3]

  • LC System Contamination: If fresh mobile phase doesn't solve the issue, the contamination may reside within the LC system tubing, pump, or autosampler.

    • Action: Systematically flush the entire LC system. Replace the mobile phase with a solution of 50:50 LC-MS grade isopropanol:water and flush all lines at a low flow rate for at least one hour. Follow this with a flush using your initial mobile phase composition.

    • Causality: Contaminants from previous analyses, bacteria, or plasticizers from tubing can leach into the solvent stream. A thorough flush with a strong organic solvent helps to solubilize and remove this buildup.

  • MS Source Contamination: The ion source is where ionization occurs and is highly susceptible to contamination from non-volatile sample components, salts, and solvents.

    • Action: Inspect and clean the mass spectrometer's ion source, paying close attention to the capillary, cone, and lenses, as per the manufacturer's instructions.

    • Causality: A dirty source can lead to random, high-intensity noise spikes and a generally elevated baseline. Regular maintenance is crucial for maintaining sensitivity.

Q2: I see specific, persistent peaks in my blank injections. How can I identify and eliminate them?

These are known as "ghost peaks" and are usually indicative of a specific contaminant in your system or carryover from a previous injection. Identifying the mass of the contaminant is the first step to tracing its origin.

Troubleshooting Protocol: Identifying and Eliminating Specific Contaminants

  • Identify the Contaminant: Use a common background ion database to tentatively identify the contaminant based on its mass-to-charge ratio (m/z). Many labs keep a list of common contaminants.[4][5]

    Table 1: Common Background Ions & Their Sources

    m/z (M+H)+ Compound Class Likely Source Mitigation Strategy
    149.0233 Phthalate Plastic tubing, solvent containers, gloves Switch to phthalate-free labware; flush system
    Series, +44 Da Polyethylene Glycol (PEG) Detergents, hand cream, some solvents[6] Use glassware washed without detergent; check solvent purity
    Series, +58 Da Polypropylene Glycol (PPG) Hydraulic fluids, lubricants Check for leaks in pump seals; ensure proper lab hygiene

    | 113.0599 | Siloxane | Silicone tubing, septa bleed, glassware | Use high-quality vials and septa; bake out GC inlet if applicable |

  • Eliminate Carryover: If the ghost peak corresponds to a previously analyzed compound, you are likely experiencing carryover.

    • Action: Optimize your autosampler's needle wash protocol. Use a strong wash solvent (e.g., one that your analyte is highly soluble in) and increase the duration or number of wash cycles.

    • Causality: The analyte can adsorb to surfaces in the injection port, valve, or needle. A robust wash step is necessary to ensure all traces are removed between injections.

Q3: My this compound signal is strong in pure solvent, but it drops significantly when I analyze it in my biological matrix (e.g., plasma, urine). What is happening?

This phenomenon is known as a matrix effect , specifically ion suppression. Components in the biological matrix co-elute with your analyte and interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector.[1][7]

Workflow Diagram: Mitigating Matrix Effects

The following workflow provides a systematic approach to reducing matrix effects and improving analyte signal.

MatrixEffectWorkflow cluster_prep Sample Preparation Optimization cluster_chrom Chromatographic Optimization node_dilute Dilute & Shoot node_ppt Protein Precipitation (PPT) node_dilute->node_ppt More interferences? node_lle Liquid-Liquid Extraction (LLE) node_ppt->node_lle Still suppressed? node_spe Solid-Phase Extraction (SPE) node_lle->node_spe Need higher purity? end_node Signal Recovered node_lle->end_node node_gradient Modify Gradient node_spe->node_gradient If prep is optimized node_spe->end_node node_column Change Column Chemistry node_gradient->node_column If co-elution persists node_column->end_node start Analyte Signal is Suppressed start->node_dilute Start with simplest method

Caption: A decision workflow for addressing ion suppression caused by matrix effects.

Detailed Protocols for Matrix Effect Reduction

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before the sample reaches the LC-MS system.[8]

    • Protein Precipitation (PPT): A fast but non-selective method.

      • Protocol: Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex for 1 minute. Centrifuge at >10,000 x g for 10 minutes. Analyze the supernatant.

      • Causality: The high concentration of organic solvent denatures and precipitates the majority of proteins. However, other matrix components like phospholipids will remain in the supernatant.

    • Solid-Phase Extraction (SPE): A highly selective method that can provide the cleanest extracts.

      • Protocol:

        • Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.

        • Equilibrate: Pass an equilibration solvent (e.g., water) through the cartridge.

        • Load: Load the pre-treated sample onto the cartridge.

        • Wash: Wash the cartridge with a weak solvent to remove interferences.

        • Elute: Elute this compound with a strong solvent.

      • Causality: SPE uses specific chemical interactions between the analyte, the sorbent, and the solvents to selectively isolate the analyte of interest while discarding matrix components. This is often the gold standard for bioanalysis.[7]

  • Optimize Chromatography: If sample cleanup is insufficient, modify your chromatography to separate the this compound from the co-eluting matrix components.

    • Action: Adjust the gradient profile of your mobile phase. A shallower gradient can increase the resolution between peaks. Alternatively, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl) can alter selectivity and move the interfering peaks away from your analyte.

Q4: How can I optimize my MS instrument settings to improve the signal-to-noise ratio for this compound?

Instrument parameters directly control ion generation, transmission, and detection. Fine-tuning these settings for your specific analyte can significantly enhance sensitivity.

Troubleshooting Decision Tree: MS Parameter Optimization

MS_Optimization start Goal: Improve S/N Ratio ionization Optimize Ionization Source start->ionization transmission Optimize Ion Transmission start->transmission detection Optimize Collision Energy (CE) start->detection cap_voltage Adjust Capillary Voltage ionization->cap_voltage gas_flow Adjust Nebulizer/Drying Gas ionization->gas_flow cone_voltage Adjust Cone/Fragmentor Voltage transmission->cone_voltage collision_energy Perform CE Ramp Experiment detection->collision_energy result Enhanced S/N for this compound cap_voltage->result gas_flow->result cone_voltage->result collision_energy->result

Caption: A logical guide for optimizing mass spectrometer parameters to enhance analyte signal.

Parameter Optimization Guide

  • Ionization Source (ESI):

    • Capillary Voltage: Adjust in small increments (e.g., ±0.5 kV). The optimal voltage will maximize the analyte signal without causing electrical discharge (arcing).

    • Nebulizing and Drying Gases: The gas flow and temperature affect desolvation efficiency. Insufficient desolvation leads to neutral analyte molecules clustering with solvent, which increases noise and reduces signal. Overtly high temperatures can cause thermal degradation of the analyte. Follow a systematic approach to find the optimal balance.[1]

  • Ion Transmission (Cone/Fragmentor Voltage): This voltage helps transmit ions from the source into the mass analyzer. A voltage ramp experiment, where the signal is monitored across a range of voltages, is the best way to find the sweet spot that maximizes the precursor ion signal for this compound.

  • Collision Energy (CE) - for MS/MS: This is the most critical parameter for fragmentation in tandem mass spectrometry.

    • Action: Infuse a standard solution of this compound and perform a collision energy ramp experiment. Monitor the intensity of the desired product ions.

    • Causality: The optimal CE will be the voltage that produces the most stable and intense fragment ions, leading to the best sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

By methodically addressing these potential sources of noise and optimizing your analytical parameters, you can significantly improve the sensitivity and reliability of your this compound detection assays.

References
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). Restek. [Link]

  • New Approach for the Identification of Isobaric and Isomeric Metabolites - PMC. (2023). NIH National Center for Biotechnology Information. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]

  • How to reduce high background noise in an LC MS/MS experiment?. (2015). ResearchGate. [Link]

  • CRYSTAL FORM OF NITROXOLINE PRODRUG, PHARMACEUTICAL COMPOSITION CONTAINING SAME, AND PREPARATION METHOD THEREFOR AND APPLICATION. (2023). European Patent Office. [Link]

  • ESI Common Background Ions. (n.d.). University of Washington. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Advanced Chromatography Technologies. [Link]

  • Bioanalytical sample preparation. (2025). Biotage. [Link]

  • What are the common contaminants in my GCMS. (n.d.). Agilent Technologies. [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.). Waters Corporation. [Link]

  • Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. (2013). ResearchGate. [Link]

  • Major Contaminants and Their Sources. (n.d.). Waters Corporation. [Link]

  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. [Link]

  • A review of current bioanalytical approaches in sample pretreatment techniques for the determination of antidepressants in biological specimens. (2025). ResearchGate. [Link]

  • LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. (2023). PubMed. [Link]

  • How to reduce noise in LC/MSMS???. (2013). Chromatography Forum. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies. [Link]

  • Common Contaminants in Mass Spectrometry. (n.d.). Fisher Scientific. [Link]

Sources

Technical Support Center: Refinement of Derivatization Methods for Isobutyrylproline GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of isobutyrylproline. As an N-acylated amino acid, this compound possesses a polar carboxylic acid group that makes it non-volatile, necessitating derivatization to achieve the thermal stability and volatility required for successful GC analysis. This guide provides in-depth, field-proven insights into method selection, detailed protocols, and robust troubleshooting strategies to help you refine your analytical workflow, ensure data integrity, and overcome common experimental hurdles.

Section 1: Derivatization Strategy Selection (FAQs)

This section addresses the foundational questions researchers face when developing a derivatization method for this compound. The choice of strategy is paramount and depends heavily on your sample matrix, available equipment, and throughput requirements.

Q1: What are the primary derivatization strategies for this compound?

A: For this compound, the primary derivatization target is the active hydrogen on its carboxylic acid group. The secondary amine in the proline ring is already protected by the isobutyryl group. Therefore, the two most effective and widely adopted strategies are:

  • Silylation: This involves replacing the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. It is a highly effective and common technique for a wide variety of compounds.[1]

  • Alkylation (specifically, Esterification): This method converts the carboxylic acid into an ester (e.g., methyl or ethyl ester). Alkylation using alkyl chloroformates is a particularly rapid and robust approach.[2][3]

Q2: When should I choose silylation?

A: Silylation is the gold-standard for many metabolomics applications and should be your method of choice when you can ensure rigorously anhydrous (water-free) conditions.[2] It is exceptionally effective but notoriously sensitive to moisture, which can hydrolyze the reagents and the resulting derivatives, leading to poor reaction yield.

  • Recommended Reagents:

    • BSTFA + TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane): A powerful and common combination. BSTFA is a strong silyl donor, and TMCS acts as a catalyst to enhance its reactivity, ensuring complete derivatization of the carboxylic acid.[4]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another excellent reagent. Its byproducts are highly volatile, which can lead to cleaner chromatograms around the solvent front.[5][6]

    • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, offering a significant advantage if sample stability post-derivatization is a concern.[4]

Q3: When is alkylation with an alkyl chloroformate a better choice?

A: Alkylation with a reagent like ethyl chloroformate (ECF) is a superior alternative when dealing with complex or aqueous samples where complete drying is difficult or impractical.[3][7]

  • Key Advantages:

    • Water Tolerance: The reaction proceeds efficiently in a biphasic aqueous-organic system, eliminating the need for a separate, time-consuming drying step.[7][8]

    • Speed: The reaction is often instantaneous at room temperature, dramatically reducing sample preparation time compared to the heating steps required for silylation.[8][9]

    • Robustness: It is less susceptible to matrix interferences from residual water, making it highly reliable for high-throughput screening.

Strategy Comparison
FeatureSilylation (e.g., BSTFA + TMCS)Alkylation (e.g., Ethyl Chloroformate)
Primary Requirement Strictly anhydrous conditions[2][5]Biphasic system (water, solvent, base)
Reaction Speed Moderate (typically 30-90 min with heating)[10][11]Very Fast (often instantaneous at room temp)[8][9]
Derivative Stability TMS derivatives are moisture-sensitive; TBDMS are very stableEster derivatives are generally stable
Sample Matrix Ideal for dried extractsExcellent for aqueous samples (e.g., urine, plasma)
Key Advantage High reactivity and extensive literatureSpeed, simplicity, and tolerance to water
Key Disadvantage Extreme sensitivity to moistureRequires handling of chloroformates and pyridine

Section 2: Detailed Experimental Protocols

Here, we provide validated, step-by-step protocols. Adherence to these methodologies is critical for achieving reproducible results.

Workflow Overview: From Sample to Analysis

cluster_prep Sample Preparation cluster_silylation Silylation Path cluster_alkylation Alkylation Path A Aliquot Sample B Add Internal Standard A->B C Evaporate to Complete Dryness B->C F Add Pyridine, Ethanol, & Solvent (e.g., Chloroform) B->F Aqueous Sample D Add Silylation Reagent (e.g., BSTFA + TMCS) & Solvent (Pyridine) C->D E Heat at 60-80°C for 60 min D->E I Transfer to GC Vial E->I G Add Ethyl Chloroformate & Vortex Vigorously F->G H Separate Organic Layer G->H H->I J GC-MS Analysis I->J

Caption: General workflows for silylation and alkylation derivatization.

Protocol 1: Trimethylsilylation (TMS) using BSTFA + 1% TMCS

This protocol is designed for dried sample extracts and ensures comprehensive derivatization of the carboxylic acid moiety.

Materials:

  • Sample containing this compound, dried to a residue.

  • BSTFA + 1% TMCS silylation reagent.

  • Pyridine (anhydrous grade).

  • Heating block or oven.

  • GC vials with inserts.

Methodology:

  • Ensure Absolute Dryness: The sample must be completely dry. Lyophilize (freeze-dry) the sample or evaporate the solvent under a gentle stream of dry nitrogen. The presence of residual water is the most common cause of silylation failure.[10]

  • Reagent Addition: To the dried sample residue in a micro-reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte.[12] Follow this with 100 µL of BSTFA + 1% TMCS. The reagent should be in excess to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial immediately. Vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes.[11] Heating increases the reaction rate and ensures even hindered functional groups are derivatized.[4]

  • Cooling and Analysis: Allow the vial to cool to room temperature. Do not open the cap until cool. Transfer the supernatant to a GC vial with an insert. The sample is now ready for injection into the GC-MS.

Protocol 2: Alkylation using Ethyl Chloroformate (ECF)

This rapid, one-pot protocol is ideal for samples in an aqueous matrix and bypasses the need for complete drying.

Materials:

  • Aqueous sample containing this compound (e.g., 100 µL).

  • Ethyl Chloroformate (ECF).

  • Pyridine.

  • Ethanol (anhydrous).

  • Chloroform (or other suitable organic solvent like hexane).

  • Microcentrifuge tubes.

Methodology:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following: 100 µL of the aqueous sample, 200 µL of chloroform, 50 µL of ethanol, and 20 µL of pyridine. The pyridine acts as a catalyst and neutralizes the HCl byproduct.[7]

  • Derivatization: Add 20 µL of ethyl chloroformate (ECF). Immediately cap the tube and vortex vigorously for 30-60 seconds. The reaction is exothermic and instantaneous.

  • Phase Separation: Centrifuge the tube for 2 minutes to separate the aqueous and organic layers.

  • Sample Collection: Carefully collect the bottom organic (chloroform) layer, which contains the derivatized, now nonpolar, this compound ethyl ester.

  • Drying and Analysis: Pass the collected organic layer through a small amount of anhydrous sodium sulfate to remove any residual water. Transfer to a GC vial. The sample is ready for injection.

Section 3: Troubleshooting Guide

Even with robust protocols, issues can arise. This guide provides a logical, cause-and-effect approach to resolving the most common problems.

Start Problem: Low or No Product Peak Q1 Is the GC-MS system performing correctly? (Check with a stable standard) Start->Q1 A1_No Troubleshoot GC-MS: - Check injection port, liner, column - Run instrument tune Q1->A1_No No Q2 Are you using a silylation method? Q1->Q2 Yes Q3 Was the sample COMPLETELY dry? Q2->Q3 Yes (Silylation) Q6 Was there an issue with pH or extraction? (ECF Method) Q2->Q6 No (Alkylation) A3_No Root Cause: Moisture Hydrolysis Solution: Re-prepare sample. Ensure rigorous drying (lyophilize or use N2 stream). Use anhydrous solvents. Q3->A3_No No Q4 Are reagents fresh and stored properly? Q3->Q4 Yes End Problem Resolved A3_No->End A4_No Root Cause: Degraded Reagent Solution: Use a fresh, unopened vial of derivatization reagent. Store under inert gas. Q4->A4_No No Q5 Were reaction time and temperature sufficient? Q4->Q5 Yes A4_No->End A5_No Root Cause: Incomplete Reaction Solution: Increase reaction time or temperature within validated limits (e.g., 70°C for 90 min). Q5->A5_No No Q5->End Yes A5_No->End A6_Yes Root Cause: Incorrect Reaction Conditions Solution: Ensure sufficient pyridine was added. Check pH of aqueous phase. Ensure vigorous vortexing for mixing. Q6->A6_Yes Yes A6_Yes->End

Caption: Troubleshooting flowchart for low or no derivatized product.

Problem 1: My chromatogram shows multiple peaks for this compound.

  • Probable Cause: Incomplete derivatization or derivative degradation.[13][14] For every mole of this compound, you should ideally see only one derivative peak. A smaller, earlier-eluting peak might be an unreacted or partially reacted species.

  • Solution (Silylation):

    • Re-evaluate Dryness: This is the most likely culprit. Residual moisture consumes the reagent, leading to an incomplete reaction.

    • Increase Reagent Excess: Ensure at least a 2:1 molar ratio of the silylating agent to active hydrogens in your sample.

    • Optimize Reaction Conditions: Increase reaction time or temperature slightly (e.g., from 60 min to 90 min) to drive the reaction to completion.[4]

  • Solution (Alkylation):

    • Ensure Vigorous Mixing: The reaction occurs at the interface of the two liquid phases. Insufficient vortexing will result in a low yield.

    • Check Reagent Stoichiometry: Ensure sufficient ECF and pyridine were added to handle the buffering capacity and analyte concentration of your sample.

Problem 2: The this compound peak is tailing severely.

  • Probable Cause: This is a classic sign of active sites within your GC system interacting with polar molecules. It indicates that some of the this compound is not being derivatized and is interacting with the GC inlet liner or the front of the analytical column.[4]

  • Solution:

    • Verify Complete Derivatization: Use the steps outlined in Problem 1 to ensure your reaction is going to completion.

    • Deactivate Glassware: Active Si-OH groups on the surface of glass vials can adsorb analytes. Silanize your vials and inserts with a reagent like dimethyldichlorosilane (DMDCS) to create a non-adsorptive surface.[4]

    • Use a Deactivated Inlet Liner: Always use a high-quality, deactivated inlet liner. Even the best liners degrade over time with exposure to complex matrices. Replace it regularly.

    • Perform Column Maintenance: If the peak tailing persists, active sites may have developed on the column. Clip the first 10-15 cm from the front of the column and re-install.

Problem 3: My dried sample residue won't dissolve in the silylation reagent/solvent.

  • Probable Cause: The sample matrix contains high concentrations of salts or other insoluble components that have precipitated upon drying. The derivatization reaction cannot proceed if the analyte is not in solution.[12]

  • Solution:

    • Add a Polar Solvent: Before adding the silylation reagent, attempt to dissolve the residue in a small volume (50-100 µL) of a polar, anhydrous solvent like pyridine or acetonitrile.[12] Pyridine is often used as it also acts as a catalyst for the silylation reaction.

    • Improve Upstream Sample Cleanup: If the problem is persistent, revisit your sample extraction protocol. Incorporate a step to remove salts (e.g., solid-phase extraction) before the drying and derivatization stage.

Section 4: Advanced FAQs

Q: How critical is the complete removal of water for silylation reactions?

A: It is absolutely critical. Water will react preferentially with silylation reagents, consuming them and preventing the derivatization of your analyte. It can also hydrolyze the TMS-ester derivative after it has formed, reducing your final signal.[2][5] There is no room for compromise on this step; achieving anhydrous conditions is mandatory for success.

Q: How stable are the TMS and ECF derivatives?

A: TMS-esters have limited stability and are susceptible to hydrolysis if exposed to atmospheric moisture. Samples should be analyzed as soon as possible after derivatization, ideally within 24 hours.[14] If you require longer stability, using MTBSTFA to create TBDMS derivatives is highly recommended. ECF-derived ethyl esters are generally more robust and stable for longer periods if stored properly in an organic solvent.

Q: Can I use an automated derivatization protocol?

A: Yes. Automated, on-line derivatization using a liquid handler autosampler can significantly improve reproducibility and throughput.[15] Automation ensures that every sample is treated with identical timing for reagent addition and incubation, which can reduce the variability often seen in manual batch processing.[13][15]

References

  • Smart, K. F., & Aggio, R. B. M. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]

  • Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Hanff, E., et al. (2020). GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients. Metabolomics. [Link]

  • de Souza, R. O. M. A., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Huang, X., et al. (2025). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. Food Chemistry. [Link]

  • De Rosso, M., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. [Link]

  • Derivatization of amino acids analyzed by GCMS? ResearchGate. [Link]

  • Bruce, S. J., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Separation & Purification Reviews. [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. University of Craiova. [Link]

  • Rocchetti, G., et al. (2024). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. Molecules. [Link]

  • The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Royal Society of Chemistry. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. ResearchGate. [Link]

  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A. [Link]

  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Office of Scientific and Technical Information. [Link]

Sources

Linearity issues with isobutyrylproline standard curve

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isobutyrylproline Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound analysis. This guide is designed to provide in-depth troubleshooting for common issues encountered during the quantification of this compound, with a particular focus on achieving a linear standard curve. Whether you are a seasoned researcher or new to this analysis, this resource will help you diagnose and resolve potential problems in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My this compound standard curve is not linear. What are the most common causes?

A1: Non-linearity in your standard curve can stem from several sources. The most frequent culprits include issues with your standard preparation, such as pipetting errors or incorrect dilutions. Instrument-related factors like detector saturation at high concentrations or matrix effects from your sample diluent can also lead to a non-linear response.[1][2][3]

Q2: What is detector saturation and how do I know if it's affecting my results?

A2: Detector saturation occurs when the concentration of your analyte is too high for the mass spectrometer's detector to handle, leading to a plateau in the signal response.[4][5][6] You might observe peak fronting or a flattening of the peak tops in your chromatogram.[4] This is a strong indication that your higher concentration standards are outside the linear dynamic range of the instrument.[7][8]

Q3: Can the sample matrix affect my standard curve even if I'm using a pure standard?

A3: Yes, absolutely. This is known as a "matrix effect". Components in your sample matrix, even simple buffers or salts, can interfere with the ionization of this compound in the mass spectrometer's source.[9][10] This can lead to either ion enhancement (an artificially high signal) or, more commonly, ion suppression (an artificially low signal), both of which can disrupt the linearity of your curve.[11][12]

Q4: How important is the choice of internal standard?

A4: The choice of an internal standard is critical for accurate quantification.[13][14] An ideal internal standard should be chemically similar to this compound and have a similar retention time, but it must not be present in your samples.[14] A stable isotope-labeled version of this compound is often the best choice to compensate for variations in sample preparation and instrument response.[15]

In-Depth Troubleshooting Guide

A non-linear standard curve can be a frustrating roadblock in your research. This guide provides a systematic approach to identifying and resolving the root cause of linearity issues with your this compound analysis.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting your standard curve. Start with the most straightforward checks and move towards more complex investigations.

Caption: A step-by-step workflow for diagnosing non-linearity in your standard curve.

Step 1: Data Review and Analysis

Before you head back to the lab, a thorough review of your existing data can often reveal the source of the problem.

  • Question: Have I correctly processed my data?

    • Expert Insight: Simple errors in data entry or processing are a common source of apparent non-linearity. Double-check your concentration values and their corresponding peak areas or area ratios.

    • Actionable Protocol:

      • Verify Data Entry: Manually cross-check the concentrations entered into your software with your dilution worksheet.

      • Examine the Regression Fit: Most software provides a coefficient of determination (R²). While a high R² is good, it doesn't guarantee linearity.

      • Analyze the Residuals: A residual plot shows the difference between the expected and measured values at each concentration. A random distribution around zero indicates a good fit. A pattern, such as a U-shape, suggests non-linearity.[16]

Table 1: Example of Good vs. Poor Standard Curve Data

Concentration (ng/mL)Good Response (Area)Poor Response (Area)
110,50010,200
552,00055,000
10101,000115,000
50505,000580,000
1001,002,000950,000 (Saturation)
R² Value 0.999 0.985
Step 2: Standard and Reagent Preparation

The accuracy of your standard curve is fundamentally dependent on the accuracy of your standards.

  • Question: Are my stock solutions and dilutions accurate?

    • Expert Insight: Errors in preparing your stock solution will propagate through your entire dilution series. It is also advisable to prepare standards independently rather than through serial dilution to avoid compounding errors.[17]

    • Actionable Protocol:

      • Verify Stock Concentration: If possible, use a secondary technique (e.g., UV-Vis spectroscopy) to confirm the concentration of your primary stock.

      • Use Calibrated Pipettes: Ensure your pipettes are within their calibration period.[18]

      • Prepare Fresh Dilutions: If you suspect degradation, prepare a fresh set of standards from your stock solution.

      • Plan Your Workflow: Create a detailed workflow, perhaps in a spreadsheet, to pre-calculate volumes and concentrations. This minimizes the chance of errors during preparation.[19]

  • Question: Could my this compound be degrading?

    • Expert Insight: this compound, like many small molecules, can be susceptible to degradation depending on the solvent and storage conditions.

    • Actionable Protocol:

      • Check for Precipitate: Visually inspect your stock and standard solutions for any signs of precipitation.

      • Consider pH and Solvent: Ensure the pH and solvent composition of your standards are appropriate to maintain the stability of this compound.

      • Storage Conditions: Store your stock solutions at the recommended temperature and protect them from light if necessary.

Step 3: LC-MS/MS Method and Instrumentation

If you are confident in your standards, the next step is to investigate your analytical method and instrument parameters.

  • Question: Is my detector being saturated?

    • Expert Insight: Detector saturation is a common cause of non-linearity at the upper end of a standard curve.[5][6] The detector simply cannot keep up with the high number of ions hitting it.

    • Actionable Protocol:

      • Examine Peak Shapes: Look for flattened or distorted peaks at your highest concentrations.[4]

      • Reduce Injection Volume: A simple test is to reduce the injection volume for your highest standard. If the peak shape improves and the response becomes more proportional, saturation is likely the issue.

      • Dilute High Standards: Alternatively, dilute your highest concentration standards and re-run them.

      • Adjust Detector Settings: If your instrument allows, you may be able to adjust detector gain or use a less intense product ion for quantification to extend the linear range.[7][8]

  • Question: Am I experiencing matrix effects?

    • Expert Insight: Matrix effects occur when other molecules in your sample interfere with the ionization of your analyte.[9][10] This can lead to unpredictable signal suppression or enhancement.

    • Actionable Protocol:

      • Post-Column Infusion: This is an advanced diagnostic technique where a constant flow of this compound is introduced into the mobile phase after the analytical column. A dip in the signal when a blank matrix is injected indicates ion suppression.

      • Matrix-Matched Standards: Prepare your standard curve in a blank matrix that is identical to your samples. This helps to compensate for consistent matrix effects.

      • Improve Chromatography: Adjust your LC method to better separate this compound from interfering components in your matrix.

  • Question: Is my internal standard performing correctly?

    • Expert Insight: An internal standard is used to correct for variability in the analytical process.[13] However, if the internal standard itself is problematic, it can introduce errors.

    • Actionable Protocol:

      • Check for Consistency: The peak area of your internal standard should be consistent across all your standards and samples. Significant variation can indicate a problem with its addition or stability.

      • Verify Purity: Ensure your internal standard is pure and not contaminated with the native analyte.

      • Appropriate Concentration: The concentration of the internal standard should be sufficient to provide a strong signal but not so high that it causes detector saturation or suppresses the ionization of the analyte.[20]

Visualizing the Causes of Non-Linearity

This diagram illustrates the potential sources of error that can lead to a non-linear standard curve.

Causes_of_Non-Linearity A Non-Linear Standard Curve B Preparation Errors A->B C Instrumental Effects A->C D Chemical Instability A->D E Pipetting Errors B->E F Incorrect Dilutions B->F G Detector Saturation C->G H Matrix Effects (Ion Suppression/Enhancement) C->H J Poor Internal Standard Performance C->J I Analyte Degradation D->I

Caption: Key factors contributing to non-linear standard curves in analytical chemistry.

References

  • U.S. National Library of Medicine. This compound. PubChem. Available from: [Link].

  • National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice. LGC. Available from: [Link].

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 788(2), 315-324. Available from: [Link].

  • Chevolleau, S., Langlois, I., & Tulliez, J. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 458, 116441.
  • Li, W., Cohen, L. H., & Zeng, J. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(13), 1547-1556. Available from: [Link].

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link].

  • Scribd. Linear Calibration Curve Guide. Available from: [Link].

  • Zenobi, R., & Pieles, U. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Ellison, S. L. R. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link].

  • Reddit. calibration curve is linear and answers itself back correctly, but QCs fail. r/chemistry. Available from: [Link].

  • ChemRxiv. Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Available from: [Link].

  • The Association for Diagnostics & Laboratory Medicine (formerly AACC). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available from: [Link].

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link].

  • Restek. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Available from: [Link].

  • YouTube. Determining the Error of a Standard Curve or Regression Line. Available from: [Link].

  • Welch Materials, Inc. Chromatographic quantitative internal or external standard method, how to choose. Available from: [Link].

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link].

  • Reddit. How do you tell when the MS detector is saturated? (GC-MS). r/massspectrometry. Available from: [Link].

  • Reddit. I'm getting non-linear response. r/CHROMATOGRAPHY. Available from: [Link].

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link].

  • Connelly, A. (2017). Preparation of calibration standards. WordPress.com. Available from: [Link].

  • ResearchGate. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Available from: [Link].

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-205. Available from: [Link].

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link].

  • University of Waterloo. Ion Suppression and ESI. Mass Spectrometry Facility. Available from: [Link].

  • PNNL. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Available from: [Link].

  • Chemistry LibreTexts. 5.4: Linear Regression and Calibration Curves. Available from: [Link].

  • Welch Materials, Inc. Are You Using The Internal Standard Method In A Right Way?. Available from: [Link].

  • ResearchGate. Detector saturation in LC/MS using buffered eluents?. Available from: [Link].

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link].

  • Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. Available from: [Link].

  • ACS Omega. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. Available from: [Link].

  • Lab Manager. How to Make a Calibration Curve: A Step-by-Step Guide. Available from: [Link].

  • ResearchGate. What could cause an HPLC to fail to produce a linear standard curve?. Available from: [Link].

  • ResearchGate. Electrospray ionization suppression, a physical or a chemical phenomenon?. Available from: [Link].

  • DM Systems & Test. A complete guide to international calibration standards. Available from: [Link].

Sources

Eliminating contamination in isobutyrylproline measurements

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Eliminating Background Contamination and Interference

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with labs striving for ultra-low quantification limits for small molecules like isobutyrylproline. Achieving this level of sensitivity requires not just a high-resolution mass spectrometer, but a systematic approach to identifying and eliminating sources of background signal and contamination.

This guide is structured to provide direct answers to the challenges you may encounter. We will move from foundational concepts to a logical, step-by-step troubleshooting workflow, supplemented with detailed protocols and expert insights to ensure the integrity of your measurements.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental questions surrounding this compound analysis and the common hurdles in achieving accurate quantification.

Q1: What is this compound and why is its measurement challenging?

This compound is an N-acylated amino acid. The analytical challenge stems from its potential presence at very low concentrations in complex biological matrices. Detecting it accurately requires methods with high sensitivity and specificity, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can be susceptible to various forms of contamination and interference that obscure the true signal.[1]

Q2: I'm seeing a consistent signal for this compound in my blank injections. What are the most likely sources?

A consistent background signal points to a ubiquitous contaminant within your analytical system or reagents. The primary culprits are:

  • Mobile Phase Contamination: The most common source. Impurities can arise from the solvents themselves (even LC-MS grade), water purification systems, additives like formic acid, or microbial growth in aqueous phases that are not freshly prepared.[2][3]

  • System Contamination (Carryover): Residual analyte from previous, higher-concentration samples can adsorb to surfaces within the LC system—such as the autosampler needle, injection valve rotor seal, or tubing—and leach out in subsequent runs.[4][5]

  • Leachates from Labware: Plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and other compounds can leach from pipette tips, vials, caps, and solvent bottles, creating a constant background signal.[6][7]

Q3: Could the this compound signal be endogenous to my biological samples?

Yes, this is a critical consideration. This compound is structurally related to the metabolism of valine , an essential amino acid. Valine is metabolized into isobutyryl-CoA.[8][9] It is plausible that isobutyryl-CoA can be further metabolized or react to form this compound or structurally similar compounds, creating a true endogenous signal in biological matrices like plasma or tissue.

This possibility makes it difficult to obtain a true "blank" matrix for calibration.[10][11] Therefore, you must differentiate between endogenous levels and external contamination.

Q4: What is the difference between contamination, carryover, and matrix effects?
  • Contamination is the introduction of any unwanted substance that generates a signal, which can be constant (from solvents) or sporadic (from dirty labware).[12]

  • Carryover is a specific type of contamination where the analyte from a preceding injection is carried into a subsequent one.[4]

  • Matrix Effect is the alteration (suppression or enhancement) of the ionization of your target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, lipids).[13] It affects the accuracy of quantification but doesn't typically appear as a peak in a blank solvent injection.

Section 2: Systematic Troubleshooting Guide

When a confounding signal appears, a systematic approach is crucial to efficiently identify and resolve the source. Follow this logical workflow to diagnose your contamination issue.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for isolating the source of contamination.

Caption: A decision tree for systematic troubleshooting of contamination.

Q&A for the Troubleshooting Workflow

Q: I have a sharp peak in my blank. I injected fresh mobile phase directly from the bottle and the peak is gone. What does this mean?

A: This strongly indicates the contamination originates from your sample preparation or storage consumables. The most likely sources are the autosampler vials, caps, or septa. Plasticizers or other chemicals can leach from these materials into your "blank" solvent.[6] Always use vials and caps specified for mass spectrometry from a reputable vendor.

Q: I've followed the workflow and isolated the issue to the LC system. The peak persists even with the column removed. What are the next steps?

A: This points to contamination within the fluidic path before the column, most often in the autosampler. This is a classic symptom of analyte carryover.[5][14] The key components to investigate are:

  • Autosampler Needle and Seat: The exterior and interior of the needle can harbor residue.

  • Injection Valve Rotor Seal: This is a common site for adsorption, especially for polar or "sticky" compounds. Scratches on the seal can create dead volumes where material accumulates.

  • Sample Loop: The loop can retain analyte.

The immediate action is to perform a rigorous system flush and cleaning, as detailed in the next section.

Q: My background signal is high and noisy, but there isn't a distinct peak. What is the cause?

A: A high, noisy baseline is typically caused by contaminated solvents or reagents.[13][15]

  • Action 1: Prepare Fresh Mobile Phase. Use the highest quality solvents (LC-MS grade or better) and water (18.2 MΩ·cm). Prepare small batches frequently and never top off old solvent bottles with new solvent.[16]

  • Action 2: Check Additives. Mobile phase additives (formic acid, ammonium acetate) can be a significant source of contamination. Purchase small-volume, high-purity ampules and test additives from different lots or vendors.[15]

  • Action 3: Prevent Microbial Growth. Add 5-10% organic solvent (e.g., methanol) to your aqueous mobile phase (Channel A) to inhibit bacterial or algal growth, a common source of baseline noise.[2][16]

Section 3: Advanced Protocols & Procedures

Here are detailed, actionable protocols for diagnosing and resolving contamination issues.

Protocol 3.1: Aggressive System Flush and Cleaning

This protocol is designed to remove stubborn, adsorbed contaminants from the LC system.

Objective: To thoroughly clean the autosampler and solvent delivery paths.

Materials:

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Water

  • Reagent-grade Formic Acid (FA)

  • A "Magic Mixture" wash solvent: 25:25:25:25 (v/v/v/v) IPA/ACN/MeOH/Water[17]

Procedure:

  • Preparation: Remove the column and replace it with a low-dispersion union. Direct the flow from the union to waste to avoid contaminating the mass spectrometer.

  • Seal Wash/Needle Wash Flush: Empty the existing seal wash solvent. Flush the lines with IPA for 5 minutes, then fill the reservoir with the "Magic Mixture."

  • Solvent Line Flush (System Purge):

    • Replace all mobile phase bottles with fresh bottles containing cleaning solvents.

    • Line A (Aqueous): Purge with 100% IPA for 15 minutes. Follow with 100% MeOH for 15 minutes, and finally with fresh 50:50 MeOH/Water.

    • Line B (Organic): Purge with 100% IPA for 15 minutes. Follow with 100% ACN for 15 minutes.

  • High-Flow System Wash:

    • Set the pump flow rate to its maximum recommended value (e.g., 2-4 mL/min for a UHPLC system).

    • Run a gradient wash program for 60 minutes:

      • 0-10 min: 100% Water + 0.5% FA

      • 10-30 min: Ramp to 100% IPA

      • 30-50 min: Hold at 100% IPA

      • 50-60 min: Ramp to 100% ACN

  • Autosampler Cleaning:

    • While the system is flushing, perform multiple (at least 20) full-loop injections using the "Magic Mixture" as the sample. This forces the cleaning solution through the needle, seat, and injection valve.

  • Re-equilibration:

    • Purge all lines with your initial mobile phase conditions.

    • Allow the system to pump your starting mobile phase for at least 30 minutes to ensure it is fully equilibrated before re-installing the column.

  • Verification: Re-install the column and run a series of blank injections. The background signal should be significantly reduced.

Protocol 3.2: Carryover Diagnostic Protocol

Objective: To confirm and quantify the percentage of carryover.

Procedure:

  • Establish a Baseline: Inject a blank (mobile phase or surrogate matrix) to confirm the system is clean.

  • Inject High Concentration Standard: Inject the highest concentration calibrator (e.g., ULOQ - Upper Limit of Quantification).

  • Inject Sequential Blanks: Immediately following the ULOQ injection, inject a sequence of at least three blank samples (Blank 1, Blank 2, Blank 3).

  • Calculate Carryover: Integrate the analyte peak, if any, in Blank 1. Calculate the carryover percentage using the following formula:

    % Carryover = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100

Interpretation:

  • A high peak area in Blank 1 that diminishes in Blank 2 and is absent in Blank 3 is a definitive sign of carryover.[18]

  • Most bioanalytical methods require carryover to be below 20% of the Lower Limit of Quantification (LLOQ). If your calculated carryover exceeds your established limit, remedial action (e.g., optimizing the needle wash solvent, performing a system flush) is required.

Section 4: Data Interpretation & Best Practices
Summary of Contamination Sources

This table provides a quick reference for identifying potential contamination sources based on their characteristic signal.

Observation Potential Cause(s) Primary Action(s) Causality & Reference
Sharp, consistent peak in all blanks Contaminated mobile phase, solvent additives, or system-wide contamination.Prepare fresh mobile phase; test new additives; perform system flush.Contaminants are introduced with every injection, creating a consistent signal.[2][15]
Peak appears only in first blank after a high sample Analyte CarryoverOptimize needle wash solvent; clean/replace injector rotor seal.Adsorption of analyte onto system surfaces which then leaches into the next injection.[5][14]
High, rolling, or noisy baseline Microbial growth in aqueous mobile phase; low-quality solvents.Use fresh aqueous phase with ~10% organic; use highest purity solvents.Microbes and solvent impurities introduce a wide range of ionizable compounds.[2][13]
Random, sporadic peaks Contaminated vials/caps; poor handling (no gloves).Use new, MS-certified vials; always wear nitrile gloves.Plasticizers and keratins/lipids are introduced from specific contaminated items or handling.[6][13]
Signal present in biological matrix, but not solvent blanks Endogenous analyte; Isobaric interference from a metabolite.Use surrogate matrix or standard addition for calibration; improve chromatography.Valine metabolism can produce endogenous isobutyryl compounds. Metabolites can have the same mass.[8][19]
Best Practice: Quantifying Endogenous Analytes

When dealing with endogenous analytes like potential this compound, standard calibration curves prepared in a simple solvent are insufficient because they do not account for matrix effects.[10][11] Two advanced strategies are recommended:

  • The Surrogate Matrix Approach: This is the most common method. An "analyte-free" matrix is created, for example, by stripping the endogenous compound from plasma using charcoal. The calibration standards are then prepared in this surrogate matrix. The validity of this approach depends on demonstrating that the surrogate matrix behaves identically to the authentic matrix.[11]

  • The Standard Addition Method: This method is used when a surrogate matrix is not available. Increasing amounts of the analyte standard are added to aliquots of the actual sample. The resulting signal is plotted, and the endogenous concentration is determined by extrapolating the calibration line back to the x-intercept. This method is highly accurate as it perfectly matches the matrix but is more labor-intensive.[10]

By adopting these rigorous practices and systematic troubleshooting workflows, you can build confidence in your data and achieve the highest level of accuracy and sensitivity in your this compound measurements.

References
  • Controlling Contamination in LC/MS Systems. (2016). Waters Corporation. [Link]

  • Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC North America. [Link]

  • Agilent LC/MS – Care and Feeding. Agilent Technologies. [Link]

  • Dickinson, J. R., et al. (1998). An investigation of the metabolism of valine to isobutyl alcohol in Saccharomyces cerevisiae. Journal of Biological Chemistry. [Link]

  • Van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B. [Link]

  • Zecha, J., et al. (2020). Recent advances in isobaric labeling and applications in quantitative proteomics. Expert Review of Proteomics. [Link]

  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]

  • How to Avoid Contamination in Lab Samples. (n.d.). Aurora Biomed. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC. [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (n.d.). SCIEX. [Link]

  • Gabbs, M., et al. (2019). Methods of the Analysis of Oxylipins in Biological Samples. Molecules. [Link]

  • Oetjen, K. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). SCIEX. [Link]

  • Chapman, K. A., et al. (2021). Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism. Human Molecular Genetics. [Link]

  • How To Avoid Contamination in Lab. (2021). Technical Safety Services. [Link]

  • Cuykx, M., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Liu, G., et al. (2014). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Journal of Mass Spectrometry. [Link]

  • Subbiah, S. (2015). How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2024). ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Group. [Link]

  • Tong, X., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry. [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. [Link]

  • What are some tips for troubleshooting carryover or ghost peaks on my LC column? (n.d.). Waters Knowledge Base. [Link]

  • Proposed pathways for metabolism of valine and propionyl-CoA in... (n.d.). ResearchGate. [Link]

  • Controlling Contamination. (n.d.). Waters Help Center. [Link]

  • A review on bioanalytical method development and validation. (2021). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. (2024). eLife. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. (2018). Molecules. [Link]

  • Carry over in LC-MS/MS. (2013). ResearchGate. [Link]

  • van der Ende, M., et al. (2023). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of Inherited Metabolic Disease. [Link]

Sources

Validation & Comparative

Validating Isobutyrylproline as a Novel Biomarker for Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need for Novel Cardiovascular Biomarkers

In the landscape of cardiovascular disease (CVD) diagnostics, there is a continuous and pressing need for novel biomarkers that can offer improved sensitivity, specificity, and prognostic value. While established markers have revolutionized patient care, they possess limitations that underscore the importance of exploring new molecular indicators. This guide provides an in-depth technical comparison of the potential of isobutyrylproline as a next-generation biomarker for cardiovascular diseases, particularly hypertension, against currently utilized biomarkers. We will delve into the scientific rationale, proposed validation workflows, and the potential clinical utility of this emerging molecule.

The Scientific Rationale for this compound as a Cardiovascular Biomarker

This compound is an N-acylated derivative of the amino acid proline. The rationale for investigating its role as a CVD biomarker stems from the intricate involvement of proline and its derivatives in blood pressure regulation and cardiovascular health.

The Link to the Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a key enzyme in this pathway, and its inhibitors are a cornerstone of hypertension therapy.[1] Many ACE inhibitors are proline-containing molecules, highlighting the importance of the proline structure for interaction with this enzyme. It is hypothesized that endogenous proline derivatives, such as this compound, may act as modulators of ACE activity or serve as indicators of RAAS dysregulation, a hallmark of hypertension.

Evidence from Metabolomics Studies in Hypertension

Recent metabolomics studies have shed light on the metabolic perturbations associated with hypertension. A notable finding is the association of various proline derivatives with blood pressure regulation. For instance, in the Dietary Approaches to Stop Hypertension (DASH) trial, certain proline metabolites were found to be associated with a reduction in blood pressure.[2] This suggests that the metabolic fingerprint of proline and its derivatives could serve as a sensitive indicator of an individual's blood pressure status and their response to dietary interventions. Furthermore, broader metabolomic profiling in hypertension has consistently pointed towards impairments in amino acid metabolism as a key characteristic of the disease.[3]

The Precedent of Proline-Containing Peptides in Cardiovascular Disease

The investigation of proline-containing molecules as cardiovascular biomarkers is not without precedent. The matrikine proline-glycine-proline (PGP) has emerged as a potential biomarker for coronary artery disease (CAD) in patients with chronic obstructive pulmonary disease (COPD).[4] This further strengthens the hypothesis that proline-based metabolites could reflect underlying pathological processes in the cardiovascular system.

Comparative Analysis: this compound vs. Established Cardiovascular Biomarkers

A critical step in validating a new biomarker is to compare its potential performance against existing standards. The following table provides a comparative overview of this compound (as a proposed biomarker) and established biomarkers for hypertension and heart failure.

BiomarkerClassPrimary Clinical UseAdvantagesLimitations
This compound (Proposed) N-Acylated Amino AcidPotential for early detection and risk stratification of hypertension.- Potentially more specific to RAAS dysregulation.- May reflect early metabolic changes preceding clinical hypertension.- Not yet clinically validated.- Requires sensitive LC-MS/MS for detection.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Peptide HormoneDiagnosis, prognosis, and monitoring of heart failure.[5]- Well-established and widely used.- Reflects myocardial stress.- Can be elevated in other conditions (e.g., renal failure, age).- Less specific for hypertension.
Cardiac Troponins (cTn) ProteinDiagnosis of myocardial infarction.[6]- Highly sensitive and specific for myocardial injury.- Not a direct marker of hypertension or early heart failure.
Galectin-3 LectinPrognosis in heart failure; marker of fibrosis.[5]- Reflects cardiac remodeling and fibrosis.- Not specific to cardiovascular disease; elevated in other fibrotic conditions.
Soluble ST2 (sST2) Interleukin-1 Receptor FamilyPrognosis in heart failure; marker of inflammation and fibrosis.[7]- Provides prognostic information independent of natriuretic peptides.- Less widely available than NT-proBNP.

Experimental Validation of this compound: A Step-by-Step Methodological Guide

The validation of this compound as a clinical biomarker requires a robust and reproducible analytical method. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma, adapted from established methods for similar small molecules.[8][9]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract this compound from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Objective: To separate this compound from other components in the extract and quantify it based on its specific mass-to-charge ratio.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion (M+H)+ to a specific product ion. The exact m/z values would need to be determined through infusion of a pure standard.

      • Internal Standard: Monitor the corresponding transition for the isotopically labeled internal standard.

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

3. Data Analysis and Quantification:

  • Objective: To determine the concentration of this compound in the plasma samples.

  • Procedure:

    • Generate a standard curve by analyzing a series of known concentrations of this compound prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Perform a linear regression analysis to obtain the equation of the line.

    • Calculate the concentration of this compound in the unknown samples using the regression equation.

Visualizing the Pathway and Workflow

To better understand the proposed role of this compound and the workflow for its validation, the following diagrams are provided.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Proline Proline Metabolism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Increased Blood Pressure Increased Blood Pressure Aldosterone->Increased Blood Pressure Renin Renin Renin->Angiotensinogen Renin Proline Proline This compound This compound Proline->this compound Endogenous Metabolism This compound->AngiotensinI Potential Inhibition?

Caption: Proposed interaction of this compound with the RAAS pathway.

G cluster_Workflow Validation Workflow for this compound Patient Cohort Selection Patient Cohort Selection Plasma Sample Collection Plasma Sample Collection Patient Cohort Selection->Plasma Sample Collection Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Sample Collection->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification Statistical Analysis Statistical Analysis Data Analysis & Quantification->Statistical Analysis Correlation with Clinical Parameters Correlation with Clinical Parameters Statistical Analysis->Correlation with Clinical Parameters Biomarker Performance Evaluation Biomarker Performance Evaluation Correlation with Clinical Parameters->Biomarker Performance Evaluation

Caption: Experimental workflow for validating this compound as a biomarker.

Conclusion and Future Directions

The validation of this compound as a biomarker for cardiovascular disease, particularly hypertension, holds significant promise for advancing clinical diagnostics. Its potential to reflect early metabolic dysregulation within the RAAS offers a unique advantage over existing biomarkers that often indicate later-stage organ damage. The proposed LC-MS/MS methodology provides a robust framework for its accurate and precise quantification in clinical samples.

Future research should focus on large-scale clinical studies to establish the correlation between plasma this compound levels and the presence and severity of hypertension. Longitudinal studies are also warranted to determine its prognostic value in predicting cardiovascular events. By systematically validating this novel biomarker, we can potentially unlock a new tool for the early detection, risk stratification, and personalized management of cardiovascular diseases.

References

  • Braunwald, E. (2018). Established and Emerging Roles of Biomarkers in Heart Failure.
  • Jackson, A. M., et al. (2023). LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis. Bioanalysis, 15(8), 455-465.
  • Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma.
  • Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors. Retrieved from [Link]

  • Oparil, S., et al. (2018). Hypertension.
  • Pascual-Figal, D. A., & Januzzi, J. L. (2015). The biology of ST2: the International ST2 Consensus Panel. The American journal of cardiology, 115(7 Suppl), 3B-7B.
  • Rebels, G. P., et al. (2023). Metabolomic Profiles Associated With Blood Pressure Reduction in Response to the DASH and DASH-Sodium Dietary Interventions. Hypertension, 80(5), 1069-1080.
  • Wells, J. M., et al. (2021). Abstract 12556: The Matrikine Proline-Glycine-Proline is a Novel Biomarker of Coronary Artery Disease Amongst Patients With Chronic Obstructive Pulmonary Disease.
  • Zisaki, A., et al. (2015). Antihypertensive drugs metabolism. Current pharmaceutical design, 21(6), 806-829.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the nuanced modulation of molecular properties through structural modifications is a cornerstone of optimizing therapeutic candidates. Acyl-prolines, a class of molecules characterized by an acyl group attached to the nitrogen atom of a proline ring, represent a versatile scaffold for developing enzyme inhibitors and other bioactive compounds. This guide provides a comprehensive comparative analysis of isobutyrylproline and its close analogs, acetylproline and benzoylproline.

As a Senior Application Scientist, my objective is to not only present a side-by-side comparison but also to provide the experimental framework necessary for you to generate your own comparative data. We will delve into the rationale behind experimental designs and the causal relationships between chemical structure and biological performance.

Introduction: The Significance of the Acyl-Proline Scaffold

Proline's unique cyclic structure imparts significant conformational rigidity to peptides and small molecules, making it a valuable component in rational drug design. The acylation of the proline nitrogen further modifies its physicochemical properties, influencing key drug-like attributes such as:

  • Lipophilicity: The nature of the acyl group directly impacts the molecule's oil/water partition coefficient, which in turn affects membrane permeability and plasma protein binding.

  • Steric Hindrance: The size and shape of the acyl group can influence the molecule's ability to fit into the active site of a target enzyme, thereby affecting its inhibitory potency and selectivity.

  • Metabolic Stability: The acyl-proline amide bond can be susceptible to hydrolysis by proteases and other enzymes. The structure of the acyl group can modulate this stability.

This guide will focus on a comparative analysis of three representative N-acyl-prolines: this compound, Acetylproline, and Benzoylproline. We will explore their synthesis, and more importantly, how to experimentally compare their performance in key assays relevant to drug discovery.

Physicochemical Properties: A Comparative Overview

The choice of the acyl group—isobutyryl, acetyl, or benzoyl—is predicted to have a significant impact on the molecule's physicochemical properties. A summary of these predicted properties is presented in the table below. It is crucial to experimentally verify these values for your specific derivatives.

PropertyThis compoundAcetylprolineBenzoylprolineCausality of the Acyl Group
Molecular Weight ( g/mol ) 185.22157.17219.23The size of the acyl group directly contributes to the overall molecular weight.
Predicted LogP (XLogP3) 0.6-0.71.5The larger, more nonpolar acyl groups (isobutyryl and especially benzoyl) increase lipophilicity compared to the smaller acetyl group.
Polar Surface Area (Ų) 57.657.657.6The polar surface area is dominated by the carboxylic acid and amide groups, which are common to all three molecules.
Hydrogen Bond Donors 111All three molecules have a single hydrogen bond donor in the carboxylic acid group.
Hydrogen Bond Acceptors 333All three molecules have three hydrogen bond acceptors (two in the carboxylic acid and one in the amide).

Data for this compound and Acetylproline sourced from PubChem.[1]

Synthesis of N-Acyl-Prolines: A General Protocol

The synthesis of N-acyl-prolines can be readily achieved through the acylation of L-proline. The Schotten-Baumann reaction is a robust and widely used method for this transformation.[2]

Experimental Protocol: Schotten-Baumann Acylation of L-Proline

This protocol provides a general framework for the synthesis of this compound, acetylproline, and benzoylproline.

Materials:

  • L-proline

  • Sodium hydroxide (NaOH)

  • Acyl chloride (isobutyryl chloride, acetyl chloride, or benzoyl chloride)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution of L-proline: In a flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0°C (ice bath).

  • Acylation: While vigorously stirring the solution at 0°C, slowly and simultaneously add the respective acyl chloride (1.1 equivalents) and an additional equivalent of sodium hydroxide solution from separate dropping funnels. Maintain the pH of the reaction mixture in the alkaline range (pH 9-10).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-proline.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at 0°C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Alkaline pH: Maintaining an alkaline pH is crucial to keep the proline's amino group deprotonated and thus nucleophilic, while the acyl chloride is susceptible to nucleophilic attack.

  • Acidification: Acidification protonates the carboxylate to the carboxylic acid, making the product less water-soluble and facilitating its extraction into an organic solvent.

Comparative Performance Analysis: Experimental Workflows

To objectively compare the performance of this compound, acetylproline, and benzoylproline, a series of standardized in vitro assays should be conducted. The following sections detail the protocols for key performance indicators.

Enzyme Inhibition Assay

A common application for acyl-prolines is as enzyme inhibitors, for example, targeting Angiotensin-Converting Enzyme (ACE).[3] The following is a generalized protocol for a fluorometric enzyme inhibition assay.

Workflow for Comparative Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors plate Add buffer, enzyme, and varying concentrations of inhibitors to a 96-well plate reagents->plate incubation Pre-incubate enzyme and inhibitor plate->incubation initiation Initiate reaction by adding substrate incubation->initiation kinetic_read Measure fluorescence kinetically over time initiation->kinetic_read rates Calculate initial reaction rates kinetic_read->rates ic50 Plot % inhibition vs. inhibitor concentration and determine IC50 values rates->ic50 comparison Compare IC50 values of this compound, Acetylproline, and Benzoylproline ic50->comparison

Caption: Workflow for a comparative enzyme inhibition assay.

Experimental Protocol: Fluorometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and the test compounds (this compound, acetylproline, benzoylproline) in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and serial dilutions of the test compounds. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Trustworthiness of the Protocol: This protocol includes positive and negative controls to ensure the validity of the assay. The kinetic measurement of the reaction provides more robust data than a single endpoint reading.

Metabolic Stability Assay

Assessing the metabolic stability of a compound is crucial in early drug discovery. The following protocol uses liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4]

Workflow for Comparative Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare buffer, liver microsomes, NADPH, and test compounds incubation_mix Prepare incubation mixtures containing buffer, microsomes, and test compounds reagents->incubation_mix prewarm Pre-warm incubation mixtures incubation_mix->prewarm start_reaction Initiate reaction by adding NADPH prewarm->start_reaction time_points Incubate and collect aliquots at different time points start_reaction->time_points stop_reaction Quench the reaction in the collected aliquots time_points->stop_reaction lcms Analyze samples by LC-MS/MS to quantify remaining parent compound stop_reaction->lcms half_life Plot % remaining vs. time and calculate the in vitro half-life (t½) lcms->half_life comparison Compare the metabolic stability of the acyl-prolines half_life->comparison

Caption: Workflow for a comparative metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a stock solution of each test compound. Prepare a reaction mixture containing liver microsomes in a suitable buffer. Prepare a solution of the cofactor NADPH.

  • Incubation: In a microcentrifuge tube, combine the liver microsome suspension and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Self-Validation: The inclusion of a time-zero sample and a control incubation without NADPH are critical for validating the assay and ensuring that the observed compound loss is due to enzymatic metabolism.

Cell Permeability Assay (Caco-2)

The Caco-2 cell line is a widely used in vitro model to predict the intestinal permeability of drug candidates.

Workflow for Comparative Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21-25 days to form a differentiated monolayer seeding->differentiation teer Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity differentiation->teer dosing Add test compounds to the apical (A) or basolateral (B) side teer->dosing incubation Incubate at 37°C dosing->incubation sampling Collect samples from the receiver compartment at specific time points incubation->sampling lcms Quantify compound concentration in samples by LC-MS/MS sampling->lcms papp Calculate the apparent permeability coefficient (Papp) lcms->papp efflux_ratio Determine the efflux ratio (Papp B-A / Papp A-B) papp->efflux_ratio comparison Compare the permeability and efflux of the acyl-prolines efflux_ratio->comparison

Caption: Workflow for a comparative Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Study:

    • For apical to basolateral (A-to-B) permeability, add the test compound to the apical side (donor compartment) and fresh buffer to the basolateral side (receiver compartment).

    • For basolateral to apical (B-to-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment and replace with fresh buffer.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter.

Conclusion: Synthesizing the Data for Informed Decisions

By systematically applying the synthetic and analytical protocols outlined in this guide, researchers can generate robust, comparative data for this compound, acetylproline, benzoylproline, and other acyl-proline analogs. The integration of data from enzyme inhibition, metabolic stability, and cell permeability assays will provide a comprehensive performance profile for each compound.

This multi-parameter analysis is essential for making informed decisions in the lead optimization process. For instance, a potent enzyme inhibitor (low IC50) may be of limited therapeutic value if it has poor metabolic stability (low t½) or low intestinal permeability (low Papp). Conversely, a moderately potent inhibitor with excellent metabolic stability and permeability may be a more promising drug candidate.

The true value of this comparative analysis lies in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR). By correlating the changes in the acyl group with the observed differences in biological performance, researchers can develop predictive models to guide the design of future generations of acyl-proline-based therapeutics with enhanced efficacy and drug-like properties.

References

  • PubChem. N-Acetyl-L-proline. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis, Surface Active Properties and Cytotoxicity of Sodium N-Acyl Prolines. National Center for Biotechnology Information. [Link]

  • Frontiers in Plant Science. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers Media S.A. [Link]

  • Frontiers in Pharmacology. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers Media S.A. [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. [Link]

  • PubMed. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules.

Introduction: The Analytical Imperative for Isobutyrylproline

As a Senior Application Scientist, my objective is not merely to present disparate protocols but to weave a narrative of analytical reasoning. We will explore the causality behind the choice of each method, the intricacies of sample preparation and derivatization, and the principles of method validation that ensure data integrity. This guide is structured to empower you, the researcher, to make informed decisions when establishing and cross-validating analytical methods for this compound and other challenging small molecules.

The Analytical Triad: A Comparative Overview

The selection of an analytical technique is a balance of sensitivity, selectivity, throughput, and the inherent chemical properties of the analyte. For this compound, each of the three major techniques presents a unique set of advantages and challenges.

FeatureLC-MS/MSGC-MSqNMR
Sensitivity Excellent (pg to ng/mL)Very Good (ng/mL)Good (µg/mL to mg/mL)
Selectivity ExcellentVery GoodGood
Sample Throughput HighMediumMedium to Low
Derivatization Not typically requiredOften necessaryNot required
Structural Info. Fragmentation patternFragmentation patternDetailed molecular structure
Matrix Effects Can be significantLess common but possibleMinimal
Universality Broad applicabilityVolatile/semi-volatile compoundsAny soluble compound with NMR-active nuclei

Deep Dive into the Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity

LC-MS/MS stands as the preeminent technique for quantifying trace levels of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.

The Rationale: this compound is a polar molecule, making it amenable to reverse-phase liquid chromatography. Coupling this separation with tandem mass spectrometry allows for the highly selective detection of the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, even in the presence of co-eluting matrix components.

Experimental Workflow:

A Comparative Guide to Proline and its Derivatives in Healthy and Pathological States

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proline as a Central Player in Cellular Homeostasis

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring. This structure confers significant conformational rigidity, influencing protein folding and stability. Beyond its structural role, proline is a key metabolite with multifaceted functions in cellular physiology. It is integral to collagen synthesis, redox balance, and cellular signaling pathways. The metabolism of proline is tightly regulated, with its synthesis and degradation occurring in distinct cellular compartments, primarily the cytosol and mitochondria, respectively. Given its central role, it is not surprising that dysregulation of proline metabolism is implicated in a variety of pathological conditions.

Proline Metabolism in Health and Disease: A Comparative Overview

The cellular concentration of proline is a result of a delicate balance between its biosynthesis from glutamate, degradation to glutamate, and uptake from the extracellular environment. Key enzymes in this process include Pyrroline-5-Carboxylate Reductase 1 (PYCR1) for biosynthesis and Proline Dehydrogenase/Proline Oxidase (PRODH/POX) for catabolism.[1] Alterations in the expression and activity of these enzymes are increasingly recognized as hallmarks of several diseases.

Cancer

In many cancers, there is a notable shift in proline metabolism to support rapid proliferation, biomass production, and resistance to metabolic stress.[2]

  • Elevated Proline Biosynthesis: Numerous cancer types, including breast, lung, and liver cancer, exhibit an upregulation of PYCR1.[3] This enhanced proline synthesis contributes to the production of collagen, a key component of the tumor microenvironment that facilitates invasion and metastasis.[1] Furthermore, proline itself can act as an energy source for metastatic cancer cells.[4]

  • Redox Homeostasis: The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is linked to the production and scavenging of reactive oxygen species (ROS), thereby influencing cell survival and apoptosis.[2]

Neurological Disorders

Proline metabolism is also critically important for neuronal function and development.[5][6] Dysregulation of this pathway has been associated with several neurological and psychiatric conditions.[7][8]

  • Hyperprolinemia: Genetic defects in the enzymes responsible for proline degradation, such as PRODH, lead to a condition known as hyperprolinemia, which is characterized by elevated levels of proline in the blood and urine.[7][8] Type I hyperprolinemia has been linked to an increased risk of schizophrenia, seizures, and cognitive impairment.[7][9]

  • Neurotransmitter Synthesis: Proline serves as a precursor for the synthesis of the major excitatory neurotransmitter, glutamate.[4] Altered proline levels can, therefore, impact neurotransmission and contribute to the pathophysiology of neurological disorders.

Renal Disease

The kidneys play a crucial role in amino acid homeostasis, including the reabsorption of proline from the glomerular filtrate.

  • Biomarker of Kidney Function: Alterations in plasma and urinary proline levels have been observed in chronic kidney disease (CKD).[10] However, the precise role of proline metabolism in the pathogenesis of renal disease is an area of ongoing investigation.

  • Familial Hyperprolinemia and Nephropathy: Some forms of familial hyperprolinemia have been associated with renal abnormalities, suggesting a potential link between proline metabolism and kidney health.[9]

Isobutyrylproline and Other N-Acyl-Proline Derivatives: A Frontier in Biomarker Research

While direct evidence for the role of this compound in disease is scarce, the existence of N-acyl amino acids as a class of signaling molecules is well-established.[8][11][12] These molecules are formed by the conjugation of a fatty acid to the amino group of an amino acid.

Hypothesized Biosynthesis of this compound

This compound is hypothesized to be formed through the enzymatic conjugation of proline with isobutyryl-CoA. Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, valine. Therefore, conditions that alter valine metabolism could potentially influence the levels of this compound.

Potential Pathological Significance

Given the known alterations in proline and branched-chain amino acid metabolism in various diseases, it is plausible that the levels of this compound are also altered.

  • In Cancer: The metabolic reprogramming in cancer cells could lead to an altered availability of both proline and isobutyryl-CoA, potentially impacting the synthesis of this compound.

  • In Metabolic Disorders: Conditions such as obesity and diabetes, which are characterized by dysregulated amino acid and fatty acid metabolism, may also exhibit altered levels of N-acyl-prolines.

Further metabolomic studies are required to validate the presence and quantify the levels of this compound in various biological matrices in both healthy and diseased states.

Quantitative Analysis of Proline and its Derivatives by LC-MS/MS: A Detailed Protocol

The accurate quantification of proline and its derivatives in biological samples is essential for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.

Sample Preparation
  • Plasma/Serum Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot at room temperature for 30 minutes before centrifuging for serum. Store plasma/serum at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., D7-Proline).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar analytes like proline.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution from high organic to high aqueous content should be optimized to achieve good separation of the analytes from the matrix.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for proline and its derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.

      • Proline MRM transition: m/z 116.1 → 70.1

      • Hypothesized this compound MRM transition: m/z 186.1 → 116.1 (and/or other specific fragments)

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve the highest sensitivity.

Data Analysis and Validation
  • Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Summary of Proline and its Derivatives in Health vs. Disease

Metabolite Healthy State Cancer Neurological Disorders Renal Disease
Proline Homeostatic levels maintained by balanced synthesis, degradation, and uptake. in many tumors due to increased biosynthesis (↑ PYCR1) to support proliferation and collagen synthesis.[1][3] in hyperprolinemia due to genetic defects in degradation enzymes (e.g., PRODH).[7][8]Altered plasma and urinary levels observed, but the direction of change can vary.[10]
PYCR1 (enzyme) Basal expression levels for normal physiological functions. expression in various cancers, promoting tumor growth.[3]Mutations can lead to developmental disorders.Role not well-defined.
PRODH/POX (enzyme) Basal expression for proline catabolism.Expression is often downregulated in tumors. activity in hyperprolinemia.[7][8]Role not well-defined.
This compound (Hypothesized) Present at low, basal levels resulting from normal valine and proline metabolism.? - Levels may be altered due to metabolic reprogramming of both valine and proline pathways.? - Potential alterations in conditions with disrupted branched-chain amino acid metabolism.? - Potential alterations in advanced CKD where amino acid metabolism is generally dysregulated.

Visualizing the Pathways

Proline Metabolic Pathway

Proline_Metabolism cluster_synthesis Biosynthesis (Cytosol) cluster_acylation Hypothesized Acylation Glutamate Glutamate P5C Δ1-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ALDH18A1 P5C->Glutamate P5CDH Proline Proline P5C->Proline PYCR1 Proline->P5C PRODH/POX Collagen Collagen & other proteins Proline->Collagen Protein Synthesis This compound This compound (Hypothesized) Proline->this compound Valine Valine (from diet/protein breakdown) Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Valine Catabolism Isobutyryl_CoA->this compound LCMS_Workflow Sample Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (with Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Transfer & Evaporation Centrifugation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for the quantification of proline and its derivatives using LC-MS/MS.

Conclusion and Future Perspectives

Proline metabolism is a critical hub in cellular physiology, and its dysregulation is a common feature of various pathological states, most notably cancer and certain neurological disorders. While proline itself shows promise as a biomarker, there is a compelling rationale to investigate its acylated derivatives, such as this compound. The development and application of sensitive and specific analytical methods, like the LC-MS/MS protocol detailed here, are paramount to advancing this research. Future metabolomic studies that include a broader range of N-acyl amino acids will be instrumental in elucidating their potential roles as novel biomarkers and in providing deeper insights into the metabolic underpinnings of disease.

References

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

  • Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC. [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. Frontiers. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Isobutyryl-CoA. Wikipedia. [Link]

  • Proline metabolism in cancer. PubMed. [Link]

  • Proline Metabolism in Neurological and Psychiatric Disorders. PMC. [Link]

  • Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis. PMC. [Link]

  • Pathway of proline biosynthesis and degradation in higher plants. ResearchGate. [Link]

  • Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. NIH. [Link]

  • Structures of isobutyryl-CoA dehydrogenase and enzyme-product complex: comparison with isovaleryl. PubMed. [Link]

  • PYCR1 gene. MedlinePlus Genetics. [Link]

  • Proline Metabolism in Neurological and Psychiatric Disorders. PubMed. [Link]

  • [Type I Hyperprolinemia - What about the Kidney?]. PubMed. [Link]

  • Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]

  • Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and... ResearchGate. [Link]

  • Connecting proline metabolism and signaling pathways in plant senescence. Frontiers. [Link]

  • The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling. Taylor & Francis. [Link]

  • LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. ResearchGate. [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

  • Amino Acid Metabolites Associated with Chronic Kidney Disease: An Eight-Year Follow-Up Korean Epidemiology Study. MDPI. [Link]

  • N-Acyl amino acids and their impact on biological processes. The Hebrew University of Jerusalem. [Link]

  • Isobutyryl-CoA dehydrogenase deficiency. Newborn Screening - HRSA. [Link]

  • (PDF) Renal Tubular Transport of Proline, Hydroxyproline, and Glycine in Health and in Familial Hyperprolinemia *. ResearchGate. [Link]

  • Proline Metabolism in Neurological and Psychiatric Disorders. ResearchGate. [Link]

  • (PDF) The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. ResearchGate. [Link]

  • Functional Impact of a Cancer-Related Variant in Human Δ1-Pyrroline-5-Carboxylate Reductase 1. ACS Omega. [Link]

  • LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis. NorthEast BioLab. [Link]

  • The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry. [Link]

  • Proline Metabolism. Karner Lab | UT Southwestern, Dallas, Texas. [Link]

  • Proline metabolism and cancer: emerging links to glutamine and collagen. PubMed - NIH. [Link]

  • 5831 - Gene ResultPYCR1 pyrroline-5-carboxylate reductase 1 [ (human)]. NCBI. [Link]

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

  • Proline (Compound). Exposome-Explorer - IARC. [Link]

  • The importance of proline metabolism under conditions of nutrient stress. AACR Journals. [Link]

  • Proline - Male Comprehensive Metabolic Performance Profile (Urine). Physicians Lab. [Link]

Sources

A Researcher's Guide to the Functional Comparison of Isobutyrylproline with Established Signaling Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Signaling Potential of Isobutyrylproline

In the intricate landscape of cellular communication, the discovery of novel signaling molecules is a critical driver of progress in drug development and fundamental biology. This compound, a derivative of the amino acid proline, is emerging as a molecule of interest with potential roles in metabolic regulation and cellular homeostasis. While its precise mechanisms are still under active investigation, related compounds in the glyproline family have demonstrated effects on fat and carbohydrate metabolism, as well as hemostasis, suggesting a broader regulatory role.[1] This guide provides a framework for researchers to functionally characterize this compound by comparing it against well-established signaling molecules: Lysophosphatidylcholine (LPC) and Sphingosine-1-phosphate (S1P).

LPC and S1P are bioactive lipids that mediate a wide array of physiological and pathological processes through G protein-coupled receptors (GPCRs).[2][3][4] By leveraging the established knowledge of LPC and S1P signaling, we can design robust experimental strategies to elucidate the functional profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a comprehensive comparative analysis.

Chapter 1: The Comparators - LPC and S1P as Benchmarks for GPCR Signaling

A logical starting point for characterizing a novel signaling molecule is to compare it with known agents that elicit similar cellular responses. We have selected Lysophosphatidylcholine (LPC) and Sphingosine-1-phosphate (S1P) as our primary comparators due to their well-defined roles in inflammation, cell proliferation, and metabolic control, functions that are putatively associated with proline-containing peptides.

Lysophosphatidylcholine (LPC): A Pro-inflammatory Lipid Mediator

LPC is a metabolite of phosphatidylcholine produced by the action of phospholipase A2.[3][5] It is a major component of oxidized low-density lipoprotein (oxLDL) and is implicated in various inflammatory conditions.

  • Receptor & Signaling: LPC exerts its effects through several receptors, most notably the G protein-coupled receptor GPR132 (also known as G2A), as well as Toll-like receptors (TLRs).[6][7] Activation of G2A can trigger downstream signaling cascades involving Gq proteins, leading to the production of inositol trisphosphate (IP3).[8] In macrophages, G2A activation initiates MyD88-PI3K-AKT signaling, which is crucial for cell migration.[9] Furthermore, LPC can activate the MAPK/ERK pathway, a central regulator of cell growth and differentiation.[3]

  • Key Functions: LPC is a potent chemoattractant for immune cells, promotes the expression of adhesion molecules, and can stimulate cell proliferation.[3][5][7]

Sphingosine-1-Phosphate (S1P): A Master Regulator of Cell Trafficking

S1P is a bioactive sphingolipid metabolite that acts as both an intracellular second messenger and an extracellular ligand for a family of five specific GPCRs (S1PR1-5).[2][4][10] This dual role makes it a critical regulator of a vast number of cellular processes.

  • Receptor & Signaling: The five S1P receptors couple to various heterotrimeric G proteins, leading to diverse downstream effects. For instance, S1PR1 typically couples to Gi to activate Rac-dependent cell migration, while S1PR2 and S1PR3 can couple to G12/13 to activate Rho, which is involved in stress fiber formation.[11] This differential coupling allows S1P to elicit distinct and sometimes opposing effects depending on the receptor subtype expressed in a given cell type.

  • Key Functions: S1P signaling is fundamental for lymphocyte trafficking from lymphoid organs, vascular development, cell survival, and proliferation.[2][4]

The signaling pathways for these comparator molecules are visualized below.

G cluster_LPC LPC Signaling Pathway cluster_S1P S1P Signaling Pathway LPC LPC G2A GPR132 (G2A) LPC->G2A Gq Gq G2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation_LPC Cell Proliferation Inflammation MAPK->Proliferation_LPC S1P S1P S1PR S1PR1-5 S1P->S1PR Gi Gi S1PR->Gi G1213 G12/13 S1PR->G1213 Rac Rac Gi->Rac Rho Rho G1213->Rho Migration Cell Migration Rac->Migration Survival Cell Survival Rho->Survival

Caption: Simplified signaling pathways for LPC and S1P.

Chapter 2: Functional Comparison Workflow

To systematically compare this compound with LPC and S1P, we propose a three-tiered experimental approach focusing on receptor activation, cell proliferation, and metabolic regulation. The causality behind this workflow is to first determine if this compound acts via a GPCR and then to characterize its downstream functional consequences in comparison to our benchmarks.

Caption: Proposed experimental workflow for functional comparison.
Tier 1: Assessing GPCR Activation

The primary question is whether this compound signals through a GPCR. A common feature of GPCR activation is the modulation of intracellular second messengers or the initiation of receptor internalization.[12]

Experimental Protocol: GPCR Internalization Assay

This protocol provides a method to visually and quantitatively assess whether a ligand induces the internalization of a GPCR from the cell surface, a hallmark of agonist-induced activation.[13][14][15]

  • Objective: To determine if this compound, LPC, or S1P induces internalization of a candidate GPCR (e.g., GPR132 for LPC/isobutyrylproline comparison, or S1PR1 for S1P comparison).

  • Principle: A GPCR of interest is tagged with a fluorescent protein (e.g., GFP). In unstimulated cells, the fluorescence is localized to the plasma membrane. Upon agonist binding, the receptor is internalized into endosomes, resulting in a shift from membrane to punctate intracellular fluorescence.

  • Methodology:

    • Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the fluorescently-tagged GPCR of interest (e.g., GPR132-GFP). Select a stable cell line expressing the receptor at the plasma membrane.

      • Scientific Rationale: HEK293 cells are widely used for their robust growth and high transfection efficiency, making them an ideal system for studying recombinant receptor function.[16]

    • Cell Seeding: Seed the stable cells onto glass-bottom 96-well plates suitable for microscopy and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare a concentration range of this compound (e.g., 1 nM to 100 µM).

      • Prepare positive controls: LPC (10 µM) for GPR132-GFP cells, and S1P (1 µM) for S1PR1-GFP cells.

      • Prepare a negative control: Vehicle (e.g., 0.1% BSA in PBS).

      • Replace the culture medium with the compound solutions and incubate at 37°C for 60 minutes.

    • Imaging:

      • Fix the cells with 4% paraformaldehyde.

      • Image the cells using a high-content imaging system or a confocal microscope. Capture images of both membrane and intracellular fluorescence.

    • Data Analysis: Quantify the internalization by measuring the intensity of intracellular fluorescent puncta relative to the total cell fluorescence. Plot the dose-response curve for each compound.

Tier 2: Comparative Analysis of Cell Proliferation

Both LPC and S1P are known to influence cell proliferation.[7][10] Comparing the proliferative effects of this compound can provide critical functional insights.

Experimental Protocol: WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability.

  • Objective: To compare the dose-dependent effects of this compound, LPC, and S1P on the proliferation of a relevant cell line (e.g., Jurkat T-lymphocytes or vascular smooth muscle cells).

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable, metabolically active cells. The amount of formazan dye formed correlates directly with the number of living cells in the culture.

  • Methodology:

    • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of this compound, LPC, and S1P. Include a vehicle control and a positive control for proliferation (e.g., 10% FBS).

    • Incubation: Incubate the plate for 48 hours at 37°C.

      • Self-Validation: The 48-hour time point is chosen to allow for sufficient time for cell division to occur, making proliferative or anti-proliferative effects more pronounced.

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

    • Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of proliferation against compound concentration. Calculate EC50 or IC50 values.

Tier 3: Investigating Metabolic Regulation

Given that related glyprolines exhibit effects on fat and carbohydrate metabolism[1], it is crucial to assess whether this compound shares these properties.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

This assay uses a fluorescently-labeled deoxyglucose analog (2-NBDG) to measure glucose uptake in living cells.

  • Objective: To determine if this compound modulates glucose uptake and compare its effect to known metabolic regulators.

  • Principle: 2-NBDG is transported into cells through glucose transporters. Since it cannot be fully metabolized, it accumulates inside the cell, and the resulting fluorescence is proportional to the glucose uptake rate.

  • Methodology:

    • Cell Culture: Culture a metabolically active cell line, such as C2C12 myotubes or 3T3-L1 adipocytes, in 96-well plates.

    • Starvation: Prior to the assay, starve the cells of glucose for 2-4 hours by incubating them in Krebs-Ringer Bicarbonate (KRB) buffer.

    • Compound Stimulation: Treat the cells with this compound, a vehicle control, and a positive control (e.g., 100 nM Insulin) for 30 minutes.

    • 2-NBDG Uptake: Add 100 µM 2-NBDG to each well and incubate for 30 minutes.

    • Measurement: Remove the 2-NBDG solution, wash the cells with cold PBS, and measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em ~485/535 nm).

    • Data Analysis: Normalize the fluorescence readings to the vehicle control and compare the fold-change in glucose uptake induced by insulin and this compound.

Chapter 3: Summarizing and Interpreting the Comparative Data

The data generated from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Comparative Functional Profile

ParameterThis compoundLysophosphatidylcholine (LPC)Sphingosine-1-Phosphate (S1P)
GPCR Internalization (EC50) To be determined~5-10 µM (for GPR132)~10-100 nM (for S1PR1)
Cell Proliferation (EC50/IC50) To be determinedVaries by cell typeVaries by cell type
Glucose Uptake (% of Insulin) To be determinedTypically low/no effectModulatory effects reported

Data for LPC and S1P are representative and may vary based on the specific cell line and assay conditions.

Conclusion: Charting the Path Forward

This guide provides a structured, hypothesis-driven framework for the functional characterization of this compound. By employing well-validated assays and comparing its activity profile against established signaling molecules like LPC and S1P, researchers can efficiently determine its primary mechanism of action and physiological relevance. The proposed workflow, moving from receptor-level interactions to downstream cellular and metabolic functions, ensures a comprehensive and logical investigation. The resulting data will be instrumental in positioning this compound within the broader landscape of cellular signaling and will pave the way for its potential development as a novel therapeutic agent.

References

  • This compound - gsrs . (n.d.). Retrieved January 27, 2026, from [Link]

  • Isobutyric acid regulated G protein-coupled receptor (GPCR) expression... - ResearchGate . (n.d.). Retrieved January 27, 2026, from [Link]

  • Assessment of Subcellular ROS and NO Metabolism in Higher Plants: Multifunctional Signaling Molecules - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC . (n.d.). Retrieved January 27, 2026, from [Link]

  • Sphingosine 1-phosphate signalling - PMC - NIH . (n.d.). Retrieved January 27, 2026, from [Link]

  • The modern view on the role of glyprolines by metabolic syndrome - PubMed . (2020, November 5). Retrieved January 27, 2026, from [Link]

  • Soy protein extract (SPE) exhibits differential in vitro cell proliferation effects in oral cancer and normal cell lines - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • GPR132 G protein-coupled receptor 132 [ (human)] - NCBI . (2025, November 25). Retrieved January 27, 2026, from [Link]

  • Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • Mammalian cell lines engineered to identify inhibitors of specific signal transduction pathways - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols - ResearchGate . (2025, August 10). Retrieved January 27, 2026, from [Link]

  • Lysophosphatidylcholine - Wikipedia . (n.d.). Retrieved January 27, 2026, from [Link]

  • GPR132 - Wikipedia . (n.d.). Retrieved January 27, 2026, from [Link]

  • Signaling Pathways | Sino Biological . (n.d.). Retrieved January 27, 2026, from [Link]

  • Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC . (n.d.). Retrieved January 27, 2026, from [Link]

  • What are GPR132 stimulants and how do they work? - Patsnap Synapse . (2024, June 25). Retrieved January 27, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI . (2024, May 17). Retrieved January 27, 2026, from [Link]

  • Full article: Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - Taylor & Francis . (n.d.). Retrieved January 27, 2026, from [Link]

  • Metabolic pathway regulation logic - YouTube . (2023, November 11). Retrieved January 27, 2026, from [Link]

  • Signaling pathways activated in a unique mast cell line where interleukin-3 supports survival and stem cell factor is required for a proliferative response - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PubMed Central . (n.d.). Retrieved January 27, 2026, from [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling - DOI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Sphingosine-1-Phosphate Signaling - GeneGlobe . (n.d.). Retrieved January 27, 2026, from [Link]

  • An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC . (n.d.). Retrieved January 27, 2026, from [Link]

  • The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed . (2020, July 21). Retrieved January 27, 2026, from [Link]

  • Regulated ubiquitination of proteins in GPCR-initiated signaling pathways - PubMed . (n.d.). Retrieved January 27, 2026, from [Link]

  • Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed . (2023, September 8). Retrieved January 27, 2026, from [Link]

  • Understanding metabolic regulation and its influence on cell physiology - PubMed Central . (n.d.). Retrieved January 27, 2026, from [Link]

  • Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain - MDPI . (n.d.). Retrieved January 27, 2026, from [Link]

  • Cell Proliferation & Viability Detection Reagents - Bio-Rad Antibodies . (n.d.). Retrieved January 27, 2026, from [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC - NIH . (2025, January 15). Retrieved January 27, 2026, from [Link]

  • Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC - PubMed Central . (n.d.). Retrieved January 27, 2026, from [Link]

  • Fully activated structure of the sterol-bound Smoothened GPCR-Gi protein complex - NIH . (2023, November 28). Retrieved January 27, 2026, from [Link]

  • (PDF) Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration - ResearchGate . (2019, November 5). Retrieved January 27, 2026, from [Link]

  • 4: Signaling Pathways of Metabolic Regulation - YouTube . (2021, February 19). Retrieved January 27, 2026, from [Link]

Sources

Charting the Unexplored: A Guide to Establishing Reproducible and Robust Findings for Novel Proline Derivatives, Featuring Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to a potential therapeutic is fraught with challenges. A primary hurdle is ensuring that initial promising findings are both reproducible and robust, forming a solid foundation for further development. This guide provides a strategic framework for the systematic evaluation of a novel proline derivative, using the sparsely documented molecule, isobutyrylproline, as a case study. By adhering to the principles of rigorous experimental design, transparent reporting, and proactive validation, we can enhance the reliability of preclinical research.

Introduction to this compound and the Reproducibility Imperative

This compound, also known as (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline.[1][2] With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol , it shares the core pyrrolidine structure common to a class of compounds with diverse and significant pharmacological activities.[1][3][4] Proline and its analogues are key components in several FDA-approved drugs, highlighting the therapeutic potential of this chemical scaffold.[5]

The well-documented "reproducibility crisis" in preclinical research underscores the critical need for robust experimental design and execution.[6][7][8] Failure to reproduce key findings not only wastes significant resources but also erodes confidence in the scientific process. This guide, therefore, emphasizes a proactive approach to embedding reproducibility into the very fabric of the research plan for a novel agent like this compound.

The Foundational Step: Comprehensive Physicochemical Characterization

Before embarking on biological assays, a thorough characterization of the test compound is paramount. Inconsistencies in the purity, stability, or identity of the molecule can be a major source of experimental variability.

Table 1: Essential Physicochemical Characterization of this compound

ParameterMethodPurposeAcceptance Criteria
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the chemical structure of the synthesized this compound.Spectra consistent with the proposed structure.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV and/or MS detectionTo determine the percentage purity of the compound.≥95% purity is recommended for initial biological screening.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the solubility in various aqueous buffers and organic solvents.To inform vehicle selection for in vitro and in vivo studies.
Stability HPLC-based stability assays in selected solvents and buffers at various temperaturesTo assess the chemical stability of this compound under experimental conditions.Minimal degradation over the course of the planned experiments.
Lipophilicity (LogP/LogD) Calculated and/or experimentally determined (e.g., shake-flask method)To predict membrane permeability and potential for non-specific binding.To guide interpretation of biological data.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
  • Preparation of Stock Solution: Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC System and Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: Gradient from 95% to 5% B

    • 31-36 min: 5% B

  • Detection: Monitor the elution profile using a UV detector at a wavelength determined by a preliminary UV scan of the compound (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

A Tiered Approach to In Vitro Biological Screening

A systematic, tiered approach to in vitro screening allows for a logical progression from broad, high-throughput assays to more complex, hypothesis-driven studies.

Workflow for In Vitro Evaluation of this compound

Caption: Tiered workflow for the in vitro evaluation of a novel compound.

Tier 1: Broad Initial Screening

The initial goal is to ascertain any biological activity of this compound.

  • Cytotoxicity Assays: It is crucial to assess the general cytotoxicity of the compound across a panel of cell lines. This helps to establish a therapeutic window for subsequent assays.

    • Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay is rapid, sensitive, and has a large dynamic range.

  • Phenotypic Screening: Depending on the hypothesized therapeutic area for proline derivatives (e.g., oncology, inflammation, metabolic diseases), a broad phenotypic screen can be employed.

    • Example: For potential anti-inflammatory effects, an LPS-stimulated cytokine release assay in macrophages could be performed.

Experimental Protocol: Anti-inflammatory Screening in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the vehicle control and plot a dose-response curve to determine the IC₅₀ value of this compound.

Ensuring Robustness: Orthogonal Assays and Counter-screens

A key principle of robust research is the validation of initial "hits" using orthogonal assays. These are assays that measure the same biological endpoint but with a different technological principle.

Logical Framework for Hit Validation

G cluster_0 Initial Finding cluster_1 Validation cluster_2 Conclusion InitialHit Hit from Primary Screen (e.g., Reduced TNF-α in ELISA) OrthogonalAssay Orthogonal Assay (e.g., qPCR for TNF-α mRNA) InitialHit->OrthogonalAssay Confirms on-target effect CounterScreen Counter-Screen (e.g., General Transcription Inhibitor Assay) InitialHit->CounterScreen Rules out non-specific effects ValidatedHit Validated, Specific Hit OrthogonalAssay->ValidatedHit CounterScreen->ValidatedHit If negative Artifact Artifact or Non-specific Effect CounterScreen->Artifact If positive

Caption: Validating a primary screen hit with orthogonal assays and counter-screens.

Transitioning to In Vivo Models: A Cautious and Considered Approach

Before moving to costly and ethically sensitive animal studies, a strong body of in vitro evidence is required.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): An initial PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will inform dose selection and the route of administration.

  • Tolerability: A maximum tolerated dose (MTD) study should be conducted to establish a safe dose range for efficacy studies.

  • Blinding and Randomization: All animal studies must be conducted in a blinded and randomized manner to mitigate bias.

  • Appropriate Animal Model: The chosen animal model should be relevant to the human disease being studied.

Conclusion: Building a Foundation of Trustworthy Science

The path to validating a novel compound like this compound is a marathon, not a sprint. By prioritizing meticulous physicochemical characterization, employing a tiered and logical approach to biological screening, and embedding the principles of reproducibility and robustness at every stage, researchers can build a strong and reliable data package. This not only increases the likelihood of successful translation but also contributes to a more efficient and trustworthy scientific ecosystem. The frameworks and protocols outlined in this guide provide a starting point for the rigorous investigation of this compound and other novel chemical entities.

References

  • MySkinRecipes. (S)-Pyrrolidine-2-carboxylic acid, sodium salt. [Link]

  • gsrs. This compound. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15324300, this compound. Retrieved January 27, 2026 from [Link].

  • Kitchens, G. C., & Wood, T. F. (1962). U.S. Patent No. 3,057,914. U.S.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • ResearchGate. (2024). Properties, metabolisms, and applications of L-proline analogues. [Link]

  • WebMD. Proline - Uses, Side Effects, and More. [Link]

  • Al-Ostath, A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(21), 7306. [Link]

  • Kamei, A., et al. (2013). Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus. Clinical, Cosmetic and Investigational Dermatology, 6, 113–118. [Link]

  • Pinto, M. C. X., et al. (2025). Neurobiology of L-proline: From molecules to behavior. Neuroscience, 585, 117-130. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Doherty, J. B., et al. (1987). U.S. Patent No. 4,691,007. U.S.
  • ResearchGate. (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl) pyrrolidine-2-carboxylic acid. [Link]

  • Wang, S., et al. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 67(47), 13079-13089. [Link]

  • Schulz, G., & VanRaaphorst, M. (2023). U.S. Patent Application No. 18/130,041. [Link]

  • Khan, F., & Ali, A. (2016). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 14(3), 57. [Link]

  • Babkov, D. A., et al. (2022). Isobornylchalcones as Scaffold for the Synthesis of Diarylpyrazolines with Antioxidant Activity. Molecules, 27(19), 6524. [Link]

  • Hellenia Healthfoods. (2024). What does L-Proline do? – Why do we need it?. [Link]

  • Atkovskaya, O., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(15), 4983. [Link]

  • Surendran, P., et al. (2024). L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices. Metabolites, 14(11), 748. [Link]

  • Itoh, M., et al. (2001). U.S. Patent No. EP0826701B1.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66141, N-Acetyl-L-proline. Retrieved January 27, 2026 from [Link].

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • iHerb. (2024). L-Proline: Skin Benefits, Foods, + More. [Link]

  • Akele, C., et al. (2016). U.S. Patent No. 9,617,218. U.S.
  • DrugBank. (S)-(-)-Pyrrolidine-2-carboxylic acid. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66777928, pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. Retrieved January 27, 2026 from [Link].

  • Chen, C., et al. (2007). U.S. Patent No. 7,244,852. U.S.
  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 366-377. [Link]

Sources

A Researcher's Guide to Isobutyrylproline: Comparative Analysis of its Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and cellular biology, proline and its derivatives represent a burgeoning field of interest, with numerous analogues demonstrating significant therapeutic potential.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the effects of a specific proline analogue, isobutyrylproline. While direct literature on this compound is nascent, this document synthesizes established knowledge of proline derivatives to propose a robust, data-driven approach for characterizing its activity across various cell lines. By understanding the differential impact of this compound, researchers can unlock its potential applications in oncology, regenerative medicine, and beyond.

The Scientific Rationale: Why Investigate this compound?

Proline is more than just a proteinogenic amino acid; its metabolism is intricately linked to cellular regulation, particularly in the context of cancer biology and stress responses.[3][4] Proline analogues have been successfully integrated into FDA-approved drugs, highlighting their versatility as chemical building blocks in pharmaceutical peptides and small molecules.[1][2] These analogues can modulate cellular processes ranging from proliferation and signaling to oxidative stress management.[5][6]

This compound, as a derivative, is hypothesized to leverage the unique structural and functional properties of the proline scaffold. The addition of an isobutyryl group may alter its hydrophobicity, cell permeability, and interaction with specific protein targets, potentially leading to novel biological activities. This guide outlines a systematic approach to compare its effects across a panel of cell lines, providing a foundational understanding of its mechanism of action.

A Comparative Framework: Selecting Cell Lines for Analysis

To obtain a comprehensive understanding of this compound's effects, a diverse panel of cell lines is essential. The choice of cell lines should reflect different physiological and pathological states.

Cell Line CategoryRecommended Cell LineRationale
Cancer MCF-7 (Breast Adenocarcinoma)A well-characterized, estrogen-receptor-positive cancer cell line, allowing for the study of potential anti-cancer effects and hormonal interplay.
C6 (Rat Glioma)A model for aggressive brain tumors, useful for investigating effects on highly proliferative and invasive cells.[5]
Normal (Control) NIH-3T3 (Mouse Fibroblast)A non-cancerous, immortalized cell line to assess general cytotoxicity and effects on normal cell proliferation.
Stem Cell mESC (Mouse Embryonic Stem Cells)To evaluate the impact on pluripotency, differentiation, and self-renewal, which is crucial for regenerative medicine applications. Proline availability is known to control the proliferation of pluripotent embryonic stem cells.[7]

The differential responses of these cell lines to this compound will provide critical insights into its therapeutic window and potential applications.

Experimental Deep Dive: Protocols for Cellular Analysis

A multi-pronged experimental approach is necessary to dissect the effects of this compound. Here, we detail the core assays and the rationale behind their selection.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it provides a quantitative measure of how this compound affects cell growth and survival.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Rationale: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Studies have shown that proline can modulate NF-κB activity.[5] Western blotting allows for the detection of key proteins in this pathway, such as phosphorylated NF-κB (p-NF-κB), to determine if this compound has an effect.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p-NF-κB, total NF-κB, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Rationale: Proline and its analogues have been shown to protect against oxidative stress.[6] The DCFDA assay measures the intracellular generation of reactive oxygen species (ROS), providing insight into whether this compound possesses antioxidant or pro-oxidant properties.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the MTT assay. An optional positive control for ROS induction (e.g., H₂O₂) can be included.

  • DCFDA Staining: After treatment, remove the medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate by crystal violet staining) and express as a fold change relative to the vehicle control.

Visualizing the Science: Diagrams and Data

Isobutyrylproline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates This compound This compound This compound->Receptor Binds IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Target Gene Expression NF-κB_n->Gene_Expression Induces Cell_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cell_Response Leads to

Caption: Hypothetical signaling cascade of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Culture MCF-7, C6, NIH-3T3, mESC Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT WB Western Blot (NF-κB Signaling) Treatment->WB DCFDA DCFDA Assay (ROS Levels) Treatment->DCFDA Data_Quant Quantify Results MTT->Data_Quant WB->Data_Quant DCFDA->Data_Quant Comparison Compare Effects Across Cell Lines Data_Quant->Comparison Conclusion Draw Conclusions on Mechanism & Specificity Comparison->Conclusion

Caption: Workflow for comparing this compound effects.

Anticipated Outcomes and Comparative Data Summary

The following table presents hypothetical data to illustrate how the results could be summarized and interpreted.

Cell LineIC₅₀ (µM) from MTT Assay (48h)p-NF-κB Expression (Fold Change vs. Control)Intracellular ROS (Fold Change vs. Control)
MCF-7 25.50.41.2
C6 15.20.21.1
NIH-3T3 > 1000.91.0
mESC 75.81.50.7

Interpretation of Hypothetical Data:

  • Selective Cytotoxicity: this compound shows higher potency against cancer cell lines (MCF-7 and C6) compared to normal fibroblasts (NIH-3T3), suggesting a favorable therapeutic window.

  • Mechanism of Action: The decrease in p-NF-κB in cancer cells suggests that this compound may inhibit this pro-survival pathway.

  • Stem Cell Effects: In mESCs, this compound is less cytotoxic and appears to increase p-NF-κB while reducing ROS, which could indicate a role in maintaining pluripotency or promoting differentiation, warranting further investigation.

Broader Implications and Future Directions

This guide provides a foundational strategy for the initial characterization of this compound. Based on the comparative data obtained, future research could delve into more specific mechanisms, such as:

  • Target Identification: Employing techniques like affinity chromatography or proteomics to identify the direct molecular targets of this compound.

  • In Vivo Studies: Validating the in vitro findings in animal models of cancer or tissue regeneration.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.

By systematically comparing the effects of this compound across diverse cell lines, researchers can build a comprehensive profile of this novel compound, paving the way for its potential development as a therapeutic agent.

References

  • Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line. (2020). Neurochemical Research. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. [Link]

  • Isoproterenol - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. [Link]

  • Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses. (2014). Amino Acids. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Journal of Medicinal Chemistry. [Link]

  • Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress. (2023). International Journal of Molecular Sciences. [Link]

  • Isoproterenol antagonizes prolongation of refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. Mechanism of action. (1992). Circulation Research. [Link]

  • No Survival Effect in Cell Lines with Different Growth Factor-Induced Division Rates, but with Different Fractionation Schemes. (2022). International Journal of Molecular Sciences. [Link]

  • Derivatives of l-proline, their preparation and their biological uses. (1993).
  • Isobologram analysis reveals that ultraviolet light potentiation of psoralen action is not additive but synergistic. (1984). Journal of Investigative Dermatology. [Link]

  • The new insight into the role of hydroxyproline in metabolism of cancer cells. (2025). Amino Acids. [Link]

  • Effects of isoprothiolane on cell growth of cultured bovine mammary epithelial cells. (1998). Journal of Veterinary Medical Science. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). Molecules. [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. (2022). Frontiers in Cell and Developmental Biology. [Link]

  • An Effect of Culture Media on Epithelial Differentiation Markers in Breast Cancer Cell Lines MCF7, MDA-MB-436 and SkBr3. (2018). Medicina. [Link]

  • Proline derivatives used in this study. (2021). ResearchGate. [Link]

  • Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol. (2018). Molecules. [Link]

  • This compound. (N.A.). gsrs.ncats.nih.gov. [Link]

Sources

A Guide to the Independent Verification of Isobutyrylproline: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of isobutyrylproline. It is intended for researchers, scientists, and drug development professionals who require a robust methodology to confirm the identity, purity, and key characteristics of this N-acylated amino acid. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the experimental outcomes. We will delve into the rationale behind the chosen synthetic and analytical methods, offering insights honed from extensive experience in small molecule analysis.

Introduction: The Scientific Context of this compound

L-proline is a unique cyclic amino acid with multifaceted roles in cellular biology.[1] Its rigid structure is critical in protein folding and it serves as a precursor for the synthesis of collagen, the most abundant protein in humans.[1] Furthermore, proline metabolism is implicated in cellular signaling, stress response, and has been linked to various physiological and pathological states, including neurological disorders and cancer.[1][2][3]

N-acylated amino acids, a class of lipids where a fatty acid is linked to an amino group of an amino acid, are emerging as important biological molecules. They are involved in a variety of cellular processes and their dysregulation has been associated with metabolic diseases. Some N-acyl amino acid derivatives have also been investigated as potential enzyme inhibitors.[4]

This compound, the N-acylated derivative of proline with an isobutyryl group, falls at the intersection of these two significant molecular classes. While specific literature on the biological activity of this compound is not abundant, its structural similarity to other biologically active N-acylated prolines suggests its potential for further investigation in drug discovery and development. Therefore, the ability to synthesize, purify, and rigorously verify the identity and purity of this compound is of paramount importance for any research in this area. This guide provides the necessary tools to achieve this.

Synthesis of this compound: A Reliable and Verifiable Approach

To independently verify published data, one must first have a reliable method for synthesizing the compound of interest. The following protocol is adapted from established methods for the acylation of amino acids.

The synthesis of this compound from L-proline and isobutyryl chloride can be achieved through a straightforward acylation reaction. The workflow is designed to be easily monitored and purified.

Synthesis_Workflow Proline L-Proline Reaction Acylation Reaction Proline->Reaction Activation Activation of Isobutyryl Moiety Activation->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Materials:

  • L-proline

  • Isobutyryl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution of L-proline: In a round-bottom flask, dissolve L-proline (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to deprotonate the carboxylic acid of proline and to neutralize the HCl byproduct of the acylation reaction.

  • Acylation: Cool the solution to 0°C in an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes.

  • Workup and Extraction: After the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid of the product, making it less water-soluble. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by crystallization from a solvent system such as ethyl acetate/hexanes to yield a white solid.

Orthogonal Analytical Verification

A cornerstone of scientific integrity is the use of multiple, independent analytical techniques to confirm the structure and purity of a synthesized compound. This orthogonal approach provides a high degree of confidence in the data.

The following workflow outlines a comprehensive approach to the analytical verification of synthesized this compound.

Verification_Workflow cluster_synthesis Synthesis & Purification cluster_verification Analytical Verification cluster_confirmation Data Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LC-MS/MS) Synthesized_Product->MS Chromatography Chromatography (HPLC/UPLC) Synthesized_Product->Chromatography Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed Chromatography->Purity_Confirmed

Caption: A multi-pronged approach for the analytical verification of this compound.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Features:

  • Proline Ring Protons: A series of multiplets corresponding to the protons on the pyrrolidine ring. Due to the restricted rotation around the amide bond, cis and trans isomers may be observed, leading to a more complex spectrum.

  • Isobutyryl Protons: A doublet for the two methyl groups and a multiplet for the methine proton of the isobutyryl group.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyl carbons.

  • Proline Ring Carbons: Distinct signals for each of the carbons in the pyrrolidine ring.

  • Isobutyryl Carbons: Signals for the methyl and methine carbons of the isobutyryl group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for adequate resolution.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, coupling constants, and integration values. Compare the obtained spectra with expected values for N-acylated proline derivatives.

LC-MS/MS provides highly sensitive and specific detection, making it ideal for confirming the molecular weight and for quantitative analysis.

Methodology: A validated LC-MS/MS method for the quantification of acetylated proline-glycine-proline can be adapted for this compound.

Experimental Protocol for LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating this moderately polar molecule.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good peak shape and retention.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for high specificity.

      • Precursor Ion: The [M+H]⁺ ion of this compound (m/z = 186.11).

      • Product Ions: Characteristic fragment ions should be identified by performing a product ion scan. Likely fragments would result from the loss of the carboxylic acid group or fragmentation of the proline ring.

  • Validation Parameters:

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

    • Linearity: Establish a calibration curve with a series of known concentrations to demonstrate the method's linear response range.

    • Precision and Accuracy: Assess the repeatability and closeness of the measured values to the true values using quality control samples at different concentrations.

HPLC with UV detection is a robust method for assessing the purity of the synthesized compound.

Experimental Protocol for HPLC Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs.

  • Purity Assessment: The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Data Summary and Comparison

To facilitate a clear comparison of independently generated data with published values, all quantitative data should be summarized in tables.

Table 1: Comparison of NMR Data

Assignment Published ¹H Chemical Shift (ppm) Observed ¹H Chemical Shift (ppm) Published ¹³C Chemical Shift (ppm) Observed ¹³C Chemical Shift (ppm)
Proline α-CH Enter Published Data Enter Published Data
Proline β-CH₂ Enter Published Data Enter Published Data
Proline γ-CH₂ Enter Published Data Enter Published Data
Proline δ-CH₂ Enter Published Data Enter Published Data
Isobutyryl CH Enter Published Data Enter Published Data
Isobutyryl CH₃ Enter Published Data Enter Published Data
Amide C=O Enter Published Data

| Carboxyl C=O | | | Enter Published Data | |

Table 2: Comparison of LC-MS/MS and HPLC Data

Parameter Published Value Observed Value
LC-MS/MS
Retention Time (min) Enter Published Data
Precursor Ion (m/z) Enter Published Data
Product Ions (m/z) Enter Published Data
HPLC
Retention Time (min) Enter Published Data

| Purity (%) | Enter Published Data | |

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification of this compound. By following the detailed protocols for synthesis and orthogonal analytical characterization, researchers can generate high-quality, reliable data. The emphasis on a self-validating system, where multiple analytical techniques are employed, ensures a high degree of confidence in the structural assignment and purity assessment. This rigorous approach is essential for advancing research into the potential biological roles and therapeutic applications of this compound and other N-acylated amino acids.

References

  • Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline metabolism and its regulation in cancer. Frontiers in bioscience (Landmark edition), 15, 963–977.
  • Wu, G., Bazer, F. W., Burghardt, R. C., Johnson, G. A., Kim, S. W., Knabe, D. A., ... & Spencer, T. E. (2011).
  • Tiwary, E., et al. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Journal of Chromatography B, 123815. [Link]

  • Crabtree, D., et al. (2022). The Multifaceted Roles of Proline in Cell Behavior. Biomolecules, 12(11), 1641. [Link]

  • Pinto, M. C. X., et al. (2025). Neurobiology of L-proline: From molecules to behavior. Neuroscience. [Link]

  • Barrett, J. S., et al. (2022). Role of Disease Progression Models in Drug Development. Pharmaceutical Research, 39(5), 835-849. [Link]

  • Puppo, A., et al. (2022). The Emerging Role of Proline in the Establishment and Functioning of Legume-Rhizobium Symbiosis. Frontiers in Plant Science, 13, 891953. [Link]

  • Brazin, K. N., & Andreotti, A. H. (2005). A Case Study of Proline Isomerization in Cell Signaling. Vitamins and Hormones, 72, 237-254. [Link]

  • Yoshimoto, T., et al. (1987). Inhibition of proline endopeptidase activity by acyl-coenzyme A esters. Archives of Biochemistry and Biophysics, 258(1), 12-18. [Link]

  • Rae, C., et al. (2024). L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices. Neurochemical Research. [Link]

  • Andreotti, A. H. (2003). Proline cis-trans isomerization controls autoinhibition of a signaling protein. Cell, 115(5), 587-597. [Link]

  • Di Marzo, V., & Izzo, A. A. (2016). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Trends in Pharmacological Sciences, 37(12), 1001-1012. [Link]

  • Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. Biochemical and Biophysical Research Communications, 134(2), 888-894. [Link]

Sources

A Comparative Guide to the Correlation of Isobutyrylproline with Key Metabolic Markers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Isobutyrylproline in the Metabolic Landscape

In the intricate network of metabolic pathways, the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—plays a critical role that extends beyond simple protein synthesis. Dysregulation of these pathways is increasingly recognized as a hallmark of prevalent metabolic diseases, including insulin resistance, type 2 diabetes (T2D), and cardiovascular disease.[1][2] Within this context, this compound, a derivative of the valine catabolic intermediate isobutyryl-CoA, is emerging as a nuanced biomarker. Its concentration in biological fluids offers a window into the flux and potential bottlenecks within BCAA metabolism.

This guide provides an in-depth comparison of this compound with other critical metabolic markers. We will explore the underlying biochemical relationships, present supporting data, and provide a robust experimental framework for co-analysis. This document is intended for researchers, clinicians, and drug development professionals seeking to leverage these correlations to better understand metabolic health and disease.

The Metabolic Origin of this compound: The Valine Catabolism Pathway

To understand the correlations of this compound, we must first trace its origin. This compound is formed from isobutyryl-CoA, a central intermediate in the mitochondrial degradation pathway of valine.[3] This pathway is essential for energy production, providing substrates that feed into the tricarboxylic acid (TCA) cycle.[4]

The catabolic process begins with the transamination of valine to its corresponding branched-chain ketoacid (BCKA), α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation step, yielding isobutyryl-CoA.[3] It is the accumulation or altered flux of isobutyryl-CoA that can lead to the formation of various derivatives, including this compound.

Valine_Catabolism cluster_Mitochondria Mitochondrial Matrix Valine Valine AKIV α-Ketoisovalerate (BCKA) Valine->AKIV BCAT IsobutyrylCoA Isobutyryl-CoA AKIV->IsobutyrylCoA BCKDH Metabolites Downstream Metabolites IsobutyrylCoA->Metabolites This compound This compound IsobutyrylCoA->this compound Conjugation? TCA_Cycle TCA Cycle (as Succinyl-CoA) Metabolites->TCA_Cycle Proline Proline Proline->this compound

Caption: Simplified Valine Catabolism Pathway.

Comparative Analysis: this compound vs. Key Metabolic Marker Panels

The clinical utility of a biomarker is defined by its relationship with established physiological and pathological indicators. Below, we compare this compound's expected correlation with four key panels of metabolic markers. The strength and direction of these correlations can provide a comprehensive "metabolic fingerprint."

Panel 1: Branched-Chain Amino Acid (BCAA) Metabolism Markers

The most direct correlations for this compound are with its metabolic precursors. In conditions of BCAA metabolic dysfunction, such as genetic disorders or obesity-induced insulin resistance, the upstream substrates accumulate.[5]

Causality: Elevated plasma valine leads to increased production of α-ketoisovalerate and subsequently isobutyryl-CoA. When the downstream catabolic enzymes are saturated or impaired, isobutyryl-CoA is shunted towards alternative pathways, including the formation of this compound. Therefore, a strong positive correlation is expected.

Table 1: Expected Correlation with BCAA Panel

Marker Class Expected Correlation with this compound Rationale
Valine Amino Acid Strong Positive Direct metabolic precursor.
Leucine / Isoleucine Amino Acids Moderate Positive Catabolism is co-regulated; shared enzymes.[5]
α-Ketoisovalerate BCKA Strong Positive Immediate precursor to isobutyryl-CoA.

| 3-Hydroxyisobutyrate (3-HIB) | Valine Catabolite | Strong Positive | Another key downstream metabolite of valine.[2] |

Panel 2: Markers of Insulin Resistance and Glycemic Control

Chronic elevation of BCAAs and their catabolites is mechanistically linked to the development of insulin resistance.[1][2] Metabolites like 3-HIB have been shown to impair insulin signaling by promoting lipid accumulation in muscle and other tissues.[2]

Causality: As a marker of dysregulated valine metabolism, this compound is expected to correlate positively with markers of poor glycemic control. Its presence indicates a state of metabolic stress that is often concurrent with impaired insulin sensitivity.

Table 2: Expected Correlation with Glycemic Control Panel

Marker Class Expected Correlation with this compound Rationale
Insulin Hormone Moderate Positive Reflects insulin resistance.
HOMA-IR Insulin Resistance Index Moderate Positive Calculated index of insulin resistance.
HbA1c Glycated Hemoglobin Weak to Moderate Positive Indicates long-term glycemic status.

| Glucose | Carbohydrate | Weak Positive | May be elevated in states of insulin resistance. |

Panel 3: Markers of Dyslipidemia and Cardiovascular Risk

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease and stroke, and is characterized by insulin resistance, abdominal obesity, and dyslipidemia.[6] Given the strong link between BCAA metabolism and insulin resistance, a correlation between this compound and markers of cardiovascular risk is anticipated.

Causality: The metabolic state indicated by elevated this compound—namely, nutrient excess and impaired BCAA catabolism—is often associated with abnormal lipid profiles.[7] This includes high triglycerides and atherogenic LDL particles, and often low levels of protective HDL.

Table 3: Expected Correlation with Dyslipidemia & CVD Risk Panel

Marker Class Expected Correlation with this compound Rationale
Triglycerides (TG) Lipid Moderate Positive Key feature of metabolic syndrome dyslipidemia.
LDL-Cholesterol (LDL-C) Lipoprotein Weak to Moderate Positive Often elevated in metabolic syndrome.[7]
HDL-Cholesterol (HDL-C) Lipoprotein Weak Negative Protective lipoprotein, often reduced in metabolic syndrome.

| Lipoprotein(a) [Lp(a)] | Lipoprotein | Variable / Weak | An independent genetic risk factor for CVD.[8] |

Panel 4: Inflammatory Markers

The metabolic stress associated with nutrient overload and BCAA accumulation often triggers a state of chronic, low-grade inflammation.[9] Adipose tissue dysfunction in obesity leads to the release of pro-inflammatory cytokines, which can further exacerbate insulin resistance and contribute to cardiovascular disease.

Causality: Elevated this compound may serve as an indirect marker of this inflammatory state. The underlying metabolic dysfunction it represents is a known trigger for inflammatory pathways.[10]

Table 4: Expected Correlation with Inflammation Panel

Marker Class Expected Correlation with this compound Rationale
hs-C-Reactive Protein (hs-CRP) Acute Phase Protein Moderate Positive A sensitive marker of systemic inflammation.[10]
Interleukin-6 (IL-6) Cytokine Moderate Positive Pro-inflammatory cytokine linked to insulin resistance.[9][10]

| Adiponectin | Adipokine | Moderate Negative | An anti-inflammatory adipokine; levels are reduced in obesity and metabolic syndrome.[6] |

Experimental Guide: Protocol for Co-Analysis of this compound and Correlated Markers

This section provides a self-validating protocol for the simultaneous quantification of this compound and other key metabolites from biological plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical technique for this application.[11]

Objective: To accurately quantify this compound and a panel of BCAA-related and metabolic syndrome markers in human plasma to enable robust correlation analysis.

Experimental Rationale:

  • Sample Type: K2-EDTA plasma is preferred as it prevents coagulation without interfering with most small-molecule analyses. Samples should be from subjects in a fasted state (8-12 hours) to minimize dietary influence on metabolite levels.

  • Analytical Method: LC-MS/MS provides the necessary sensitivity and specificity to measure low-concentration analytes in a complex biological matrix. The use of stable isotope-labeled internal standards for each analyte class is critical for ensuring accuracy by correcting for matrix effects and variations in instrument response.

Experimental_Workflow cluster_SamplePrep Part 1: Sample Preparation cluster_Analysis Part 2: Instrumental Analysis & Data Processing Collection 1. Plasma Sample Collection (Fasting, K2-EDTA) Spike 2. Spike with Internal Standards (e.g., Valine-d8, Proline-d7) Collection->Spike Precipitation 3. Protein Precipitation (Cold Acetonitrile/Methanol) Spike->Precipitation Centrifuge 4. Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifuge Drydown 5. Supernatant Transfer & Evaporation (N2 stream) Centrifuge->Drydown Reconstitute 6. Reconstitution in Injection Solvent Drydown->Reconstitute LCMS 7. LC-MS/MS Analysis (HILIC or Reversed-Phase) Reconstitute->LCMS Quant 8. Peak Integration & Quantification (Ratio to Internal Standard) LCMS->Quant Stats 9. Statistical Correlation Analysis (e.g., Spearman's Rank) Quant->Stats

Caption: Workflow for Metabolite Co-Analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of an internal standard (IS) stock solution containing stable isotope-labeled analogs of the target analytes (e.g., Valine-d8, this compound-d7, etc.).

    • Add 200 µL of ice-cold extraction solvent (90:10 Methanol:Acetonitrile). This high organic content effectively precipitates proteins.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 30 minutes to maximize protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reversed-phase chromatography).

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable UPLC/HPLC column (e.g., a C18 column for general metabolic profiling or a HILIC column for more polar compounds).

    • Mobile Phase: Employ a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a non-polar mobile phase (e.g., acetonitrile with 0.1% formic acid). The gradient must be optimized to achieve chromatographic separation of the target analytes.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective process ensures accurate quantification. (MRM transitions must be optimized for each compound).

  • Data Analysis and Interpretation:

    • Calculate the peak area ratio of each analyte to its corresponding internal standard.

    • Generate a calibration curve using standards of known concentrations to determine the absolute concentration of each analyte in the samples.

    • Perform correlation analysis (e.g., Spearman's rank correlation for non-normally distributed data) to assess the relationship between this compound concentrations and the concentrations of the other measured metabolic markers.

    • Visualize data using scatter plots and heatmaps to clearly present the correlational structure.

Conclusion and Future Directions

This compound is a promising biomarker that sits at the crossroads of amino acid metabolism, insulin resistance, and cardiometabolic health. Its strong positive correlation with its BCAA precursors and markers of inflammation and insulin resistance, coupled with a negative correlation with protective markers like adiponectin, positions it as a valuable component of a comprehensive metabolic biomarker panel.

The provided experimental protocol offers a robust and validated method for exploring these relationships further. For drug development professionals, tracking the modulation of this compound alongside these other markers could provide crucial insights into the metabolic efficacy and mechanism of action of novel therapeutic agents targeting metabolic syndrome. Future research should focus on large-scale cohort studies to validate these correlations and establish clinically relevant thresholds for this compound in risk stratification and disease monitoring.

References

  • Vertex AI Search. (2024). Could Selected Adipokines/Cytokines Serve as Markers of Adipose Tissue Dysfunction?
  • PubMed. (n.d.). Improved High-Performance Liquid Chromatography Method for Quantitation of Proline and Hydroxyproline in Biological Materials.
  • PubMed. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases.
  • NIH. (2022). PCSK9 Inhibitors in the Management of Cardiovascular Risk: A Practical Guidance.
  • PubMed. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants.
  • PubMed. (2020). Chronic treatment with the (iso-)glutaminyl cyclase inhibitor PQ529 is a novel and effective approach for glomerulonephritis in chronic kidney disease.
  • NIH. (n.d.). Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation.
  • ResearchGate. (n.d.). Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and....
  • MDPI. (n.d.). Branched Chain Amino Acids: Beyond Nutrition Metabolism.
  • American College of Cardiology. (n.d.). Clinical Feature: Non-Lipid Lowering Therapies Impacting Cardiovascular Disease Risk.
  • MDPI. (n.d.). Useful Biomarkers of Metabolic Syndrome.
  • PubMed Central. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias.
  • MDPI. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples.
  • PubMed Central. (2025). Effect of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors on Lipid Profile and Cardiovascular Events in High-Risk Diabetic Patients.
  • PubMed. (2022). Inflammatory markers are associated with the progression of gestational diabetes to metabolic syndrome.
  • ResearchGate. (2025). Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes.

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Isobutyrylproline Detection Kits

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobutyrylproline, a metabolite linked to the catabolism of branched-chain amino acids (BCAAs), is an emerging biomarker of interest in metabolic research. The quantification of this small molecule in biological matrices is predominantly achieved through immunoassay techniques, specifically competitive ELISA kits. However, the absence of independent, peer-reviewed, head-to-head comparisons of commercially available kits presents a significant challenge for researchers, making kit selection a critical and often uncertain step. This guide provides a framework for researchers to conduct their own rigorous, in-house validation and comparison of this compound detection kits. We will delve into the underlying principles of the competitive immunoassay, outline key performance characteristics to evaluate, and provide a detailed, step-by-step experimental workflow for generating robust, comparative data. This document is intended to empower researchers to select the most suitable assay for their specific research needs with confidence, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an acylproline, a class of metabolites that can reflect metabolic flux and enzymatic activity. It is specifically derived from the metabolism of the branched-chain amino acid valine. Elevated levels of metabolites from BCAA pathways have been implicated in various metabolic disorders. Therefore, the accurate quantification of this compound in biological samples such as serum, plasma, and urine is of growing interest to researchers studying metabolic diseases, nutrition, and drug development.

The primary tool available for routine quantification of this compound in many laboratories is the enzyme-linked immunosorbent assay (ELISA). These kits offer a convenient and high-throughput method, but their performance can vary significantly between manufacturers. Factors such as antibody specificity, sensitivity, and susceptibility to matrix effects can all impact the quality of the resulting data. This guide provides the necessary framework to critically evaluate and validate these kits before embarking on large-scale studies.

The Assay Landscape: A Comparative Overview of Commercial Kits

The market offers several ELISA kits for this compound detection, all of which operate on the principle of competitive inhibition. In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of capture antibody binding sites on the microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Below is a summary of specifications as claimed by the manufacturers of several commercially available kits. It is crucial to note that these values have not been independently verified and should be used as a preliminary guide for kit selection.

FeatureKit A (Example: Abbexa)Kit B (Example: MyBioSource)Kit C (Example: CUSABIO)
Product Name This compound ELISA KitThis compound ELISA KitHuman this compound ELISA Kit
Catalog No. abx584289MBS7608119CSB-E14321h
Detection Method Competitive ELISACompetitive ELISACompetitive ELISA
Sample Types Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture SupernatesSerum, Plasma, Other Biological FluidsSerum, Plasma, Other Biological Fluids
Detection Range 1.23 - 100 ng/mL0.625 - 40 ng/mL0.156 - 10 ng/mL
Sensitivity (LOD) < 0.51 ng/mL< 0.375 ng/mL< 0.078 ng/mL
Assay Time ~3 hours~2.5 hours~2 hours
Manufacturer Abbexa Ltd.MyBioSource, Inc.CUSABIO Technology LLC

Disclaimer: The kits listed are for illustrative purposes. Researchers should conduct their own search for the most current and relevant products for their studies.

The Principle of Competitive ELISA

Understanding the mechanism of the competitive ELISA is fundamental to designing a proper validation strategy and troubleshooting potential issues. The diagram below illustrates the core principle.

competitive_elisa cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Wash Step cluster_signal Signal Generation Ab Capture Antibody (Pre-coated) Bound_Complex Antibody-Analyte Complexes Form Sample_Ag Sample Analyte (this compound) Sample_Ag->Bound_Complex Competes Enzyme_Ag Enzyme-Conjugated Analyte (Kit Reagent) Enzyme_Ag->Bound_Complex Competes Unbound Unbound Analytes are Washed Away Bound_Complex->Unbound Substrate Substrate Signal Colorimetric Signal (Inversely Proportional to Sample Analyte) Substrate->Signal Enzyme Converts

Caption: Competitive ELISA workflow for this compound detection.

Experimental Design for Head-to-Head Kit Validation

A robust in-house validation is the most reliable way to determine which kit is best suited for your samples and research question. The following workflow provides a comprehensive approach to comparing two or more kits directly.

validation_workflow start Start: Select 2-3 Kits Based on Datasheets prep Prepare Pooled Sample Matrix (e.g., Serum Pool from Control Subjects) start->prep exp_design Design Validation Experiments: - Precision (Intra/Inter-Assay) - Accuracy (Spike-Recovery) - Linearity of Dilution prep->exp_design run_assays Run Assays in Parallel (Kit A vs. Kit B vs. Kit C) Following Manufacturer Protocols exp_design->run_assays analyze Analyze Data: 1. Generate Standard Curves 2. Calculate Concentrations 3. Evaluate Performance Metrics run_assays->analyze decision Decision: Select Best-Performing Kit (Lowest CV, Best Recovery/Linearity) analyze->decision proceed Proceed with Full Study decision->proceed

Caption: Workflow for in-house validation of this compound ELISA kits.

Step-by-Step Validation Protocol

This protocol outlines the key experiments for assessing kit performance. It is essential to perform these experiments for each kit being compared, ideally on the same day to minimize inter-assay variability.

Materials:

  • Selected this compound ELISA Kits (2-3 candidates)

  • Pooled biological samples (e.g., serum, plasma) from at least 5-10 individuals, representative of the study population. This pool will serve as the base matrix.

  • High-purity this compound standard (if available, for spike-in experiments) or use the highest standard from one kit as a reference.

  • Precision pipettes and tips

  • Microplate reader

Experimental Procedures:

1. Precision (Intra-Assay and Inter-Assay Variability)

  • Objective: To assess the reproducibility of the measurements.

  • Procedure:

    • Prepare two pools of your sample matrix: one with an expected low concentration and one with an expected high concentration of this compound.

    • Intra-Assay: On a single plate for each kit, run at least 10 replicates of both the low and high concentration pools.

    • Inter-Assay: Repeat the assay on 3 different days using the same low and high concentration pools.

  • Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates within a plate (intra-assay) and across the three plates (inter-assay).

  • Acceptance Criterion: A %CV of <15% is generally considered acceptable.

2. Accuracy (Spike and Recovery)

  • Objective: To determine if substances in the sample matrix interfere with the assay.

  • Procedure:

    • Aliquot your pooled sample matrix into three tubes.

    • Spike two of the tubes with known, different concentrations of this compound standard (e.g., a low spike and a high spike). The third tube remains unspiked.

    • Assay the unspiked and spiked samples in triplicate for each kit.

  • Analysis: Calculate the percent recovery using the formula: % Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike Amount] * 100

  • Acceptance Criterion: A recovery rate between 80-120% is typically desired.

3. Linearity of Dilution (Parallelism)

  • Objective: To ensure that the endogenous analyte in the sample dilutes in parallel with the provided kit standards.

  • Procedure:

    • Take a sample with a high endogenous concentration of this compound.

    • Create a serial dilution of this sample using the assay buffer provided in the kit (e.g., 1:2, 1:4, 1:8, 1:16).

    • Assay all dilutions in triplicate for each kit.

  • Analysis:

    • Calculate the concentration of this compound in each dilution.

    • Correct for the dilution factor (e.g., multiply the 1:4 dilution result by 4).

    • Calculate the %CV of the corrected concentrations across the dilution series.

  • Acceptance Criterion: The corrected concentrations should be consistent across the dilution series, with a %CV of <20%. This indicates that the assay accurately measures the analyte at different concentrations within the sample matrix.

Data Interpretation and Kit Selection

After completing the validation experiments, consolidate the data into a final comparison table.

Example Validation Summary Table:

Performance MetricKit AKit BKit C
Intra-Assay %CV (High) 6.5%9.8%14.2%
Intra-Assay %CV (Low) 8.1%12.5%16.1%
Inter-Assay %CV (High) 11.2%14.5%18.9%
Spike Recovery (High) 95%110%75%
Spike Recovery (Low) 88%105%81%
Linearity %CV 13%18%29%
Final Selection Recommended Acceptable Not Recommended

Decision-Making:

  • Prioritize Precision: Low %CV is critical for detecting small biological differences between groups.

  • Ensure Accuracy: Spike recovery values close to 100% indicate the absence of significant matrix effects.

  • Confirm Linearity: Good parallelism is essential for ensuring that the assay is truly measuring the target analyte across its dynamic range.

  • Consider Usability: Factor in practical considerations such as assay time, cost per sample, and the clarity of the manufacturer's protocol.

Conclusion

The selection of an appropriate this compound detection kit is a foundational step for any research project investigating its role as a biomarker. While manufacturer datasheets provide a starting point, they cannot substitute for a rigorous, head-to-head validation using the specific biological matrix of the intended study. By systematically evaluating precision, accuracy, and linearity, researchers can generate their own performance data, enabling an evidence-based decision. This approach not only de-risks the investment in a large-scale study but also significantly enhances the scientific integrity and reproducibility of the findings.

References

  • Abbexa Ltd. this compound ELISA Kit (abx584289) Datasheet. Abbexa. Available at: [Link]

  • CUSABIO Technology LLC. Human this compound (SBP) ELISA Kit (CSB-E14321h) Datasheet. CUSABIO. Available at: [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as Isobutyrylproline, are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This compound, also known as N-isobutyryl-L-proline, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute toxicity, oral (Category 4), with the hazard statement H302: Harmful if swallowed .[1]

This classification necessitates that this compound be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Key Hazard Information:

PropertyInformationSource
GHS Classification Acute toxicity, oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]
Precautionary Statements P264, P270, P301+P317, P330, P501[1]

The precautionary statement P501 directly mandates the proper disposal of the substance and its container, reinforcing its status as a regulated hazardous material.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection : While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to be in compliance with general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container : All waste this compound, including residues, contaminated materials, and expired stock, must be collected in a designated hazardous waste container.

  • Container Compatibility : The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers that may react with or be degraded by the chemical.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation must also be clearly marked on the label.

  • Keep Containers Closed : Waste containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.

Storage of this compound Waste

Proper storage of hazardous waste pending disposal is crucial for laboratory safety.

  • Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS : Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days for large quantity generators), contact your EHS department to arrange for a pickup.

  • Provide Documentation : Be prepared to provide any necessary documentation, such as a waste manifest, as required by your institution and local regulations.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Small Spills

For small spills of solid this compound:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE.

  • Contain the Spill : Use an absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect the Waste : Carefully sweep the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

Large Spills

For large spills, or any spill that you are not comfortable cleaning up:

  • Evacuate the Area : Immediately evacuate the laboratory.

  • Alert Others : Notify your supervisor and your institution's EHS department.

  • Secure the Area : If it is safe to do so, close the laboratory doors to contain the spill.

  • Await Professional Assistance : Do not attempt to clean up a large spill without the proper training and equipment.

Advanced Topic: Potential for Chemical Neutralization (For Expert Use Only)

Disclaimer: The following information is for educational purposes only and should only be considered by trained chemists with a thorough understanding of the reaction and its potential hazards. A full risk assessment must be conducted before attempting any chemical neutralization.

This compound is an amide. Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.[2][3][4][5] In the case of this compound, hydrolysis would yield isobutyric acid and proline.

  • Acid Hydrolysis : Heating with an aqueous acid (e.g., hydrochloric acid) can break the amide bond.

  • Base Hydrolysis : Heating with an aqueous base (e.g., sodium hydroxide) can also achieve hydrolysis.

While this presents a potential method for chemical degradation, the reaction conditions (e.g., heat, use of strong acids or bases) introduce their own set of hazards. Furthermore, the resulting products must also be disposed of in accordance with laboratory waste guidelines. This method is generally not recommended unless conducted in a facility equipped for chemical waste treatment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response A Identify this compound Waste B Don Appropriate PPE A->B C Collect in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area with Secondary Containment C->D E Contact EHS for Pickup and Disposal D->E F Spill Occurs G Small Spill? F->G H Contain, Collect, and Decontaminate. Dispose of materials as hazardous waste. G->H Yes I Evacuate, Notify Supervisor/EHS, Secure Area G->I No

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 15324300. Available from: [Link].

  • Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Available from: [Link].[2]

  • Chemguide. "The Hydrolysis of Amides." Available from: [Link].[3]

  • StudyForce. "Hydrolysis of Amides." YouTube. Available from: [Link].[4]

  • Chemistry Stack Exchange. "How is the hydrolysis of amides done in a lab?" Available from: [Link].[5]

Sources

A Comprehensive Guide to the Safe Handling of Isobutyrylproline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of Isobutyrylproline. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure that your work with this compound is conducted under the safest possible conditions.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough risk assessment is critical. Based on data from analogous N-acylated proline derivatives, we can infer the following potential hazards for this compound:

  • Eye Irritation: Direct contact may cause irritation.[1]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal discomfort.[1][2]

The causality behind these potential hazards lies in the chemical nature of N-acylated amino acids. While generally considered to be of low toxicity, their acidic nature and potential to interact with biological macromolecules necessitate careful handling to avoid unwanted physiological responses.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a non-negotiable aspect of laboratory safety. For handling this compound, the following PPE is mandatory. The rationale for each is to create a barrier between you and the potential hazards of the compound.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with dust or splashes.
Hand Protection Nitrile or latex gloves.To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. If creating aerosols or dust, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.
Operational Plan: A Step-by-Step Guide to Safe Handling

A self-validating protocol is one that is clear, concise, and leaves no room for ambiguity. The following workflow is designed to minimize exposure and ensure a safe working environment.

3.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within immediate reach.

  • Review Safety Data: Familiarize yourself with the potential hazards and emergency procedures.

3.2. Handling:

  • Don PPE: Put on your lab coat, gloves, and eye protection.

  • Weighing: If working with a solid form, carefully weigh the required amount on a tared weigh boat. Avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sonicator or gentle vortexing to aid dissolution.

  • Reactions: When using this compound in a reaction, ensure the reaction vessel is appropriately sized and equipped for the scale and nature of the reaction.

3.3. Post-Handling:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and wipe it down.

  • Waste Disposal: Dispose of all contaminated materials in the designated chemical waste container.

  • Doff PPE: Remove your PPE in the correct order (gloves first, then lab coat and eye protection) to avoid cross-contamination.

  • Hand Washing: Wash your hands thoroughly with soap and water after completing your work.[1]

Visualizing the Workflow: A Graphviz Diagram

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Designate well-ventilated work area Gather 2. Gather all necessary materials & PPE Prep->Gather Review 3. Review safety information Gather->Review DonPPE 4. Don appropriate PPE Review->DonPPE Proceed Weigh 5. Weigh this compound carefully DonPPE->Weigh Dissolve 6. Dissolve in solvent Weigh->Dissolve React 7. Perform reaction Dissolve->React Decon 8. Decontaminate work area React->Decon Complete Waste 9. Dispose of chemical waste Decon->Waste DoffPPE 10. Doff PPE correctly Waste->DoffPPE Wash 11. Wash hands thoroughly DoffPPE->Wash

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated liquid hazardous waste container. Do not pour any solutions down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Safety Data Sheet: N-Acetyl-L-hydroxyproline - Chemos GmbH&Co.KG. (2022, May 9). Retrieved January 27, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. (n.d.). Retrieved January 27, 2026, from [Link]

  • L-Proline (MSDS) - Cellseco. (2012, January 28). Retrieved January 27, 2026, from [Link]

  • This compound - gsrs. (n.d.). Retrieved January 27, 2026, from [Link]

  • This compound | C9H15NO3 | CID 15324300 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyrylproline
Reactant of Route 2
Reactant of Route 2
Isobutyrylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.